SB 235375
Descripción
Propiedades
Número CAS |
224961-34-6 |
|---|---|
Fórmula molecular |
C27H24N2O4 |
Peso molecular |
440.5 g/mol |
Nombre IUPAC |
2-[2-phenyl-4-[[(1S)-1-phenylpropyl]carbamoyl]quinolin-3-yl]oxyacetic acid |
InChI |
InChI=1S/C27H24N2O4/c1-2-21(18-11-5-3-6-12-18)29-27(32)24-20-15-9-10-16-22(20)28-25(19-13-7-4-8-14-19)26(24)33-17-23(30)31/h3-16,21H,2,17H2,1H3,(H,29,32)(H,30,31)/t21-/m0/s1 |
Clave InChI |
RJIWGNBRTQFKBW-NRFANRHFSA-N |
SMILES isomérico |
CC[C@@H](C1=CC=CC=C1)NC(=O)C2=C(C(=NC3=CC=CC=C32)C4=CC=CC=C4)OCC(=O)O |
SMILES canónico |
CCC(C1=CC=CC=C1)NC(=O)C2=C(C(=NC3=CC=CC=C32)C4=CC=CC=C4)OCC(=O)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
N-(alpha-ethylbenzyl)-3-(carboxymethoxy)-2-phenylquinoline-4-carboxamide SB 235375 SB-235375 SB235375 |
Origen del producto |
United States |
Foundational & Exploratory
SB 235375: A Technical Guide to its Mechanism of Action as a Neurokinin-3 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
SB 235375 is a potent and selective, non-peptide antagonist of the human neurokinin-3 (NK-3) receptor. Its mechanism of action is centered on the competitive blockade of the NK-3 receptor, thereby inhibiting the physiological effects of its endogenous ligand, neurokinin B (NKB). This targeted action makes this compound a valuable tool for investigating the role of the NK-3 receptor in various physiological and pathophysiological processes. This technical guide provides an in-depth overview of the core mechanism of action of this compound, including its binding affinity, functional antagonism, and the signaling pathways it modulates. Detailed experimental protocols for key assays and a representative drug discovery workflow are also presented.
Core Mechanism of Action: Competitive Antagonism of the NK-3 Receptor
The primary mechanism of action of this compound is its high-affinity and selective binding to the neurokinin-3 (NK-3) receptor, a G-protein coupled receptor (GPCR). By occupying the receptor's binding site, this compound competitively inhibits the binding of the endogenous agonist, neurokinin B (NKB)[1]. This blockade prevents receptor activation and the subsequent initiation of downstream intracellular signaling cascades.
The interaction of NKB with the NK-3 receptor, which is coupled to the Gq/11 family of G-proteins, typically triggers the activation of phospholipase Cβ (PLCβ). PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+). This rise in intracellular Ca2+ is a key signaling event that mediates many of the physiological responses associated with NK-3 receptor activation[2].
This compound, by preventing the initial binding of NKB, effectively abrogates this entire signaling cascade, thus functioning as a classical competitive antagonist.
Quantitative Pharmacological Profile
The potency and selectivity of this compound have been extensively characterized through a variety of in vitro and in vivo assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Binding Affinity of this compound
| Receptor Subtype | Ligand | Preparation | Ki (nM) | Reference |
| Human NK-3 | [125I]-[MePhe7]-NKB | CHO cell membranes | 2.2 | [1] |
| Human NK-1 | - | - | >100,000 | [1] |
| Human NK-2 | - | - | 209 | [1] |
Higher Ki values indicate lower binding affinity.
Table 2: In Vitro Functional Antagonism of this compound
| Assay | Agonist | Cell Line/Tissue | Parameter | Value | Reference |
| Ca2+ Mobilization | Neurokinin B | HEK 293 cells | Kb (nM) | 12 | [1] |
| Contraction | Senktide | Rabbit isolated iris sphincter | pA2 | 8.1 | [1] |
| Contraction | Senktide | Guinea pig ileal circular smooth muscle | pA2 | 8.3 | [1] |
Kb is the equilibrium dissociation constant for a competitive antagonist. pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
Table 3: In Vivo Efficacy of this compound
| Animal Model | Agonist | Effect Measured | Route of Administration | ED50 (mg/kg) | Reference |
| Rabbit | Senktide | Inhibition of miosis | Intravenous | 0.56 | [1] |
| Guinea Pig | Citric Acid | Inhibition of cough | Intraperitoneal | 10-30 | [1] |
ED50 is the dose of a drug that produces 50% of its maximal effect.
Signaling Pathways and Experimental Workflows
NK-3 Receptor Signaling Pathway and Inhibition by this compound
The following diagram illustrates the canonical signaling pathway of the NK-3 receptor upon activation by its endogenous ligand, neurokinin B, and the point of inhibition by this compound.
Experimental Workflow for Characterizing an NK-3 Receptor Antagonist
The following diagram outlines a typical experimental workflow for the discovery and characterization of a selective NK-3 receptor antagonist like this compound.
Detailed Experimental Protocols
Radioligand Binding Assay for NK-3 Receptor
This protocol is adapted from standard methods for determining the binding affinity of a test compound for the NK-3 receptor.
Objective: To determine the inhibitory constant (Ki) of this compound for the human NK-3 receptor.
Materials:
-
Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human NK-3 receptor.
-
[125I]-[MePhe7]-Neurokinin B as the radioligand.
-
This compound (or other test compounds) at various concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MnCl2, 0.1% BSA).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add in the following order: binding buffer, cell membranes, [125I]-[MePhe7]-NKB (at a concentration near its Kd), and the test compound (or vehicle for total binding, or a saturating concentration of a known non-radiolabeled NK-3 ligand for non-specific binding).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Assay
This protocol is a standard method for assessing the functional antagonist activity of a compound at a Gq-coupled receptor.
Objective: To determine the functional potency (Kb) of this compound in blocking NKB-induced calcium mobilization in cells expressing the human NK-3 receptor.
Materials:
-
Human Embryonic Kidney (HEK) 293 cells stably expressing the human NK-3 receptor.
-
A calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Neurokinin B (NKB) as the agonist.
-
This compound (or other test compounds).
-
A fluorescence plate reader capable of kinetic reading.
Procedure:
-
Seed the HEK 293-hNK-3R cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Load the cells with the calcium-sensitive fluorescent dye by incubating them in assay buffer containing the dye for a specified time (e.g., 60 minutes at 37°C).
-
Wash the cells with assay buffer to remove extracellular dye.
-
Prepare serial dilutions of this compound in the assay buffer.
-
Pre-incubate the cells with the different concentrations of this compound or vehicle for a short period (e.g., 15-30 minutes).
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Add a fixed concentration of NKB (typically the EC80) to all wells and immediately begin recording the fluorescence intensity over time.
-
The increase in fluorescence corresponds to the increase in intracellular calcium.
-
Determine the inhibitory effect of this compound at each concentration by comparing the peak fluorescence response to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50.
-
To determine the Kb, perform a Schild analysis by generating full agonist concentration-response curves in the presence of several fixed concentrations of this compound. The rightward shift of the agonist dose-response curve is used to calculate the pA2, from which the Kb can be derived.
Conclusion
This compound is a well-characterized, potent, and selective antagonist of the NK-3 receptor. Its mechanism of action, competitive inhibition of NKB binding and subsequent blockade of Gq/11-mediated intracellular calcium mobilization, is firmly established. The quantitative data from in vitro and in vivo studies underscore its utility as a research tool for elucidating the roles of the NK-3 receptor in health and disease. The provided experimental protocols and workflow offer a foundational understanding for researchers and drug development professionals working with this and similar compounds.
References
SB 235375: A Technical Guide to its NK-3 Receptor Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro selectivity profile of SB 235375, a potent and selective non-peptide antagonist of the neurokinin-3 (NK-3) receptor. The data herein is compiled from preclinical pharmacological studies, offering a detailed look at its binding affinity, functional antagonism, and off-target liability.
Quantitative Selectivity Profile
The selectivity of this compound is demonstrated through its differential binding affinity and functional antagonism at the human tachykinin receptors (NK-1, NK-2, and NK-3). The following tables summarize the key quantitative data.
Table 1: Receptor Binding Affinity
| Receptor | Radioligand | Cell Line | Ki (nM) | Selectivity Fold (NK-3 vs. other) |
| Human NK-3 | 125I-[MePhe7]-neurokinin B | CHO | 2.2 | - |
| Human NK-2 | - | - | 209 | 95-fold |
| Human NK-1 | - | - | > 100,000 | > 45,455-fold |
Data compiled from studies on recombinant human receptors.[1]
Table 2: Functional Antagonist Potency
| Assay Type | Agonist | Cell Line / Tissue | Parameter | Value |
| Ca2+ Mobilization | Neurokinin B (NKB) | HEK 293 (hNK-3R) | Kb (nM) | 12 |
| Contraction Assay | Senktide | Rabbit Iris Sphincter | pA2 | 8.1 |
| Contraction Assay | Senktide | Guinea Pig Ileal Smooth Muscle | pA2 | 8.3 |
Functional assays demonstrate competitive antagonism at the NK-3 receptor.[1]
Off-Target Screening
To assess its broader selectivity, this compound was screened against a panel of other molecular targets.
Table 3: Off-Target Liability
| Number of Targets Screened | Target Types | Concentration of this compound | Outcome |
| 68 | Receptors, Enzymes, Ion Channels | 1 µM | No significant effect observed |
This broad screening highlights the high specificity of this compound for the NK-3 receptor.[1]
Experimental Protocols
The following sections detail the methodologies employed in the key experiments cited in this guide.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for human NK-1, NK-2, and NK-3 receptors.
Methodology:
-
Membrane Preparation: Membranes were prepared from Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human NK-3 receptor (CHO-hNK-3R).
-
Radioligand: 125I-[MePhe7]-neurokinin B (NKB) was used as the radioligand for the NK-3 receptor binding assay.
-
Assay Conditions: The binding assay was performed by incubating the cell membranes with the radioligand and varying concentrations of the test compound, this compound.
-
Detection: The amount of bound radioactivity was measured to determine the displacement of the radioligand by this compound.
-
Data Analysis: The inhibition constant (Ki) was calculated from the IC50 values obtained from the concentration-response curves. A similar methodology was employed for NK-1 and NK-2 receptors.
Functional Antagonism: Calcium Mobilization Assay
Objective: To determine the functional antagonist potency (Kb) of this compound at the human NK-3 receptor.
Methodology:
-
Cell Line: Human Embryonic Kidney (HEK) 293 cells stably expressing the human NK-3 receptor (HEK 293-hNK-3R) were used.
-
Agonist: Neurokinin B (NKB) was used to stimulate the NK-3 receptor.
-
Assay Principle: Activation of the Gq-coupled NK-3 receptor by NKB leads to an increase in intracellular calcium (Ca2+) concentration.
-
Procedure: The cells were pre-incubated with varying concentrations of this compound before being challenged with NKB.
-
Detection: The change in intracellular Ca2+ levels was measured using a fluorescent calcium indicator.
-
Data Analysis: The antagonist dissociation constant (Kb) was determined by analyzing the rightward shift in the NKB concentration-response curve in the presence of this compound.[1]
Visualized Pathways and Workflows
Neurokinin-3 Receptor Signaling Pathway
The NK-3 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq pathway. Upon activation by its endogenous ligand, neurokinin B (NKB), the receptor initiates a cascade leading to intracellular calcium mobilization and subsequent cellular responses.
Caption: NK-3 Receptor Signaling Pathway.
Experimental Workflow for Determining Selectivity Profile
The following diagram illustrates the logical flow of experiments conducted to characterize the selectivity profile of this compound.
Caption: Experimental Workflow for Selectivity Profiling.
References
The Pharmacological Profile of SB 235375: A Potent and Selective Neurokinin-3 Receptor Antagonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
SB 235375, chemically identified as (-)-(S)-N-(α-ethylbenzyl)-3-(carboxymethoxy)-2-phenylquinoline-4-carboxamide, is a potent and highly selective antagonist of the human neurokinin-3 (hNK-3) receptor.[1] This document provides a comprehensive overview of the pharmacological properties of this compound, detailing its binding affinity, selectivity, in vitro and in vivo functional activity, and pharmacokinetic profile. The information presented herein is intended to serve as a technical guide for researchers, scientists, and professionals involved in drug development, offering a consolidated resource on the core pharmacological characteristics of this important research compound. All quantitative data are summarized in structured tables, and detailed methodologies for key experiments are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its mechanism of action and experimental evaluation.
Introduction
The tachykinin family of neuropeptides, which includes Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), plays a crucial role in a myriad of physiological processes through their interaction with three distinct G-protein coupled receptors: NK-1, NK-2, and NK-3, respectively.[2] The NK-3 receptor, preferentially activated by its endogenous ligand NKB, is predominantly expressed in the central and peripheral nervous systems and is implicated in a range of physiological functions.[3] this compound has emerged as a valuable pharmacological tool for elucidating the physiological and pathophysiological roles of the NK-3 receptor due to its high affinity and selectivity.[1] A key characteristic of this compound is its low penetration of the central nervous system (CNS), making it particularly suitable for investigating the peripheral actions of NK-3 receptor antagonism.[1]
Chemical Properties
This compound is a non-peptide small molecule with the following chemical characteristics:
-
IUPAC Name: 2-[2-phenyl-4-[[(1S)-1-phenylpropyl]carbamoyl]quinolin-3-yl]oxyacetic acid[4]
In Vitro Pharmacology
The in vitro pharmacological properties of this compound have been extensively characterized through radioligand binding assays and functional cell-based assays.
Binding Affinity and Selectivity
This compound demonstrates high affinity for the human NK-3 receptor and exhibits significant selectivity over other neurokinin receptors.[1]
Table 1: In Vitro Binding Affinity and Selectivity of this compound
| Receptor | Assay Type | Cell Line | Radioligand | Parameter | Value (nM) | Reference |
| hNK-3R | Radioligand Binding | CHO | ¹²⁵I-[MePhe⁷]-NKB | Kᵢ | 2.2 | [1] |
| hNK-3R | Ca²⁺ Mobilization | HEK 293 | NKB | Kᵦ | 12 | [1] |
| hNK-1R | Radioligand Binding | CHO | - | Kᵢ | > 100,000 | [1] |
| hNK-2R | Radioligand Binding | CHO | - | Kᵢ | 209 | [1] |
Functional Antagonism
This compound acts as a competitive antagonist at the hNK-3 receptor, effectively inhibiting agonist-induced intracellular signaling.
Table 2: In Vitro Functional Antagonism of this compound
| Tissue/Cell Preparation | Agonist | Measured Response | Parameter | Value | Reference |
| Rabbit isolated iris sphincter | Senktide | Contraction | pA₂ | 8.1 | [1] |
| Guinea pig ileal circular smooth muscle | Senktide | Contraction | pA₂ | 8.3 | [1] |
In Vivo Pharmacology
In vivo studies have confirmed the ability of this compound to antagonize NK-3 receptor-mediated responses in various animal models.
Efficacy in Animal Models
Table 3: In Vivo Efficacy of this compound
| Animal Model | Species | Agonist/Stimulus | Measured Response | Route of Administration | Parameter | Value (mg/kg) | Reference |
| Senktide-induced miosis | Rabbit | Senktide (i.v.) | Inhibition of miosis | i.v. | ED₅₀ | 0.56 | [1] |
| Citric acid-induced cough | Guinea pig | Citric acid | Inhibition of cough | i.p. | - | 10-30 | [1] |
| Senktide-induced behavioral responses | Mouse | Senktide (i.c.v.) | Behavioral responses | p.o. | - | No significant effect (3-30) | [1] |
The lack of effect against centrally administered senktide in mice further supports the low CNS penetration of this compound.[1]
Pharmacokinetics
Pharmacokinetic studies in rodents have demonstrated that this compound is orally bioavailable but does not readily cross the blood-brain barrier.
Table 4: Pharmacokinetic Profile of this compound in Rodents
| Species | Route of Administration | Key Finding | Reference |
| Mouse | Oral | Well absorbed systemically, does not effectively cross the blood-brain barrier. | [1] |
| Rat | Oral | Well absorbed systemically, does not effectively cross the blood-brain barrier. | [1] |
Signaling Pathway and Experimental Workflows
Neurokinin-3 Receptor Signaling Pathway
The NK-3 receptor is a Gq/11-coupled G-protein coupled receptor (GPCR). Upon binding of an agonist like Neurokinin B (NKB), the receptor activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, leading to various downstream cellular responses.
Experimental Workflow for In Vitro Characterization
The in vitro characterization of this compound typically involves a series of assays to determine its binding affinity and functional antagonism.
Experimental Protocols
Radioligand Binding Assay
-
Objective: To determine the binding affinity (Kᵢ) of this compound for the human NK-3 receptor.
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human NK-3 receptor (CHO-hNK-3R).
-
Membrane Preparation:
-
CHO-hNK-3R cells are harvested and homogenized in ice-cold buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in assay buffer.
-
-
Radioligand: ¹²⁵I-[MePhe⁷]-neurokinin B (¹²⁵I-[MePhe⁷]-NKB).
-
Assay Procedure:
-
Membrane homogenates are incubated with a fixed concentration of ¹²⁵I-[MePhe⁷]-NKB and varying concentrations of this compound.
-
Incubation is carried out at room temperature for a specified time to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is quantified using a gamma counter.
-
-
Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled NK-3R ligand.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
IC₅₀ values are determined by non-linear regression analysis of the competition binding data.
-
Kᵢ values are calculated from the IC₅₀ values using the Cheng-Prusoff equation.
-
Calcium Mobilization Assay
-
Objective: To determine the functional antagonist potency (Kᵦ) of this compound at the human NK-3 receptor.
-
Cell Line: Human Embryonic Kidney (HEK) 293 cells stably expressing the human NK-3 receptor (HEK 293-hNK-3R).
-
Assay Procedure:
-
HEK 293-hNK-3R cells are plated in multi-well plates and grown to confluence.
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Cells are pre-incubated with varying concentrations of this compound or vehicle.
-
The NK-3R agonist, Neurokinin B (NKB), is added to the wells to stimulate an increase in intracellular calcium.
-
Changes in fluorescence intensity, corresponding to changes in intracellular calcium concentration, are measured in real-time using a fluorescence plate reader.
-
-
Data Analysis:
-
The concentration-response curves for NKB in the presence of different concentrations of this compound are generated.
-
The Schild regression analysis is used to determine the pA₂ value, from which the Kᵦ value is calculated.
-
Citric Acid-Induced Cough in Guinea Pigs
-
Objective: To evaluate the in vivo efficacy of this compound in a model of airway irritation.
-
Animal Model: Male Dunkin-Hartley guinea pigs.
-
Procedure:
-
Animals are pre-treated with this compound or vehicle via intraperitoneal (i.p.) injection.
-
After a specified pre-treatment time, the animals are placed in a whole-body plethysmography chamber.
-
A nebulized solution of citric acid is delivered into the chamber to induce coughing.
-
The number of coughs is recorded for a defined period using a microphone and specialized software.
-
-
Data Analysis: The number of coughs in the this compound-treated group is compared to the vehicle-treated control group to determine the percentage of inhibition.
Senktide-Induced Miosis in Rabbits
-
Objective: To assess the in vivo antagonist activity of this compound at peripheral NK-3 receptors.
-
Animal Model: Conscious rabbits.
-
Procedure:
-
Baseline pupil diameter is measured.
-
This compound or vehicle is administered intravenously (i.v.).
-
The selective NK-3R agonist, senktide, is administered intravenously to induce miosis (pupil constriction).
-
Pupil diameter is measured at various time points after senktide administration.
-
-
Data Analysis: The dose of this compound required to inhibit the senktide-induced miosis by 50% (ED₅₀) is calculated.
Conclusion
This compound is a well-characterized, potent, and selective antagonist of the human neurokinin-3 receptor. Its pharmacological profile, highlighted by high in vitro affinity and functional antagonism, coupled with in vivo efficacy in peripheral models and low CNS penetration, establishes it as an invaluable tool for investigating the physiological and pathological roles of peripheral NK-3 receptors. The detailed experimental protocols and data presented in this guide provide a solid foundation for researchers to design and interpret studies utilizing this important pharmacological agent.
References
- 1. Nonpeptide tachykinin receptor antagonists. III. This compound, a low central nervous system-penetrant, potent and selective neurokinin-3 receptor antagonist, inhibits citric acid-induced cough and airways hyper-reactivity in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neurokinin B and the Hypothalamic Regulation of Reproduction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neurokinin B - Wikipedia [en.wikipedia.org]
- 4. This compound | C27H24N2O4 | CID 9846078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
SB 235375: A Technical Guide to its In Vitro Binding Affinity for the Neurokinin-3 Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro binding affinity of SB 235375, a potent and selective antagonist for the human neurokinin-3 receptor (hNK-3R). The document details the quantitative binding data, the experimental protocol for its determination, and the associated signaling pathway of the NK-3 receptor.
Core Data Presentation: In Vitro Binding Affinity of this compound
The binding affinity of this compound for the human neurokinin-3 receptor (hNK-3R) and its selectivity over other neurokinin receptor subtypes have been determined through competitive radioligand binding assays. The inhibitor constant (Ki) is a measure of the affinity of a ligand for a receptor, with a lower Ki value indicating a higher affinity.
| Compound | Receptor | Ki (nM) | Radioligand | Cell Line |
| This compound | Human NK-3 | 2.2 | (125)I-[MePhe(7)]-neurokinin B | CHO cells expressing hNK-3R |
| This compound | Human NK-1 | >100,000 | ||
| This compound | Human NK-2 | 209 |
Table 1: In vitro binding affinity and selectivity of this compound for human neurokinin receptors.[1]
Experimental Protocol: Competitive Radioligand Binding Assay
The determination of the Ki value for this compound was achieved through a competitive radioligand binding assay. This method measures the ability of an unlabeled compound (the competitor, in this case, this compound) to displace a radiolabeled ligand from its receptor.
Preparation of Cell Membranes
Membranes were prepared from Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human neurokinin-3 receptor (hNK-3R). The general procedure is as follows:
-
Cell Culture: CHO cells expressing hNK-3R are cultured to confluency.
-
Homogenization: Cells are harvested and homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
-
Centrifugation: The homogenate is centrifuged at a low speed to remove nuclei and large debris. The resulting supernatant is then centrifuged at a higher speed (e.g., 20,000 x g) to pellet the cell membranes.
-
Washing: The membrane pellet is washed and resuspended in a suitable buffer.
-
Protein Quantification: The protein concentration of the membrane preparation is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
-
Storage: Membranes are stored at -80°C until use.
Competitive Binding Assay
The assay is typically performed in a 96-well plate format.
-
Assay Buffer: A suitable assay buffer is used (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).
-
Reaction Mixture: Each well contains:
-
A fixed concentration of the radioligand, (125)I-[MePhe(7)]-neurokinin B (typically at or below its Kd value).
-
Increasing concentrations of the competing unlabeled ligand, this compound.
-
A fixed amount of the cell membrane preparation (e.g., 3-20 µg of protein).
-
-
Incubation: The plates are incubated to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C with gentle agitation).
-
Separation of Bound and Free Radioligand: The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding. The filters are then washed multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Detection: The radioactivity retained on the filters, corresponding to the amount of bound radioligand, is measured using a scintillation counter.
Data Analysis
-
IC50 Determination: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
Ki Calculation: The inhibitor constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [L]/Kd)
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
Mandatory Visualizations
Experimental Workflow for Ki Determination
Caption: Workflow for determining the Ki value of this compound.
Neurokinin-3 Receptor Signaling Pathway
The neurokinin-3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq alpha subunit.[2][3]
Caption: Simplified signaling pathway of the Neurokinin-3 receptor.
References
- 1. Nonpeptide tachykinin receptor antagonists. III. This compound, a low central nervous system-penetrant, potent and selective neurokinin-3 receptor antagonist, inhibits citric acid-induced cough and airways hyper-reactivity in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Signal Transduction 1: G Protein Coupled Receptors – Signal Transduction 1: G Protein Coupled Receptors [uw.pressbooks.pub]
- 3. Ionic signaling mechanisms involved in neurokinin-3 receptor-mediated augmentation of fear-potentiated startle response in the basolateral amygdala - PMC [pmc.ncbi.nlm.nih.gov]
SB 235375: A Technical Guide to its Functional Antagonism and Kb Value
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the pharmacological properties of SB 235375, a potent and selective antagonist of the human neurokinin-3 (hNK-3) receptor. The document focuses on its functional antagonist activity, characterized by its Kb value, and details the experimental methodologies used for its determination.
Quantitative Pharmacological Data
The functional antagonist activity and binding affinity of this compound have been quantified through various in vitro assays. The data presented below is crucial for understanding its potency and selectivity.
| Parameter | Value | Cell Line/Tissue | Assay Type | Reference |
| Kb | 12 nM | HEK 293 cells expressing hNK-3R | NKB-induced Ca²⁺ mobilization | [1] |
| Ki | 2.2 nM | CHO cells expressing hNK-3R | ¹²⁵I-[MePhe⁷]-NKB binding | [1] |
| pA₂ | 8.1 | Rabbit isolated iris sphincter | Senktide-induced contractions | [1] |
| pA₂ | 8.3 | Guinea pig ileal circular smooth muscle | Senktide-induced contractions | [1] |
| Ki (hNK-1) | > 100,000 nM | - | Binding Assay | [1] |
| Ki (hNK-2) | 209 nM | - | Binding Assay | [1] |
NK-3 Receptor Signaling and Antagonism by this compound
The neurokinin-3 receptor (NK-3R) is a G protein-coupled receptor (GPCR) that, upon activation by its endogenous ligand neurokinin B (NKB), initiates a signaling cascade leading to an increase in intracellular calcium concentration. This compound acts as a competitive antagonist at this receptor, blocking the binding of NKB and thereby inhibiting the downstream signaling events.
Experimental Protocols
The determination of the functional antagonist activity (Kb value) and binding affinity (Ki value) of this compound involves specific and reproducible experimental protocols.
Radioligand Binding Assay for Ki Determination
This assay determines the affinity of this compound for the hNK-3 receptor by measuring its ability to displace a radiolabeled ligand.
Detailed Methodology:
-
Membrane Preparation: Membranes from Chinese hamster ovary (CHO) cells stably expressing the human NK-3 receptor (CHO-hNK-3R) are prepared through homogenization and centrifugation.
-
Binding Reaction: The cell membranes are incubated in a binding buffer containing a fixed concentration of the radioligand ¹²⁵I-[MePhe⁷]-neurokinin B (NKB) and varying concentrations of this compound.
-
Incubation: The reaction mixture is incubated to allow binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membranes with bound radioligand while allowing the unbound radioligand to pass through.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The IC₅₀ value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Functional Antagonism Assay (Calcium Mobilization) for Kb Determination
This assay measures the ability of this compound to inhibit the functional response (calcium mobilization) induced by an NK-3 receptor agonist.
Detailed Methodology:
-
Cell Culture and Dye Loading: Human embryonic kidney (HEK) 293 cells stably expressing the hNK-3R are cultured and then loaded with a calcium-sensitive fluorescent indicator dye, such as Fura-2 AM.
-
Antagonist Pre-incubation: The dye-loaded cells are pre-incubated with various concentrations of this compound or vehicle control.
-
Agonist Stimulation: The cells are then challenged with the NK-3 receptor agonist, neurokinin B (NKB), to induce a calcium response.
-
Fluorescence Measurement: The change in intracellular calcium concentration is measured by monitoring the fluorescence of the indicator dye using a fluorometric imaging plate reader.
-
Data Analysis: Concentration-response curves for NKB are generated in the absence and presence of different concentrations of this compound. The rightward shift in the NKB concentration-response curve caused by this compound is used to calculate the equilibrium dissociation constant (Kb) for the antagonist using the Schild equation. A competitive antagonist, such as this compound, will produce a parallel shift in the agonist dose-response curve without affecting the maximum response.[1] The Kb value of 12 nM indicates that this compound is a potent antagonist of the hNK-3 receptor in a functional cellular assay.[1]
References
SB 235375: A Technical Guide to Preclinical Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB 235375 is a potent, selective, and orally bioavailable non-peptide antagonist of the neurokinin-3 (NK-3) receptor.[1] Its favorable preclinical profile, characterized by high affinity for the NK-3 receptor and limited penetration of the central nervous system, has established it as a valuable pharmacological tool for investigating the physiological and pathophysiological roles of NK-3 receptors in peripheral systems.[1] This technical guide provides a comprehensive overview of the preclinical research applications of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols, and relevant signaling pathways.
Mechanism of Action
This compound exerts its pharmacological effects by competitively inhibiting the binding of the endogenous tachykinin ligand, neurokinin B (NKB), to the NK-3 receptor. The NK-3 receptor is a G-protein coupled receptor (GPCR) that, upon activation by NKB, couples to Gq/11 proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to various downstream cellular responses. By blocking the initial binding of NKB, this compound effectively antagonizes this signaling pathway.
Quantitative Pharmacological Data
The preclinical activity of this compound has been extensively characterized through a variety of in vitro and in vivo assays. The following tables summarize the key quantitative data, providing a clear comparison of its potency, selectivity, and efficacy.
In Vitro Activity of this compound
| Assay Type | Preparation | Agonist | Parameter | Value (nM) | Reference |
| Radioligand Binding | CHO cells expressing hNK-3R | [¹²⁵I][MePhe⁷]NKB | Ki | 2.2 | [1] |
| Calcium Mobilization | HEK 293 cells expressing hNK-3R | Neurokinin B | Kb | 12 | [1] |
| Isolated Tissue Contraction | Rabbit isolated iris sphincter | Senktide | pA2 | 8.1 | [1] |
| Isolated Tissue Contraction | Guinea pig ileal circular smooth muscle | Senktide | pA2 | 8.3 | [1] |
Receptor Selectivity of this compound
| Receptor | Ki (nM) | Selectivity Fold (vs. hNK-3R) | Reference |
| Human NK-3 | 2.2 | - | [1] |
| Human NK-1 | >100,000 | >45,455 | [1] |
| Human NK-2 | 209 | 95 | [1] |
In Vivo Efficacy of this compound
| Animal Model | Agonist | Route of Administration | Parameter | Value | Reference |
| Rabbit | Intravenous Senktide (miosis induction) | Intravenous | ED₅₀ | 0.56 mg/kg | [1] |
| Guinea Pig | Citric Acid (cough and airway hyper-reactivity) | Intraperitoneal | Effective Dose | 10-30 mg/kg | [1] |
| Mouse | Intracerebroventricular Senktide (behavioral responses) | Oral | Effect | No significant effect | [1] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding of this compound's preclinical applications. The following diagrams, rendered in DOT language, illustrate the core signaling pathway and key experimental workflows.
Neurokinin-3 (NK-3) Receptor Signaling Pathway
Caption: NK-3 receptor signaling cascade initiated by NKB and inhibited by this compound.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for determining the binding affinity of this compound.
Experimental Workflow: In Vivo Citric Acid-Induced Cough Model
Caption: Workflow for evaluating the antitussive effect of this compound in vivo.
Detailed Experimental Protocols
A thorough understanding of the methodologies used to generate the pharmacological data is essential for replicating and building upon existing research.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the human NK-3 receptor.
Materials:
-
Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human NK-3 receptor.
-
Radioligand: [¹²⁵I][MePhe⁷]neurokinin B ([¹²⁵I][MePhe⁷]NKB).
-
This compound stock solution and serial dilutions.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MnCl₂, 0.1% BSA).
-
Non-specific binding control (e.g., a high concentration of a known NK-3 receptor ligand like NKB).
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
In a multi-well plate, combine the CHO cell membranes, a fixed concentration of [¹²⁵I][MePhe⁷]NKB, and varying concentrations of this compound in the binding buffer.
-
For total binding wells, omit this compound. For non-specific binding wells, include a saturating concentration of unlabeled NKB.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the percentage of specific binding at each concentration of this compound.
-
Plot the percentage of inhibition versus the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Convert the IC₅₀ value to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Calcium Mobilization Assay
Objective: To determine the functional antagonist activity (Kb) of this compound at the human NK-3 receptor.
Materials:
-
Human Embryonic Kidney (HEK) 293 cells stably expressing the human NK-3 receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Neurokinin B (NKB) as the agonist.
-
This compound stock solution and serial dilutions.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fluorescence plate reader with automated injection capabilities.
Procedure:
-
Plate the HEK 293-hNK-3R cells in a black-walled, clear-bottom multi-well plate and allow them to adhere overnight.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Add varying concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.
-
Measure the baseline fluorescence of each well using the fluorescence plate reader.
-
Inject a fixed concentration of the agonist (NKB) into the wells while continuously monitoring the fluorescence.
-
The increase in fluorescence intensity corresponds to the NKB-induced intracellular calcium release.
-
Generate concentration-response curves for NKB in the absence and presence of different concentrations of this compound.
-
Calculate the Schild plot to determine the pA₂ value, or use a global fit of the data to an appropriate pharmacological model to determine the Kb value of this compound.
Isolated Tissue Contraction Assay
Objective: To assess the antagonist effect of this compound on NK-3 receptor-mediated smooth muscle contraction.
Materials:
-
Tissue preparations: Rabbit iris sphincter or guinea pig ileal circular smooth muscle.
-
Organ baths with physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and gassed with 95% O₂ / 5% CO₂.
-
Isometric force transducers and data acquisition system.
-
Senktide (a selective NK-3 receptor agonist).
-
This compound stock solution and serial dilutions.
Procedure:
-
Dissect the desired tissue and mount it in the organ baths under a slight resting tension.
-
Allow the tissue to equilibrate for a period of time (e.g., 60-90 minutes), with periodic washing with fresh physiological salt solution.
-
Obtain a cumulative concentration-response curve to the agonist (senktide) to establish a baseline response.
-
Wash the tissue to allow it to return to baseline tension.
-
Incubate the tissue with a specific concentration of this compound for a set period (e.g., 30-60 minutes).
-
In the continued presence of this compound, obtain a second cumulative concentration-response curve to senktide.
-
Repeat steps 4-6 with increasing concentrations of this compound.
-
The antagonistic effect of this compound will be observed as a rightward shift in the senktide concentration-response curve.
-
Calculate the dose ratio for each concentration of this compound and construct a Schild plot to determine the pA₂ value, which is a measure of antagonist potency.
In Vivo Citric Acid-Induced Cough Model in Guinea Pigs
Objective: To evaluate the antitussive (anti-cough) potential of this compound in a preclinical model.
Materials:
-
Male Hartley guinea pigs.
-
Whole-body plethysmograph to monitor respiratory parameters and detect coughs.
-
Nebulizer to generate a citric acid aerosol.
-
Citric acid solution (e.g., 0.4 M).
-
This compound for intraperitoneal (i.p.) administration.
-
Vehicle control.
Procedure:
-
Acclimatize the guinea pigs to the plethysmograph chambers.
-
Administer this compound or vehicle via intraperitoneal injection at a predetermined time before the citric acid challenge (e.g., 30-60 minutes).
-
Place the animal in the plethysmograph and record baseline respiratory activity.
-
Expose the guinea pig to an aerosol of citric acid for a fixed duration (e.g., 10 minutes) to induce coughing.
-
Record the number of coughs during and immediately after the exposure period.
-
Compare the number of coughs in the this compound-treated group to the vehicle-treated group.
-
A significant reduction in the number of coughs in the treated group indicates an antitussive effect. Data can be expressed as a percentage inhibition of the cough response.
Conclusion
This compound has proven to be an invaluable tool in the preclinical investigation of NK-3 receptor pharmacology. Its high potency and selectivity, coupled with its limited CNS penetration, allow for the specific interrogation of peripheral NK-3 receptor function. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to design and execute robust preclinical studies aimed at further elucidating the therapeutic potential of targeting the NK-3 receptor.
References
Investigating NK-3 Receptor Function with SB 235375: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the neurokinin-3 (NK-3) receptor antagonist, SB 235375, and its application in elucidating NK-3 receptor function. This document details the pharmacological properties of this compound, experimental protocols for its use in vitro and in vivo, and a summary of key quantitative data. Visualizations of the NK-3 receptor signaling pathway and experimental workflows are also provided to facilitate a deeper understanding of its mechanism and application.
Introduction to the NK-3 Receptor and this compound
The neurokinin-3 receptor (NK-3R) is a G-protein coupled receptor (GPCR) that belongs to the tachykinin receptor family.[1] Its endogenous ligand is neurokinin B (NKB), and the activation of NK-3R is implicated in a variety of physiological processes, including reproductive function, regulation of mood, and pain transmission.[1] Consequently, the NK-3R has emerged as a promising therapeutic target for a range of conditions, including neuropsychiatric and reproductive disorders.[1]
This compound, with the chemical name (-)-(S)-N-(alpha-Ethylbenzyl)-3-(carboxymethoxy)-2-phenylquinoline-4-carboxamide, is a potent and selective non-peptide antagonist of the human NK-3 receptor.[2] Its high affinity and selectivity, coupled with low central nervous system (CNS) penetration, make it an invaluable tool for investigating the peripheral roles of the NK-3 receptor.[1][2]
Pharmacological Profile of this compound
This compound exhibits high affinity for the human NK-3 receptor and demonstrates significant selectivity over other tachykinin receptors, namely the NK-1 and NK-2 receptors. Its antagonist activity has been characterized in a variety of in vitro and in vivo models.
Table 1: In Vitro Activity of this compound
| Assay Type | Cell Line/Tissue | Agonist | Parameter | Value | Reference |
| Radioligand Binding | CHO cells expressing hNK-3R | [¹²⁵I][MePhe⁷]-NKB | Kᵢ | 2.2 nM | [1] |
| Calcium Mobilization | HEK 293 cells expressing hNK-3R | Neurokinin B | Kₑ | 12 nM | [1] |
| Contraction Assay | Rabbit isolated iris sphincter | Senktide | pA₂ | 8.1 | [1] |
| Contraction Assay | Guinea pig ileal circular smooth muscle | Senktide | pA₂ | 8.3 | [1] |
Table 2: Receptor Selectivity of this compound
| Receptor | Binding Affinity (Kᵢ) | Reference |
| Human NK-3 | 2.2 nM | [1] |
| Human NK-1 | > 100,000 nM | [1] |
| Human NK-2 | 209 nM | [1] |
Table 3: In Vivo Efficacy of this compound
| Animal Model | Agonist | Effect Measured | Route of Administration | ED₅₀ / Effective Dose | Reference |
| Rabbit | Senktide (i.v.) | Inhibition of miosis | Intravenous | 0.56 mg/kg | [1] |
| Guinea Pig | Citric Acid | Inhibition of cough | Intraperitoneal | 10-30 mg/kg | [1] |
| Rat | Colorectal Distension | Reduction in abdominal contractions | Oral | 50 mg/kg | [3] |
Table 4: Pharmacokinetic Properties of this compound
| Parameter | Species | Finding | Reference |
| CNS Penetration | Mouse, Rat | Does not effectively cross the blood-brain barrier | [1] |
| Oral Absorption | Mouse, Rat | Well absorbed systemically | [1] |
NK-3 Receptor Signaling Pathway
The NK-3 receptor is coupled to the Gq/11 family of G-proteins.[2] Upon binding of an agonist like NKB, the receptor undergoes a conformational change, leading to the activation of phospholipase Cβ (PLCβ). PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺). The resulting increase in cytosolic Ca²⁺ concentration, along with the activation of protein kinase C (PKC) by DAG, initiates a cascade of downstream cellular responses.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the function of the NK-3 receptor using this compound.
In Vitro Radioligand Binding Assay
This assay is used to determine the binding affinity (Kᵢ) of this compound for the NK-3 receptor.
Materials:
-
Membrane preparations from cells expressing the human NK-3 receptor (e.g., CHO-hNK-3R).
-
Radioligand: [¹²⁵I][MePhe⁷]-Neurokinin B.
-
This compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1% BSA).
-
Non-specific binding control (e.g., a high concentration of a non-labeled NK-3R ligand).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membrane preparation, varying concentrations of this compound (or vehicle for total binding), and a fixed concentration of [¹²⁵I][MePhe⁷]-NKB. For non-specific binding, add a saturating concentration of a non-labeled NK-3R ligand.
-
Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
In Vitro Calcium Mobilization Assay
This functional assay measures the ability of this compound to antagonize agonist-induced increases in intracellular calcium.
Materials:
-
Cells stably expressing the human NK-3 receptor (e.g., HEK 293-hNK-3R).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
NK-3 receptor agonist (e.g., Neurokinin B or senktide).
-
This compound.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fluorescence plate reader with automated injection capabilities.
Procedure:
-
Cell Plating: Seed the HEK 293-hNK-3R cells in a black-walled, clear-bottom 96-well plate and culture overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive fluorescent dye in the dark at 37°C for a specified time (e.g., 60 minutes).
-
Compound Addition: Wash the cells to remove excess dye. Add varying concentrations of this compound (or vehicle) to the wells and incubate for a short period.
-
Fluorescence Measurement: Place the plate in a fluorescence plate reader. Record a baseline fluorescence reading.
-
Agonist Injection: Inject a fixed concentration of the NK-3R agonist into the wells and immediately begin recording the change in fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence corresponds to an increase in intracellular calcium. Determine the dose-response curve for the agonist in the presence and absence of different concentrations of this compound. Calculate the Kₑ value for this compound from the rightward shift of the agonist dose-response curve using the Schild equation.
In Vivo Citric Acid-Induced Cough Model in Guinea Pigs
This model assesses the potential of this compound to inhibit cough, a peripherally mediated reflex.
Materials:
-
Male Dunkin-Hartley guinea pigs.
-
This compound.
-
Vehicle control.
-
Citric acid solution (e.g., 0.4 M).
-
Whole-body plethysmograph.
-
Nebulizer.
Procedure:
-
Acclimatization: Acclimatize the guinea pigs to the plethysmograph chambers.
-
Drug Administration: Administer this compound (e.g., 10-30 mg/kg) or vehicle via the desired route (e.g., intraperitoneal) at a specified time before the citric acid challenge.
-
Cough Induction: Place the animals in the plethysmograph chambers and expose them to an aerosol of citric acid for a set duration (e.g., 10 minutes).
-
Cough Measurement: Record the number of coughs during the exposure period. Coughs are identified by their characteristic sound and the associated pressure changes detected by the plethysmograph.
-
Data Analysis: Compare the number of coughs in the this compound-treated group to the vehicle-treated group to determine the percentage of inhibition.
Logical Relationship of this compound as an Antagonist
This compound acts as a competitive antagonist at the NK-3 receptor. This means it binds to the same site as the endogenous agonist, NKB, but does not activate the receptor. By occupying the binding site, it prevents NKB from binding and initiating the downstream signaling cascade.
Conclusion
This compound is a highly valuable pharmacological tool for the investigation of NK-3 receptor function. Its potency, selectivity, and limited CNS penetration allow for the specific interrogation of peripheral NK-3 receptor-mediated pathways. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies and to further unravel the complex roles of the NK-3 receptor in health and disease.
References
- 1. Nonpeptide tachykinin receptor antagonists. III. This compound, a low central nervous system-penetrant, potent and selective neurokinin-3 receptor antagonist, inhibits citric acid-induced cough and airways hyper-reactivity in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ionic signaling mechanisms involved in neurokinin-3 receptor-mediated augmentation of fear-potentiated startle response in the basolateral amygdala - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intestinal anti-nociceptive behaviour of NK3 receptor antagonism in conscious rats: evidence to support a peripheral mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
SB 235375: A Technical Guide for Tachykinin System Research
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of SB 235375, a potent and selective non-peptide antagonist of the tachykinin neurokinin-3 (NK3) receptor. Its utility as a research tool for elucidating the physiological and pathophysiological roles of the tachykinin system, particularly in the peripheral nervous system, is well-established. This document details the pharmacological properties of this compound, including its binding affinity and selectivity, and provides comprehensive experimental protocols for its application in key in vitro and in vivo assays. Furthermore, this guide presents the underlying signaling pathways and workflows in a clear, visual format to facilitate experimental design and data interpretation.
Introduction
The tachykinin family of neuropeptides, which includes Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), mediates a wide range of biological processes through activation of three distinct G-protein coupled receptors: NK1, NK2, and NK3. The NK3 receptor, preferentially activated by NKB, is implicated in numerous physiological functions, including regulation of the reproductive axis, pain perception, and respiratory control. The development of selective antagonists has been crucial in dissecting the specific roles of the NK3 receptor.
This compound, with its high affinity and selectivity for the human NK3 receptor and low penetration of the central nervous system, has emerged as an invaluable tool for investigating the peripheral actions of the tachykinin system.[1] This guide serves as a comprehensive resource for researchers utilizing this compound in their studies.
Pharmacological Profile of this compound
This compound is a competitive antagonist at the NK3 receptor.[1] Its pharmacological characteristics have been extensively evaluated in a variety of assays, demonstrating its potency and selectivity.
Binding Affinity and Selectivity
The binding affinity of this compound for the human NK3 receptor (hNK3R) is in the low nanomolar range. Importantly, it exhibits high selectivity for the hNK3R over other tachykinin receptors, namely the hNK1R and hNK2R.
| Receptor | Ligand | Parameter | Value (nM) | Cell Line | Reference |
| hNK3 | [¹²⁵I]-[MePhe⁷]-NKB | Kᵢ | 2.2 | CHO | [1] |
| hNK2 | - | Kᵢ | 209 | - | [1] |
| hNK1 | - | Kᵢ | >100,000 | - | [1] |
Functional Antagonism
This compound effectively antagonizes NK3 receptor-mediated functional responses. Its potency as a competitive antagonist is often expressed as a pA₂ value, which is the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist concentration-response curve.
| Assay | Agonist | Parameter | Value | Tissue/Cell Line | Reference |
| Ca²⁺ Mobilization | NKB | Kₑ | 12 nM | HEK 293 | [1] |
| Contraction | Senktide | pA₂ | 8.1 | Rabbit Iris Sphincter | [1] |
| Contraction | Senktide | pA₂ | 8.3 | Guinea Pig Ileum | [1] |
Tachykinin NK3 Receptor Signaling Pathway
The NK3 receptor is a Gq-protein coupled receptor.[2] Upon agonist binding, the receptor activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). This signaling cascade ultimately leads to various cellular responses.
Caption: Tachykinin NK3 Receptor Signaling Pathway.
Key Experimental Protocols
This section provides detailed methodologies for key in vitro and in vivo experiments utilizing this compound.
In Vitro Assays
This assay is used to determine the binding affinity (Kᵢ) of this compound for the NK3 receptor.
Caption: Radioligand Binding Assay Workflow.
Protocol Details:
-
Cell Membranes: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human NK3 receptor.
-
Radioligand: [¹²⁵I]-[MePhe⁷]-Neurokinin B (NKB) is used as the radiolabeled ligand.
-
Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing divalent cations (e.g., 5 mM MgCl₂) and protease inhibitors.
-
Procedure:
-
In a 96-well plate, add cell membranes, a fixed concentration of [¹²⁵I]-[MePhe⁷]-NKB, and varying concentrations of this compound.
-
Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the assay by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled NK3 receptor ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of this compound that inhibits 50% of the specific binding (IC₅₀) is determined by non-linear regression analysis. The Kᵢ value is then calculated using the Cheng-Prusoff equation.
This functional assay measures the ability of this compound to antagonize agonist-induced increases in intracellular calcium.
References
- 1. Association of cough hypersensitivity with tracheal TRPV1 activation and neurogenic inflammation in a novel guinea pig model of citric acid-induced chronic cough - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nonpeptide tachykinin receptor antagonists. III. This compound, a low central nervous system-penetrant, potent and selective neurokinin-3 receptor antagonist, inhibits citric acid-induced cough and airways hyper-reactivity in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Peripheral Nervous System Effects of SB 235375
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Executive Summary
SB 235375 is a potent and selective, non-peptide antagonist of the human neurokinin-3 (NK-3) receptor. A key characteristic of this compound is its low propensity to cross the blood-brain barrier, which makes it an invaluable research tool for elucidating the physiological and pathophysiological roles of NK-3 receptors specifically within the peripheral nervous system (PNS). This document provides a comprehensive technical overview of this compound, including its pharmacological profile, mechanism of action, and demonstrated effects in preclinical models relevant to the PNS. Detailed experimental methodologies and signaling pathway diagrams are provided to support further research and drug development efforts in this area.
Introduction to Tachykinins and the NK-3 Receptor in the Peripheral Nervous System
The tachykinin family of neuropeptides, which includes Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), are key mediators in a variety of biological processes. They exert their effects through three distinct G-protein coupled receptors (GPCRs): the NK-1, NK-2, and NK-3 receptors. While all three receptors are found in the nervous system, the NK-3 receptor and its preferred endogenous ligand, NKB, are of particular interest for their roles in modulating sensory nerve activity, smooth muscle contractility, and inflammatory responses, especially in the periphery. The peripheral nervous system, a complex network of nerves extending from the central nervous system (CNS), is integral to sensory perception, motor control, and autonomic function. The localization of NK-3 receptors on peripheral nerve endings and other cell types within peripheral tissues suggests their involvement in conditions such as visceral pain, airway hyperreactivity, and inflammatory disorders.
This compound, by selectively blocking peripheral NK-3 receptors, allows for the targeted investigation of these pathways without the confounding effects of central NK-3 receptor antagonism.
Pharmacological Profile of this compound
This compound, chemically identified as (-)-(S)-N-(alpha-ethylbenzyl)-3-(carboxymethoxy)-2-phenylquinoline-4-carboxamide, has been extensively characterized in a range of in vitro and in vivo assays. Its pharmacological profile is notable for its high affinity and selectivity for the human NK-3 receptor.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, demonstrating its potency and selectivity.
Table 1: In Vitro Receptor Binding and Functional Antagonism of this compound
| Assay Type | Receptor/Cell Line | Ligand/Agonist | Parameter | Value | Reference |
| Radioligand Binding | Human NK-3 (CHO cells) | ¹²⁵I-[MePhe⁷]-NKB | Kᵢ | 2.2 nM | [1] |
| Radioligand Binding | Human NK-1 | Kᵢ | > 100,000 nM | [1] | |
| Radioligand Binding | Human NK-2 | Kᵢ | 209 nM | [1] | |
| Calcium Mobilization | Human NK-3 (HEK 293 cells) | Neurokinin B | Kₑ | 12 nM | [1] |
| Smooth Muscle Contraction | Rabbit Iris Sphincter | Senktide | pA₂ | 8.1 | [1] |
| Smooth Muscle Contraction | Guinea Pig Ileal Circular Muscle | Senktide | pA₂ | 8.3 | [1] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Effect Measured | Administration | ED₅₀ / Effective Dose | Reference |
| Rabbit | Inhibition of Senktide-induced Miosis | Intravenous | 0.56 mg/kg | [1] |
| Guinea Pig | Inhibition of Citric Acid-induced Cough | Intraperitoneal | 10-30 mg/kg | [1] |
| Guinea Pig | Inhibition of Airways Hyper-reactivity | Intraperitoneal | 10-30 mg/kg | [1] |
| Rat | Reduction of Colorectal Distension-induced Nociception | Oral | 50 mg/kg | [2] |
Table 3: Pharmacokinetic Properties of this compound
| Species | Administration | Key Finding | Reference |
| Mouse, Rat | Oral | Well absorbed systemically | [1] |
| Mouse, Rat | Oral/Intravenous | Does not effectively cross the blood-brain barrier | [1] |
Mechanism of Action and Signaling Pathway
This compound functions as a competitive antagonist at the NK-3 receptor. The NK-3 receptor is a Gq/11-coupled GPCR. Upon binding of its endogenous ligand, NKB, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to various cellular responses, including neuronal excitation and smooth muscle contraction. This compound, by binding to the NK-3 receptor, prevents the binding of NKB and thereby inhibits this downstream signaling.
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the peripheral nervous system effects of this compound. These represent standardized protocols and may require optimization for specific laboratory conditions.
In Vitro Assays
This assay is used to determine the binding affinity (Kᵢ) of this compound for the NK-3 receptor.
-
Cell Culture and Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human NK-3 receptor (CHO-hNK-3R) in appropriate media.
-
Harvest cells and homogenize in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in assay buffer.
-
Determine protein concentration using a standard method (e.g., Bradford assay).
-
-
Binding Assay Protocol:
-
In a 96-well plate, add cell membranes, the radioligand (e.g., ¹²⁵I-[MePhe⁷]-NKB), and varying concentrations of this compound.
-
To determine non-specific binding, add a high concentration of an unlabeled NK-3 receptor ligand (e.g., NKB) to a set of wells.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration through a glass fiber filter, followed by washing with cold assay buffer.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Calculate the Kᵢ value from the IC₅₀ value using the Cheng-Prusoff equation.
-
References
- 1. Nonpeptide tachykinin receptor antagonists. III. This compound, a low central nervous system-penetrant, potent and selective neurokinin-3 receptor antagonist, inhibits citric acid-induced cough and airways hyper-reactivity in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intestinal anti-nociceptive behaviour of NK3 receptor antagonism in conscious rats: evidence to support a peripheral mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
SB 235375: A Selective Neurokinin-3 Receptor Antagonist for Cough and Airway Hyper-reactivity
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Chronic cough and airway hyper-reactivity represent significant unmet medical needs, driving the exploration of novel therapeutic targets. One such target is the neurokinin-3 (NK-3) receptor, a key component of the tachykinin system implicated in sensory nerve activation and neurogenic inflammation. This technical guide provides a comprehensive overview of SB 235375, a potent and selective nonpeptide antagonist of the human NK-3 receptor. We delve into its pharmacological profile, its demonstrated efficacy in preclinical models of cough and airway hyper-reactivity, and the underlying mechanisms of action. This document is intended to serve as a detailed resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of NK-3 receptor antagonism in respiratory diseases.
Introduction to Tachykinins and the NK-3 Receptor
The tachykinin family of neuropeptides, which includes Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), plays a crucial role in regulating a variety of physiological processes, including inflammation, smooth muscle contraction, and pain transmission. These peptides exert their effects through three distinct G-protein coupled receptors: the NK-1, NK-2, and NK-3 receptors. While NK-1 and NK-2 receptors have been extensively studied in the context of airway inflammation and bronchoconstriction, the role of the NK-3 receptor in respiratory pathophysiology is an emerging area of interest.
The NK-3 receptor is preferentially activated by its endogenous ligand, NKB. In the airways, NK-3 receptors are thought to be primarily located on sensory nerves, where their activation can lead to the release of pro-inflammatory neuropeptides, contributing to a phenomenon known as neurogenic inflammation. This process is characterized by vasodilation, plasma extravasation, and the recruitment of inflammatory cells, all of which can contribute to the symptoms of cough and airway hyper-reactivity.
This compound: A Potent and Selective NK-3 Receptor Antagonist
This compound, chemically known as (-)-(S)-N-(alpha-ethylbenzyl)-3-(carboxymethoxy)-2-phenylquinoline-4-carboxamide, is a nonpeptide small molecule that acts as a potent and selective antagonist of the human NK-3 receptor. Its high affinity and selectivity for the NK-3 receptor, coupled with its low penetration of the central nervous system (CNS), make it an invaluable tool for elucidating the peripheral roles of this receptor and a promising candidate for therapeutic development.
Mechanism of Action
This compound exerts its pharmacological effects by competitively binding to the NK-3 receptor, thereby preventing the binding of the endogenous agonist NKB and subsequent receptor activation. The NK-3 receptor is coupled to the Gq/11 family of G-proteins. Upon agonist binding, the receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately results in various cellular responses, including neuronal depolarization and the release of neurotransmitters. This compound blocks this entire downstream signaling pathway by inhibiting the initial step of agonist binding.
Role of this compound in Cough
Preclinical studies have demonstrated the significant antitussive potential of this compound. In a well-established guinea pig model, citric acid-induced cough was significantly inhibited by intraperitoneal administration of this compound. This effect is believed to be mediated by the blockade of NK-3 receptors on peripheral sensory nerves in the airways, which are activated by tussive stimuli.
The cough reflex is initiated by the activation of sensory C-fibers and Aδ-fibers in the larynx, trachea, and bronchi. Various stimuli, including citric acid and capsaicin, can activate these nerve endings, leading to the release of tachykinins. The subsequent activation of neurokinin receptors, including the NK-3 receptor, on these sensory nerves is thought to sensitize them, lowering the threshold for cough induction and contributing to the characteristic hypersensitivity seen in chronic cough conditions. By blocking the NK-3 receptor, this compound attenuates this sensitization process, leading to a reduction in cough frequency.
Role of this compound in Airway Hyper-reactivity
Airway hyper-reactivity, a hallmark of asthma, is characterized by an exaggerated bronchoconstrictor response to various stimuli. Neurogenic inflammation mediated by tachykinins is considered a significant contributor to this phenomenon. Preclinical evidence strongly supports a role for this compound in mitigating airway hyper-reactivity. In guinea pigs, this compound was shown to inhibit citric acid-induced airway hyper-reactivity.
The proposed mechanism involves the inhibition of NK-3 receptor-mediated effects on airway smooth muscle and inflammation. Activation of NK-3 receptors on sensory nerves can lead to the release of NKA and SP, which can directly cause bronchoconstriction through NK-2 and NK-1 receptors, respectively. Furthermore, the release of these tachykinins promotes neurogenic inflammation, leading to plasma extravasation, edema, and inflammatory cell influx, all of which contribute to airway narrowing and hyper-reactivity. By blocking the initial NK-3 receptor-mediated step in this cascade, this compound can effectively reduce these downstream effects.
Experimental Protocols
In Vitro: Intracellular Calcium (Ca2+) Mobilization Assay
This assay is crucial for determining the functional antagonist activity of this compound at the human NK-3 receptor.
Cell Culture and Plating:
-
Human Embryonic Kidney (HEK) 293 cells stably expressing the human NK-3 receptor (HEK 293-hNK-3R) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418) at 37°C in a humidified atmosphere of 5% CO2.
-
Cells are seeded into black-walled, clear-bottom 96-well plates at a density that ensures a confluent monolayer on the day of the assay.
Fluorescent Dye Loading:
-
On the day of the assay, the cell culture medium is removed, and the cells are washed with a physiological salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Cells are then incubated with a loading buffer containing a calcium-sensitive fluorescent dye, such as Fura-2 AM (acetoxymethyl ester), for 60 minutes at 37°C. Fura-2 AM is a membrane-permeant dye that is cleaved by intracellular esterases to the membrane-impermeant, calcium-sensitive form, Fura-2.
Measurement of Intracellular Ca2+:
-
After incubation, the cells are washed to remove extracellular dye.
-
The 96-well plate is placed in a fluorescence plate reader capable of kinetic readings at dual excitation wavelengths (typically 340 nm and 380 nm) and a single emission wavelength (around 510 nm).
-
A baseline fluorescence reading is established.
-
This compound or vehicle is added to the wells and incubated for a predetermined period.
-
The NK-3 receptor agonist, NKB, is then added, and the change in the ratio of fluorescence intensities (340/380 nm) is monitored over time. An increase in this ratio indicates an increase in intracellular Ca2+.
-
The inhibitory effect of this compound is quantified by the reduction in the NKB-induced calcium response.
In Vivo: Citric Acid-Induced Cough and Airway Hyper-reactivity in Guinea Pigs
This model is used to assess the in vivo efficacy of this compound in two key respiratory reflexes.
Animal Preparation:
-
Male Dunkin-Hartley guinea pigs are used for these studies.
-
The animals are conscious and unrestrained, placed in a whole-body plethysmograph to monitor respiratory parameters.
Cough Induction and Measurement:
-
A baseline respiratory pattern is recorded for a set period.
-
The animals are exposed to an aerosol of citric acid (typically 0.3 M) for a defined duration (e.g., 5 minutes).
-
The number of coughs is counted by trained observers and confirmed by the characteristic pressure changes recorded by the plethysmograph.
Airway Hyper-reactivity Assessment:
-
Following the citric acid challenge, airway resistance is measured.
-
A bronchoconstrictor agent, such as histamine or acetylcholine, is administered intravenously or via inhalation at increasing concentrations.
-
The dose of the bronchoconstrictor required to cause a specific increase in airway resistance (e.g., a doubling of baseline resistance, PC200) is determined. A lower PC200 value indicates greater airway hyper-reactivity.
Drug Administration:
-
This compound or vehicle is administered, typically via the intraperitoneal route, at a specified time before the citric acid challenge.
Quantitative Data
The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Pharmacological Profile of this compound
| Parameter | Receptor | Cell Line | Value |
| Binding Affinity (Ki) | Human NK-3 | CHO-hNK-3R | 2.2 nM |
| Human NK-1 | - | > 100,000 nM | |
| Human NK-2 | - | 209 nM | |
| Functional Antagonism (Kb) | Human NK-3 | HEK 293-hNK-3R | 12 nM |
| Functional Antagonism (pA2) | Rabbit NK-3 | Rabbit Iris Sphincter | 8.1 |
| Guinea Pig NK-3 | Guinea Pig Ileum | 8.3 |
Table 2: In Vivo Efficacy of this compound in Guinea Pigs
| Model | Endpoint | Dose (mg/kg, i.p.) | Inhibition |
| Citric Acid-Induced Cough | Number of coughs | 10 - 30 | Dose-related inhibition |
| Citric Acid-Induced Airway Hyper-reactivity | Increase in airway resistance | 10 - 30 | Inhibition |
| Senktide-Induced Miosis (Rabbit) | Pupillary constriction (ED50) | 0.56 (i.v.) | Dose-related inhibition |
Comparative Perspective: NK-3 vs. Other Tachykinin Receptor Antagonists
While this compound demonstrates the therapeutic potential of targeting the NK-3 receptor, it is important to consider this approach within the broader context of tachykinin receptor modulation.
-
NK-1 Receptor Antagonists: These agents, which block the action of Substance P, have been investigated for a range of indications, including chemotherapy-induced nausea and vomiting, depression, and neurogenic inflammation. In the context of respiratory diseases, their efficacy in cough has been explored, with some clinical evidence suggesting a potential benefit.
-
NK-2 Receptor Antagonists: Targeting the NK-2 receptor, which is preferentially activated by NKA, has been a major focus for the treatment of asthma and COPD, primarily due to the potent bronchoconstrictor effects of NKA. Several NK-2 antagonists have been evaluated in clinical trials, with varying degrees of success.
The unique localization and function of the NK-3 receptor on sensory nerves suggest that NK-3 antagonists like this compound may offer a more targeted approach to inhibiting the sensory nerve activation and neurogenic inflammation that drive cough and airway hyper-reactivity, potentially with a different efficacy and side-effect profile compared to NK-1 or NK-2 antagonists.
Conclusion and Future Directions
This compound is a highly valuable pharmacological tool that has been instrumental in defining the role of the peripheral NK-3 receptor in cough and airway hyper-reactivity. Its potent and selective antagonist activity, coupled with favorable preclinical data, underscores the potential of NK-3 receptor antagonism as a novel therapeutic strategy for respiratory diseases characterized by sensory nerve hypersensitivity.
Future research should focus on further elucidating the precise mechanisms by which NK-3 receptor activation contributes to the pathophysiology of chronic cough and asthma. The development of orally bioavailable NK-3 antagonists with optimal pharmacokinetic and pharmacodynamic profiles for clinical use is a key next step. Ultimately, well-designed clinical trials will be necessary to translate the promising preclinical findings for NK-3 receptor antagonists into tangible benefits for patients suffering from these debilitating respiratory conditions.
Methodological & Application
Application Notes and Protocols for In Vivo Administration of SB 235375 in Rodents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the in vivo administration of SB 235375, a potent and selective neurokinin-3 (NK-3) receptor antagonist, in rodent models. This document outlines recommended dosages, administration routes, and detailed experimental protocols to facilitate preclinical research into the peripheral roles of the NK-3 receptor.
Introduction
This compound, with the chemical name (-)-(S)-N-(alpha-ethylbenzyl)-3-(carboxymethoxy)-2-phenylquinoline-4-carboxamide, is a valuable pharmacological tool for investigating the physiological and pathophysiological functions of the NK-3 receptor. It is characterized by high affinity and selectivity for the NK-3 receptor over NK-1 and NK-2 receptors. Notably, this compound is reported to be well-absorbed systemically after oral administration in mice and rats but exhibits low penetration of the central nervous system (CNS)[1]. This profile makes it particularly suitable for studying the peripheral effects of NK-3 receptor antagonism.
Quantitative Data Summary
The following tables summarize the available quantitative data for the in vivo administration of this compound in various rodent species.
Table 1: Recommended Dosages and Administration Routes for this compound
| Species | Administration Route | Dosage Range | Observed Effect | Reference |
| Mouse | Oral (p.o.) | 3 - 30 mg/kg | Without significant effect on centrally-mediated behaviors, indicating low CNS penetration. | [1] |
| Guinea Pig | Intraperitoneal (i.p.) | 10 - 30 mg/kg | Inhibition of citric acid-induced cough and airways hyper-reactivity. | [1] |
Table 2: Pharmacokinetic Profile of this compound in Rodents (Qualitative)
| Species | Administration Route | Absorption | CNS Penetration | Reference |
| Mouse | Oral (p.o.) | Well-absorbed systemically | Low | [1] |
| Rat | Oral (p.o.) | Well-absorbed systemically | Low | [1] |
Experimental Protocols
Vehicle Preparation
While the specific vehicle used for this compound in the foundational studies is not explicitly stated, common vehicles for oral and intraperitoneal administration of small molecules with similar characteristics can be employed. The choice of vehicle should be based on the solubility of this compound and the experimental requirements.
Recommended Vehicles:
-
For Oral Gavage (p.o.):
-
Aqueous solution: If soluble, sterile water or 0.9% saline.
-
Suspension: For poorly soluble compounds, a suspension in 0.5% to 1% methylcellulose (MC) or carboxymethylcellulose (CMC) in water is common.
-
-
For Intraperitoneal Injection (i.p.):
-
Aqueous solution: Sterile 0.9% saline or phosphate-buffered saline (PBS).
-
Co-solvent system: For compounds with low aqueous solubility, a mixture of a solubilizing agent like Dimethyl sulfoxide (DMSO) or Polyethylene glycol 400 (PEG400) with saline or PBS. The final concentration of the organic solvent should be minimized (typically ≤10% DMSO) to avoid toxicity.
-
Preparation Protocol (Example for a 1% Methylcellulose Suspension):
-
Weigh the required amount of this compound.
-
Prepare a 1% (w/v) solution of methylcellulose in sterile water. This may require heating and stirring to fully dissolve.
-
Allow the methylcellulose solution to cool to room temperature.
-
Gradually add the powdered this compound to the methylcellulose solution while continuously stirring or vortexing to ensure a uniform suspension.
-
Visually inspect the suspension for homogeneity before administration.
Protocol 1: Oral Gavage Administration in Mice
This protocol is based on standard procedures for oral gavage in mice.
Materials:
-
This compound suspension/solution in the chosen vehicle.
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5 inches long with a ball tip for adult mice).
-
Syringes (1 ml or smaller).
-
Animal scale.
Procedure:
-
Animal Handling and Restraint:
-
Weigh the mouse to accurately calculate the dose volume. The maximum recommended volume for oral gavage in mice is typically 10 ml/kg.
-
Gently restrain the mouse by the scruff of the neck to immobilize the head and prevent biting. The body of the mouse should be supported.
-
-
Gavage Needle Insertion:
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the length to the stomach and mark the needle.
-
With the mouse held in a vertical position, insert the gavage needle into the diastema (the gap between the incisors and molars).
-
Gently advance the needle along the roof of the mouth towards the esophagus. The mouse should swallow the needle. Do not force the needle. If resistance is met, withdraw and try again.
-
-
Substance Administration:
-
Once the needle is correctly positioned in the esophagus, slowly administer the this compound formulation.
-
Administer the solution or suspension smoothly over a few seconds.
-
-
Post-Administration:
-
Gently remove the gavage needle.
-
Return the mouse to its home cage and monitor for any signs of distress, such as difficulty breathing or lethargy, for at least 15-30 minutes.
-
Protocol 2: Intraperitoneal (i.p.) Injection in Rats or Mice
This protocol is based on standard procedures for intraperitoneal injection in rodents.
Materials:
-
This compound solution in the chosen vehicle.
-
Sterile syringes (1-3 ml).
-
Sterile needles (e.g., 25-27 gauge for mice, 23-25 gauge for rats).
-
Animal scale.
Procedure:
-
Animal Handling and Restraint:
-
Weigh the animal to calculate the correct dose volume. The maximum recommended volume for i.p. injection is typically 10 ml/kg.
-
For mice, restrain the animal by the scruff of the neck and turn it so the abdomen is facing upwards, with the head slightly tilted down.
-
For rats, a two-person technique is often preferred, with one person restraining the animal and the other performing the injection. The rat can be gently wrapped in a towel for better control.
-
-
Injection Site:
-
The preferred injection site is the lower right or left quadrant of the abdomen to avoid puncturing the cecum, bladder, or other internal organs.
-
-
Injection:
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity.
-
Before injecting, gently aspirate to ensure no blood (indicating entry into a blood vessel) or yellow fluid (indicating entry into the bladder) is drawn into the syringe. If fluid is aspirated, discard the syringe and prepare a new injection.
-
Slowly inject the this compound solution.
-
-
Post-Injection:
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any signs of distress, such as abdominal swelling, pain, or changes in behavior.
-
Mandatory Visualizations
Neurokinin-3 Receptor (NK-3R) Signaling Pathway
Caption: NK-3 Receptor Signaling Pathway and the inhibitory action of this compound.
Experimental Workflow for In Vivo Administration of this compound
Caption: General experimental workflow for the in vivo administration of this compound in rodents.
References
Application Notes and Protocols for Calcium Mobilization Assay Using SB 235375
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB 235375 is a potent and selective non-peptide antagonist of the human neurokinin-3 (NK-3) receptor. The NK-3 receptor, a G protein-coupled receptor (GPCR), is preferentially activated by the tachykinin peptide neurokinin B (NKB). Activation of the NK-3 receptor, which is coupled to the Gq alpha subunit, initiates a signaling cascade leading to the mobilization of intracellular calcium.[1][2] This application note provides a detailed protocol for a cell-based calcium mobilization assay to characterize the antagonist activity of this compound on the human NK-3 receptor.
The assay is designed for a high-throughput format using a fluorescence imaging plate reader (FLIPR) or a similar instrument capable of kinetic reading of intracellular calcium changes. By pre-incubating cells expressing the NK-3 receptor with this compound before stimulating with an NK-3 receptor agonist (e.g., NKB or senktide), the inhibitory potency of this compound can be accurately determined.
Signaling Pathway
Activation of the NK-3 receptor by an agonist initiates a well-defined signaling pathway that results in an increase in intracellular calcium concentration. This process is the foundation of the calcium mobilization assay.
Caption: NK-3 Receptor Signaling Pathway Leading to Calcium Mobilization.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for NK-3 receptor agonists and the antagonist this compound, which are essential for designing and interpreting the calcium mobilization assay.
Table 1: Agonist Potency at the Human NK-3 Receptor
| Agonist | Cell Line | Assay Type | EC50 (nM) | Reference |
| Neurokinin B (NKB) | HEK293 | Calcium Mobilization | 0.45 ± 0.10 | |
| [MePhe7]NKB | HEK293 | Calcium Mobilization | 0.47 ± 0.16 | |
| Senktide | HEK293 | Calcium Mobilization | 3.1 ± 1.0 | |
| Senktide | - | Receptor Binding | 0.5 - 3 | [3] |
Table 2: Antagonist Potency of this compound at the Human NK-3 Receptor
| Parameter | Cell Line | Assay Type | Value (nM) | Reference |
| Ki | CHO-hNK-3R | Radioligand Binding | 2.2 | [4] |
| Kb | HEK293-hNK-3R | Calcium Mobilization | 12 | [4] |
Table 3: Selectivity of this compound for Neurokinin Receptors
| Receptor | Ki (nM) | Selectivity (fold vs hNK-3) | Reference |
| hNK-3 | 2.2 | - | [4] |
| hNK-2 | 209 | ~95 | [4] |
| hNK-1 | >100,000 | >45,000 | [4] |
Experimental Protocols
This section provides a detailed protocol for determining the inhibitory effect of this compound on agonist-induced calcium mobilization in a 96-well or 384-well format.
Materials and Reagents
-
Cell Line: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the human NK-3 receptor.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.
-
Calcium-sensitive dye: Fluo-4 AM, Calcium-5, or equivalent no-wash calcium assay kit.
-
Probenecid: Anion transport inhibitor to improve dye retention (if required by the cell line or dye kit).[5][6]
-
NK-3 Receptor Agonist: Neurokinin B (NKB) or Senktide.
-
NK-3 Receptor Antagonist: this compound.
-
Assay Plates: Black-walled, clear-bottom 96-well or 384-well microplates.
-
Instrumentation: Fluorescence Imaging Plate Reader (FLIPR), FlexStation, or equivalent instrument with kinetic reading and liquid handling capabilities.
Experimental Workflow
Caption: Workflow for the Calcium Mobilization Antagonist Assay.
Detailed Protocol
1. Cell Seeding (Day 1)
-
Harvest and count the HEK293 or CHO cells stably expressing the hNK-3R.
-
Seed the cells into black-walled, clear-bottom microplates at a density that will result in a 90-100% confluent monolayer on the day of the assay (e.g., 50,000 cells/well for a 96-well plate).[3]
-
Incubate the plates overnight at 37°C in a 5% CO₂ incubator.
2. Dye Loading (Day 2)
-
Prepare the calcium-sensitive dye loading solution according to the manufacturer's instructions. If using a no-wash kit, the solution will typically contain the dye and probenecid in an assay buffer.
-
Remove the culture medium from the cell plates.
-
Add an equal volume of the dye loading solution to each well (e.g., 100 µL for a 96-well plate).
-
Incubate the plates for 1 hour at 37°C or as recommended by the dye manufacturer.[6][7] Some protocols may suggest a subsequent 30-minute incubation at room temperature.[5]
3. Compound Preparation (Day 2)
-
Agonist Preparation: Prepare a stock solution of the NK-3R agonist (NKB or senktide) in assay buffer. Dilute this stock to a working concentration that is 2X to 5X the final desired concentration. The final concentration should be approximately the EC₈₀ value to ensure a robust signal for inhibition. Based on the data in Table 1, a final concentration of ~1-3 nM NKB or ~10-20 nM senktide would be appropriate.
-
Antagonist Preparation: Prepare a stock solution of this compound in DMSO. Perform a serial dilution of this compound in assay buffer to create a range of concentrations (e.g., 10-point, 3-fold dilution starting from a high concentration of ~10 µM). The final DMSO concentration in the assay should be kept below 0.5% to avoid cellular toxicity.
4. Antagonist Pre-incubation and Fluorescence Reading (Day 2)
-
Set up the FLIPR or FlexStation instrument with the appropriate excitation and emission wavelengths for the chosen calcium dye (e.g., excitation ~485 nm, emission ~525 nm for Fluo-4).
-
Program the instrument to perform a two-addition protocol. The first addition will be the antagonist (or buffer for control wells), and the second will be the agonist.
-
Place the dye-loaded cell plate and the compound plates into the instrument.
-
First Addition (Antagonist): Add the serially diluted this compound to the cell plate. Include wells with buffer only as a negative control and wells with buffer containing the maximum DMSO concentration as a vehicle control.
-
Pre-incubation: Incubate the cell plate with the antagonist for 15-30 minutes at room temperature or 37°C.[8] This allows the antagonist to reach equilibrium with the receptors.
-
Second Addition (Agonist) and Reading:
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
The instrument will then add the prepared agonist solution to all wells.
-
Immediately begin recording the fluorescence intensity kinetically for 60-180 seconds to capture the calcium mobilization peak.
-
Data Analysis
-
The change in fluorescence is typically measured as the peak fluorescence intensity minus the baseline fluorescence.
-
Normalize the data by setting the response in the absence of antagonist (agonist-only control) as 100% and the response in the absence of agonist (buffer-only control) as 0%.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the agonist-induced calcium response.
References
- 1. researchgate.net [researchgate.net]
- 2. A Kinetic Fluorescence-based Ca2+ Mobilization Assay to Identify G Protein-coupled Receptor Agonists, Antagonists, and Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Elusive equilibrium: the challenge of interpreting receptor pharmacology using calcium assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. icdar.org [icdar.org]
- 6. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Comparison of Assay Performance Between the Calcium Mobilization and the Dynamic Mass Redistribution Technologies for the Human Urotensin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SB 235375 in Guinea Pig Ileum Contraction Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB 235375 is a potent and selective non-peptide antagonist of the neurokinin-3 (NK-3) receptor. The guinea pig ileum is a classical and robust ex vivo model for studying the pharmacology of tachykinin receptors, including the NK-3 receptor. The smooth muscle of the guinea pig ileum expresses NK-3 receptors, which, upon activation by agonists like neurokinin B (NKB) or the selective agonist senktide, elicit a contractile response. This makes the isolated guinea pig ileum preparation an invaluable tool for characterizing the antagonistic properties of compounds like this compound.
These application notes provide a detailed protocol for utilizing this compound in a guinea pig ileum contraction assay to determine its potency, typically expressed as a pA2 value. The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in the concentration-response curve of an agonist.
Data Presentation
The following tables summarize the quantitative data for the NK-3 receptor agonist senktide and the antagonist this compound in the guinea pig ileum contraction assay.
Table 1: Agonist and Antagonist Potency
| Compound | Role | Parameter | Value | Reference |
| Senktide | NK-3 Receptor Agonist | pD2 | ~7.0 - 8.0 | Estimated from literature |
| Neurokinin B | Endogenous NK-3 Receptor Agonist | pD2 | ~7.5 | [1] |
| This compound | NK-3 Receptor Antagonist | pA2 | 8.3 |
Note: pD2 is the negative logarithm of the EC50 value and is a measure of agonist potency.
Table 2: Experimental Conditions for Guinea Pig Ileum Contraction Assay
| Parameter | Value |
| Tissue | Guinea Pig Ileum (longitudinal or circular muscle) |
| Physiological Salt Solution | Tyrode's or Krebs' Solution |
| Temperature | 37°C |
| Aeration | 95% O2 / 5% CO2 (Carbogen) |
| Resting Tension | 0.5 - 1.0 g |
| Equilibration Time | 30 - 60 minutes |
| Agonist | Senktide |
| Antagonist | This compound |
Experimental Protocols
Preparation of Isolated Guinea Pig Ileum
-
Humanely euthanize a guinea pig (250-350 g) following institutionally approved guidelines.
-
Perform a laparotomy to expose the abdominal cavity.
-
Locate the ileocecal junction and carefully dissect a segment of the terminal ileum (approximately 10-15 cm).
-
Place the isolated ileum segment in a petri dish containing warm (37°C), carbogen-aerated Tyrode's or Krebs' solution.
-
Gently flush the lumen of the ileum with the physiological salt solution to remove its contents.
-
Carefully remove the mesentery.
-
Cut the ileum into segments of 2-3 cm in length. For studying circular muscle responses, prepare ring segments. For longitudinal muscle responses, a longitudinal strip can be prepared.
Organ Bath Setup and Tissue Mounting
-
Fill isolated organ baths with Tyrode's or Krebs' solution and maintain the temperature at 37°C. Continuously bubble the solution with carbogen gas.
-
Tie one end of the ileum segment to a fixed hook at the bottom of the organ bath and the other end to an isotonic or isometric force transducer.
-
Apply a resting tension of 0.5 to 1.0 gram to the tissue.
-
Allow the tissue to equilibrate for at least 30-60 minutes, with washes every 15 minutes, until a stable baseline is achieved.
Determination of Antagonist Potency (pA2) of this compound
This protocol follows the principles of Schild analysis for competitive antagonism.
-
Construct a Control Concentration-Response Curve for Senktide:
-
After equilibration, record a stable baseline.
-
Add increasing concentrations of the NK-3 receptor agonist, senktide, to the organ bath in a cumulative manner (e.g., from 1 nM to 1 µM).
-
Allow the tissue to respond to each concentration until a plateau is reached before adding the next concentration.
-
Record the contractile response for each concentration.
-
After completing the curve, wash the tissue extensively with fresh physiological salt solution until the baseline returns to the pre-stimulation level.
-
-
Incubate with this compound:
-
Introduce a known concentration of this compound into the organ bath (e.g., 10 nM).
-
Allow the antagonist to incubate with the tissue for a predetermined period (e.g., 20-30 minutes) to ensure equilibrium is reached.
-
-
Construct a Second Concentration-Response Curve for Senktide in the Presence of this compound:
-
While maintaining the same concentration of this compound in the bath, repeat the cumulative addition of senktide as described in step 1.
-
Record the contractile responses.
-
-
Repeat with Different Concentrations of this compound:
-
Wash the tissue thoroughly to remove all drugs.
-
Repeat steps 2 and 3 with at least two other concentrations of this compound (e.g., 30 nM and 100 nM).
-
Data Analysis and Schild Plot Construction
-
For each concentration-response curve (control and in the presence of different concentrations of this compound), plot the magnitude of the contraction against the logarithm of the senktide concentration.
-
Determine the EC50 value for senktide from each curve. The EC50 is the concentration of agonist that produces 50% of the maximal response.
-
Calculate the dose ratio (DR) for each concentration of this compound used: DR = (EC50 of senktide in the presence of this compound) / (EC50 of senktide in the absence of this compound)
-
Calculate log (DR - 1) for each concentration of this compound.
-
Construct a Schild plot by plotting log (DR - 1) on the y-axis against the negative logarithm of the molar concentration of this compound (-log[this compound]) on the x-axis.
-
Perform a linear regression on the Schild plot. For a competitive antagonist, the slope of the line should not be significantly different from 1.
-
The pA2 value is the x-intercept of the regression line.
Signaling Pathways and Experimental Workflow
Neurokinin-3 (NK-3) Receptor Signaling Pathway in Smooth Muscle Contraction
Activation of the NK-3 receptor by an agonist such as senktide initiates a signaling cascade that leads to smooth muscle contraction. This pathway is primarily mediated by the Gq family of G-proteins.
Caption: NK-3 Receptor Signaling Pathway in Smooth Muscle.
Experimental Workflow for Guinea Pig Ileum Contraction Assay
The following diagram illustrates the sequential steps involved in performing the guinea pig ileum contraction assay to determine the potency of an antagonist.
Caption: Workflow for Antagonist Potency Determination.
p38 Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway in Smooth Muscle
While this compound acts on the NK-3 receptor, it is important for researchers in smooth muscle pharmacology to be aware of other significant signaling pathways, such as the p38 MAPK pathway. This pathway is involved in regulating smooth muscle contraction, often through mechanisms that modulate the sensitivity of the contractile apparatus to calcium.
Caption: p38 MAPK Signaling in Smooth Muscle Contraction.
References
Application Notes and Protocols for SB 235375 in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB 235375 is a potent and selective, non-peptide antagonist of the neurokinin-3 receptor (NK-3R).[1] Its utility as a research tool is underscored by its oral activity and limited penetration of the central nervous system, making it particularly suitable for investigating the peripheral roles of NK-3R signaling.[1] These application notes provide a comprehensive overview of reported dosages in preclinical animal models, detailed experimental protocols for its administration, and a visualization of its mechanism of action.
Data Presentation: this compound Dosages in Preclinical Models
The following table summarizes the effective dosages of this compound that have been reported in various preclinical animal models.
| Animal Model | Route of Administration | Dosage Range | Observed Effect | Reference |
| Mouse | Oral (p.o.) | 3-30 mg/kg | No significant effect on behavioral responses induced by intracerebral ventricular administration of the NK-3R agonist senktide, indicating low CNS penetration.[1] | Hay et al., 2002[1] |
| Guinea Pig | Intraperitoneal (i.p.) | 10-30 mg/kg | Inhibition of citric acid-induced cough and airways hyper-reactivity.[1] | Hay et al., 2002[1] |
| Rabbit | Intravenous (i.v.) | ED₅₀ of 0.56 mg/kg | Dose-related inhibition of miosis induced by intravenous administration of the NK-3R agonist senktide.[1] | Hay et al., 2002[1] |
Signaling Pathway and Mechanism of Action
This compound exerts its pharmacological effects by competitively antagonizing the neurokinin-3 receptor (NK-3R). The endogenous ligand for this receptor is Neurokinin B (NKB). The NK-3R is a G-protein coupled receptor (GPCR) that, upon activation by NKB, couples to Gq/11 proteins. This initiates a signaling cascade involving the activation of phospholipase Cβ (PLCβ), leading to downstream cellular responses. By blocking the binding of NKB, this compound prevents the initiation of this signaling cascade.
Experimental Protocols
Note on Vehicle Formulation: The specific vehicle used for the in vivo administration of this compound is not detailed in the primary literature.[1] Researchers should perform solubility and stability tests to determine the most appropriate vehicle for their specific experimental needs. Common vehicles for oral administration of hydrophobic compounds include aqueous solutions with suspending agents (e.g., 0.5% methylcellulose) or cyclodextrins. For intraperitoneal injections, sterile saline or phosphate-buffered saline (PBS) are often used, sometimes with a small percentage of a solubilizing agent like DMSO or Tween 80, ensuring the final concentration is non-toxic to the animal.
Protocol 1: Oral Gavage Administration in Mice
This protocol is a general guideline for the oral administration of this compound to mice.
Materials:
-
This compound
-
Appropriate vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Analytical balance
-
Homogenizer or sonicator
-
Adjustable micropipettes and sterile tips
-
Sterile syringes (1 mL)
-
Mouse oral gavage needles (flexible or rigid, 20-22 gauge)
-
70% ethanol for disinfection
-
Personal Protective Equipment (PPE): lab coat, gloves, eye protection
Procedure:
-
Animal Preparation:
-
Acclimatize mice to the housing conditions for at least one week prior to the experiment.
-
Weigh each mouse on the day of dosing to calculate the precise volume to be administered.
-
-
Dosing Solution Preparation:
-
Calculate the total amount of this compound required based on the desired dose (e.g., 3-30 mg/kg) and the number of animals.
-
Weigh the calculated amount of this compound.
-
Prepare the chosen vehicle. If using a suspension, add the this compound to a small volume of the vehicle and mix thoroughly to create a uniform suspension. Use a homogenizer or sonicator if necessary.
-
Bring the suspension to the final required volume with the vehicle. Ensure the suspension is continuously mixed to prevent settling.
-
-
Administration:
-
Restrain the mouse firmly by scruffing the neck and back to immobilize the head and body.
-
Measure the gavage needle against the mouse to determine the correct insertion length (from the tip of the nose to the last rib).
-
Draw the calculated volume of the dosing suspension into the syringe fitted with the gavage needle.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without force. If resistance is met, withdraw and re-insert.
-
Once the needle is at the predetermined depth, dispense the solution slowly and steadily.
-
Carefully withdraw the needle.
-
-
Post-Administration Monitoring:
-
Return the mouse to its cage and monitor for at least 10-15 minutes for any signs of distress, such as labored breathing, which could indicate accidental administration into the trachea.
-
Continue to monitor the animals as required by the experimental design.
-
Protocol 2: Intraperitoneal (IP) Injection in Guinea Pigs
This protocol provides a general method for the intraperitoneal administration of this compound to guinea pigs.
Materials:
-
This compound
-
Appropriate sterile vehicle (e.g., sterile saline)
-
Analytical balance
-
Sterile vials
-
Vortex mixer
-
Sterile syringes (1 mL or 3 mL)
-
Sterile needles (23-25 gauge)
-
70% ethanol for disinfection
-
PPE: lab coat, gloves, eye protection
Procedure:
-
Animal Preparation:
-
Acclimatize guinea pigs to their environment before the study begins.
-
Weigh the animal immediately before dosing to determine the correct injection volume.
-
-
Dosing Solution Preparation:
-
Prepare the dosing solution under sterile conditions.
-
Calculate the required amount of this compound for the desired dose (e.g., 10-30 mg/kg).
-
Dissolve or suspend the compound in the chosen sterile vehicle. Ensure complete dissolution or a homogenous suspension.
-
-
Administration:
-
Restrain the guinea pig securely. One common method is to hold the animal with its back against your forearm, supporting its head.
-
Tilt the animal's head downwards to allow the abdominal organs to shift cranially.
-
Identify the injection site in the lower right abdominal quadrant to avoid the cecum.
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle at a 15-20 degree angle.
-
Gently aspirate to ensure the needle has not entered a blood vessel or internal organ. If blood or fluid is drawn, withdraw the needle and inject at a different site with a fresh needle and syringe.
-
Slowly inject the calculated volume of the this compound solution into the peritoneal cavity.
-
-
Post-Administration Monitoring:
-
Return the guinea pig to its cage and monitor for any adverse reactions at the injection site (e.g., swelling, inflammation) or systemic signs of distress.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for an in vivo efficacy study using this compound.
References
Preparing SB 235375 Stock Solutions for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB 235375 is a potent and selective non-peptide antagonist of the human neurokinin-3 (NK-3) receptor.[1] The NK-3 receptor, part of the tachykinin receptor family, is a G protein-coupled receptor (GPCR) primarily activated by the neuropeptide neurokinin B (NKB). The NKB/NK-3R signaling pathway is implicated in various physiological processes, making this compound a valuable tool for research in neuroscience and drug development. This document provides detailed application notes and protocols for the preparation and use of this compound stock solutions in cell culture applications.
Mechanism of Action
This compound exerts its effects by competitively binding to the NK-3 receptor, thereby blocking the downstream signaling cascade initiated by the endogenous ligand, NKB. The NK-3 receptor is coupled to the Gq/11 family of G proteins. Upon activation, this leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers then trigger the release of intracellular calcium (Ca2+) and activate protein kinase C (PKC), respectively, leading to various cellular responses.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source |
| Molecular Weight | 440.49 g/mol | [2] |
| Solubility in DMSO | 25 mg/mL (56.75 mM) | [2] |
| In Vitro Activity (Ki) | 2.2 nM (in CHO cells expressing hNK-3R) | [1] |
| In Vitro Activity (Kb) | 12 nM (in HEK 293 cells expressing hNK-3R, Ca2+ mobilization) | [1] |
| Storage of Powder | -20°C for 3 years; 4°C for 2 years | [2] |
| Storage of Stock Solution (in DMSO) | -80°C for 6 months; -20°C for 1 month | [2] |
Experimental Protocols
I. Preparation of a 10 mM Stock Solution of this compound in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound, a common starting concentration for many cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous or sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Pipettes and sterile tips
Procedure:
-
Pre-weighing Preparation: In a sterile environment (e.g., a laminar flow hood), allow the this compound powder and DMSO to come to room temperature.
-
Weighing this compound: Carefully weigh out a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.405 mg of this compound (Molecular Weight = 440.49).
-
Calculation: 0.01 mol/L * 0.001 L * 440.49 g/mol = 0.0044049 g = 4.405 mg
-
-
Dissolution: Add the weighed this compound powder to a sterile microcentrifuge tube. Add the appropriate volume of DMSO to achieve a 10 mM concentration. For 4.405 mg of this compound, add 1 mL of DMSO.
-
Solubilization: Vortex the solution until the powder is completely dissolved. Gentle warming (up to 37°C) or sonication may be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particulates.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2]
II. Application of this compound in Cell Culture
This protocol provides a general guideline for using the this compound stock solution to treat cells in culture. The final working concentration should be optimized for your specific cell line and experimental conditions.
Materials:
-
10 mM this compound stock solution in DMSO
-
Cell culture medium appropriate for your cell line
-
Cells plated in multi-well plates, flasks, or dishes
-
Vehicle control (DMSO)
Procedure:
-
Determine Working Concentration: Based on the in vitro activity data (Ki = 2.2 nM, Kb = 12 nM), a starting concentration range of 10 nM to 1 µM is recommended for most cell-based assays. It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific application.
-
Prepare Working Solution: On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution at room temperature. Prepare serial dilutions of the stock solution in fresh, pre-warmed cell culture medium to achieve the desired final concentrations.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.1%, to avoid solvent-induced cytotoxicity or off-target effects.
-
Example Dilution for 1 µM final concentration: To prepare 1 mL of culture medium with 1 µM this compound, add 0.1 µL of the 10 mM stock solution to 999.9 µL of medium. This results in a final DMSO concentration of 0.01%.
-
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the drug.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period according to your experimental design.
-
Assay: Proceed with your specific downstream assay to measure the effects of this compound on your cells.
Visualizations
Caption: Signaling pathway of the NK-3 receptor and the inhibitory action of this compound.
Caption: Experimental workflow for preparing and using this compound in cell culture.
References
- 1. Nonpeptide tachykinin receptor antagonists. III. This compound, a low central nervous system-penetrant, potent and selective neurokinin-3 receptor antagonist, inhibits citric acid-induced cough and airways hyper-reactivity in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Use of a small molecule cell cycle inhibitor to control cell growth and improve specific productivity and product quality of recombinant proteins in CHO cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: SB-235375 in DNA-Encoded Library Technology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the utilization of SB-235375, a potent and selective neurokinin-3 (NK3) receptor antagonist, within the framework of DNA-encoded library (DEL) technology. This document outlines protocols for the synthesis of a DNA-tagged SB-235375 conjugate, its application as a positive control in cell-based DEL selections, and methods for data analysis to quantify enrichment.
Introduction to SB-235375
SB-235375 is a non-peptide, small molecule antagonist of the human neurokinin-3 receptor (hNK-3R) with high affinity and selectivity.[1] Its well-characterized binding properties make it an excellent tool compound for validating and optimizing DEL screening campaigns targeting the NK3 receptor, a G-protein coupled receptor (GPCR) implicated in various neurological and peripheral disorders. In the context of DEL technology, a DNA-tagged version of SB-235375 can serve as a valuable positive control to confirm target engagement, assess selection stringency, and aid in the identification of novel ligands.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of SB-235375 and its utility in a DEL setting.
Table 1: Binding Affinity of SB-235375 for Neurokinin Receptors
| Receptor | Binding Affinity (Ki) | Functional Antagonism (Kb) |
| Human NK-3 | 2.2 nM | 12 nM |
| Human NK-1 | > 100,000 nM | - |
| Human NK-2 | 209 nM | - |
Data sourced from Hay et al., 2002.[1]
Table 2: Mock Enrichment Data for a DNA-Tagged SB-235375 in a Cell-Based DEL Selection
| Compound | Input Read Count (Pre-selection) | Output Read Count (Post-selection vs. NK3-expressing cells) | Output Read Count (Post-selection vs. Control cells) | Enrichment Factor (vs. NK3-expressing cells) |
| SB-235375-DNA | 100 | 5,000 | 150 | 50 |
| Library Compound A | 100 | 200 | 180 | 2 |
| Library Compound B | 100 | 50 | 60 | 0.5 |
| Library Compound C | 100 | 8,000 | 200 | 80 |
This table presents mock data for illustrative purposes.
Experimental Protocols
Protocol 1: Synthesis of a DNA-Tagged SB-235375 Conjugate
This protocol describes the synthesis of a DNA-tagged SB-235375 derivative suitable for use in DEL selections. SB-235375 possesses a carboxylic acid moiety that can be activated for conjugation to an amine-modified DNA oligonucleotide.
Materials:
-
SB-235375
-
N-hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dimethylformamide (DMF)
-
5'-amino-modified DNA oligonucleotide
-
0.1 M Sodium bicarbonate buffer (pH 8.3-8.5)
-
Purification system (e.g., HPLC or gel filtration)
Procedure:
-
Activation of SB-235375:
-
Dissolve SB-235375 and a 1.2-fold molar excess of NHS in anhydrous DMF.
-
Add a 1.2-fold molar excess of DCC or EDC to the solution.
-
Stir the reaction at room temperature for 4-6 hours to form the NHS ester of SB-235375.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Conjugation to Amino-DNA:
-
Dissolve the 5'-amino-modified DNA oligonucleotide in 0.1 M sodium bicarbonate buffer (pH 8.3-8.5).
-
Add the activated SB-235375 NHS ester solution (in DMF) to the DNA solution. A molar excess of the NHS ester (e.g., 10-20 fold) is typically used. The final concentration of DMF in the reaction should be kept low (e.g., <10%) to maintain DNA stability.
-
Incubate the reaction at room temperature for 12-16 hours with gentle agitation.
-
-
Purification of the Conjugate:
-
Purify the SB-235375-DNA conjugate to remove unreacted small molecules and DNA.
-
HPLC with a suitable column (e.g., C18 for reverse-phase) or gel filtration chromatography are effective methods.
-
Confirm the identity and purity of the conjugate using LC-MS and UV-Vis spectrophotometry.
-
Protocol 2: Cell-Based DEL Affinity Selection using a DNA-Tagged SB-235375 Spike-in
This protocol outlines a cell-based affinity selection experiment for the NK3 receptor, incorporating the DNA-tagged SB-235375 as a positive control.
Materials:
-
HEK293 cells expressing the human NK3 receptor
-
Control HEK293 cells (not expressing the NK3 receptor)
-
DNA-encoded library
-
SB-235375-DNA conjugate
-
Cell culture medium
-
Binding Buffer (e.g., PBS with 0.1% BSA and 0.02% Tween-20)
-
Wash Buffer (e.g., ice-cold PBS)
-
Elution Buffer (e.g., water or a low-salt buffer)
-
PCR reagents for amplification of DNA tags
-
Next-generation sequencing (NGS) platform
Procedure:
-
Cell Preparation:
-
Culture both NK3-expressing and control HEK293 cells to the desired confluence in separate plates.
-
On the day of the experiment, detach the cells using a non-enzymatic cell dissociation solution.
-
Wash the cells with binding buffer and resuspend to a concentration of 1-2 x 10^6 cells/mL.
-
-
DEL Incubation (Spike-in):
-
Prepare the DEL screening solution by diluting the DNA-encoded library in binding buffer to the desired concentration (e.g., 1-10 nM).
-
Spike the SB-235375-DNA conjugate into the DEL solution at a known, low concentration (e.g., 10-100 pM).
-
Add the DEL/spike-in mixture to the cell suspensions (both NK3-expressing and control cells).
-
Incubate for 1 hour at 4°C with gentle rotation to allow binding to equilibrium.
-
-
Washing:
-
Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes at 4°C).
-
Carefully remove the supernatant containing unbound library members.
-
Resuspend the cell pellets in ice-cold wash buffer.
-
Repeat the centrifugation and resuspension steps for a total of 3-5 washes to remove non-specifically bound compounds.
-
-
Elution:
-
After the final wash, resuspend the cell pellets in elution buffer.
-
Heat the cell suspension at 95°C for 10 minutes to denature the receptor and release the bound DNA-tagged molecules.
-
Pellet the cell debris by centrifugation at high speed (e.g., 16,000 x g for 10 minutes).
-
Carefully collect the supernatant containing the eluted DNA tags.
-
-
PCR and Sequencing:
-
Amplify the DNA tags from the eluted samples using PCR with primers specific to the library's DNA backbone.
-
Prepare the PCR products for next-generation sequencing according to the manufacturer's instructions.
-
Sequence the DNA tags to determine the identity and frequency of the enriched library members.
-
Protocol 3: Competitive Elution DEL Selection
This protocol describes an alternative selection strategy where a known ligand (SB-235375) is used to specifically elute binders from the target.
Procedure (modifications to Protocol 2):
-
DEL Incubation and Washing: Follow steps 1-3 of Protocol 2.
-
Competitive Elution:
-
After the final wash, resuspend the cell pellets in binding buffer containing a high concentration of free SB-235375 (e.g., 1-10 µM).
-
Incubate for 30-60 minutes at 4°C with gentle rotation to allow the free SB-235375 to displace the bound DEL members.
-
Pellet the cells by centrifugation.
-
Collect the supernatant, which now contains the specifically eluted library members.
-
-
PCR and Sequencing: Proceed with step 5 of Protocol 2.
Data Analysis: Calculating Enrichment Factors
The enrichment factor (EF) is a key metric for identifying potential hits from a DEL screen. It is calculated by comparing the frequency of a specific DNA tag in the post-selection sample to its frequency in the pre-selection (input) sample.
Formula:
EF = (Read Count_output / Total Reads_output) / (Read Count_input / Total Reads_input)
Example Calculation using Mock Data (from Table 2):
-
SB-235375-DNA Enrichment:
-
Frequency_output = 5,000 / (5,000 + 200 + 50 + 8,000) = 5,000 / 13,250 = 0.377
-
Frequency_input = 100 / (100 + 100 + 100 + 100) = 100 / 400 = 0.25
-
EF = 0.377 / 0.25 = 1.508 (Note: This simplified example does not show high enrichment for clarity of calculation. In a real experiment, the total reads would be much higher and the relative frequency change more dramatic). A more direct calculation is simply the ratio of output to input counts, normalized to the total number of reads if sequencing depth varies significantly between runs. A more practical calculation for enrichment when total reads are similar is: (Output count / Input count). For SB-235375-DNA: 5000 / 100 = 50.
-
A high enrichment factor for the SB-235375-DNA conjugate against the NK3-expressing cells and a low enrichment against the control cells would validate the selection process.
Visualizations
NK3 Receptor Signaling Pathway
The neurokinin-3 receptor is a Gq/11-coupled GPCR. Upon binding of its endogenous ligand, neurokinin B (NKB), or an antagonist like SB-235375, it modulates a downstream signaling cascade. The diagram below illustrates the canonical Gq signaling pathway activated by an agonist. SB-235375 would block this process.
Caption: NK3 Receptor Gq Signaling Pathway.
Experimental Workflow for Cell-Based DEL Selection
The following diagram outlines the key steps in the cell-based DEL screening protocol.
Caption: Cell-Based DEL Selection Workflow.
Logical Relationship for Hit Identification
This diagram illustrates the logical process for identifying true hits from a DEL screen using a positive control.
Caption: Logic for DEL Hit Identification.
References
Application of SB 235375 in Respiratory Research Models: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB 235375 is a potent and selective non-peptide antagonist of the neurokinin-3 (NK-3) receptor.[1][2] Tachykinins, including substance P (SP), neurokinin A (NKA), and neurokinin B (NKB), are neuropeptides implicated in the pathophysiology of various respiratory diseases through a process known as neurogenic inflammation.[2][3][4][5][6] The NK-3 receptor, preferentially activated by NKB, is expressed on various cells within the respiratory tract, including airway parasympathetic ganglia neurons.[7] Activation of these receptors can lead to bronchoconstriction, airway hyperreactivity, and cough.[3][7][8] this compound, by selectively blocking the NK-3 receptor, offers a valuable pharmacological tool to investigate the role of the NKB/NK-3 receptor pathway in respiratory models and to evaluate its therapeutic potential. These application notes provide detailed protocols for the use of this compound in established preclinical respiratory research models.
Physicochemical and Pharmacological Properties
This compound, with the chemical name (-)-(S)-N-(alpha-ethylbenzyl)-3-(carboxymethoxy)-2-phenylquinoline-4-carboxamide, is characterized by its high affinity and selectivity for the human NK-3 receptor.[1][2] It exhibits low central nervous system (CNS) penetration, making it a suitable tool for studying peripheral NK-3 receptor functions.[1][2]
Table 1: In Vitro Pharmacological Profile of this compound
| Parameter | Species/Cell Line | Value | Reference |
| Binding Affinity (Ki) | |||
| hNK-3 Receptor | CHO cells | 2.2 nM | [1][2] |
| hNK-1 Receptor | - | >100,000 nM | [1][2] |
| hNK-2 Receptor | - | 209 nM | [1][2] |
| Functional Antagonism (Kb) | |||
| NKB-induced Ca²⁺ mobilization | HEK 293 cells (hNK-3R) | 12 nM | [1][2] |
| Functional Antagonism (pA2) | |||
| Senktide-induced contractions | Rabbit isolated iris sphincter | 8.1 | [1][2] |
| Senktide-induced contractions | Guinea pig ileal circular smooth muscle | 8.3 | [1][2] |
Table 2: In Vivo Pharmacological Profile of this compound
| Model | Species | Route of Administration | Effective Dose | Effect | Reference |
| Senktide-induced miosis | Rabbit | Intravenous | ED₅₀ of 0.56 mg/kg | Inhibition of miosis | [1][2] |
| Citric acid-induced cough | Guinea pig | Intraperitoneal | 10-30 mg/kg | Inhibition of cough | [1][2] |
| Citric acid-induced airways hyper-reactivity | Guinea pig | Intraperitoneal | 10-30 mg/kg | Inhibition of hyper-reactivity | [1][2] |
Signaling Pathways
The NK-3 receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.[9] In the context of the respiratory system, its activation on parasympathetic ganglionic neurons is a key mechanism of action.
Activation of the NK-3 receptor by NKB on airway parasympathetic ganglia neurons leads to the activation of Gq protein and subsequently phospholipase C (PLC).[7][9] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[9] This signaling cascade results in neuronal depolarization and facilitated synaptic transmission, leading to exaggerated parasympathetic reflexes such as bronchoconstriction and mucus secretion.[7] this compound acts by blocking the initial binding of NKB to the NK-3 receptor, thereby inhibiting this entire downstream cascade.
Experimental Protocols
The following are detailed protocols for the application of this compound in key respiratory research models.
Protocol 1: Citric Acid-Induced Cough in Guinea Pigs
This model is used to evaluate the antitussive potential of compounds.
Materials:
-
Male Hartley guinea pigs (300-350 g)
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Citric acid solution (e.g., 0.4 M in sterile saline)
-
Whole-body plethysmograph equipped with a microphone and pneumotachograph
-
Nebulizer
Procedure:
-
Animal Acclimatization: Acclimatize guinea pigs to the experimental environment and plethysmograph chambers for several days prior to the experiment.
-
Compound Preparation: Prepare a suspension of this compound in the vehicle at the desired concentration. Sonication may be required to achieve a uniform suspension. Prepare the vehicle control solution.
-
Administration: Administer this compound (10-30 mg/kg) or vehicle via intraperitoneal (i.p.) injection.[2] The injection should be made into the lower right abdominal quadrant to avoid the cecum.
-
Pre-treatment Period: Allow for a 1-hour pre-treatment period after injection for the compound to be absorbed and distributed.
-
Cough Induction: Place the guinea pig in the whole-body plethysmograph and expose it to an aerosol of citric acid (e.g., 0.4 M) for a defined period (e.g., 10 minutes).[4][10][11][12][13]
-
Data Acquisition: Record the number of coughs for a set duration (e.g., 10-15 minutes) following the start of the citric acid challenge.[9][14] Coughs can be identified by their characteristic sound and associated sharp expiratory airflow changes.
-
Data Analysis: Quantify the total number of coughs for each animal. Compare the mean number of coughs between the this compound-treated group and the vehicle-treated group using appropriate statistical analysis (e.g., t-test or ANOVA).
Protocol 2: Airway Hyperreactivity in Guinea Pigs
This protocol assesses the effect of this compound on airway responsiveness to a bronchoconstrictor agent.
Materials:
-
Male Hartley guinea pigs (300-400 g)
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose)
-
Anesthetic (e.g., urethane)
-
Bronchoconstrictor agent (e.g., methacholine, histamine, or Substance P)
-
Mechanical ventilator (e.g., flexiVent)
-
Surgical instruments for cannulation
Procedure:
-
Animal Preparation (Optional Sensitization): For models of allergic airway hyperreactivity, guinea pigs can be sensitized with an allergen such as ovalbumin.
-
Compound Administration: Administer this compound (10-30 mg/kg, i.p.) or vehicle 1 hour prior to the bronchoconstrictor challenge.[2]
-
Anesthesia and Instrumentation: Anesthetize the guinea pig (e.g., with urethane). Perform a tracheostomy and cannulate the trachea. Cannulate the jugular vein for intravenous administration of the bronchoconstrictor.
-
Ventilation and Baseline Measurement: Connect the animal to a mechanical ventilator. Allow the animal to stabilize and record baseline airway mechanics, such as lung resistance (RL) and dynamic compliance (Cdyn).
-
Bronchoconstrictor Challenge: Administer increasing doses of the bronchoconstrictor agent (e.g., methacholine, histamine, or Substance P) intravenously at set intervals.[1]
-
Measurement of Airway Responsiveness: Measure the changes in RL and Cdyn after each dose of the bronchoconstrictor.
-
Data Analysis: Construct dose-response curves for the bronchoconstrictor in both the vehicle- and this compound-treated groups. Compare the curves to determine if this compound shifts the dose-response curve to the right, indicating a reduction in airway hyperreactivity.
Protocol 3: Bronchoalveolar Lavage (BAL) Fluid Analysis
This procedure is performed to assess airway inflammation by analyzing the cellular composition of the fluid lining the airways.
Materials:
-
Euthanized guinea pig from the experimental model
-
Phosphate-buffered saline (PBS), sterile and cold
-
Tracheal cannula
-
Suture thread
-
Syringes
-
Centrifuge
-
Microscope slides
-
Cell staining reagents (e.g., Wright-Giemsa stain)
-
Hemocytometer or automated cell counter
Procedure:
-
Animal Euthanasia and Tracheal Exposure: Following the primary endpoint measurement (e.g., cough or airway hyperreactivity), euthanize the animal. Expose the trachea through a midline cervical incision.
-
Cannulation: Insert a cannula into the trachea and secure it with a suture.
-
Lavage: Instill a known volume of cold, sterile PBS (e.g., 5-10 mL) into the lungs via the cannula. Gently massage the chest.
-
Fluid Aspiration: Aspirate the fluid back into the syringe. The recovered volume is typically 70-80% of the instilled volume. Repeat the instillation and aspiration process 2-3 times, pooling the recovered fluid.
-
Cell Pellet Collection: Centrifuge the pooled BAL fluid (BALF) at a low speed (e.g., 300 x g for 10 minutes at 4°C) to pellet the cells.
-
Supernatant Collection: Carefully collect the supernatant and store it at -80°C for later analysis of inflammatory mediators (e.g., cytokines, chemokines) if desired.
-
Cell Resuspension and Counting: Resuspend the cell pellet in a known volume of PBS. Determine the total cell count using a hemocytometer or an automated cell counter.
-
Differential Cell Count: Prepare cytospin slides from the cell suspension. Stain the slides with a suitable stain (e.g., Wright-Giemsa) and perform a differential cell count (macrophages, lymphocytes, neutrophils, eosinophils) under a microscope.
-
Data Analysis: Compare the total and differential cell counts in the BALF between the this compound-treated and vehicle-treated groups to assess the effect of NK-3 receptor antagonism on inflammatory cell infiltration.
Data Presentation
The following tables summarize expected quantitative data from the described experimental models.
Table 3: Effect of this compound on Citric Acid-Induced Cough in Guinea Pigs
| Treatment | Dose (mg/kg, i.p.) | Number of Coughs (mean ± SEM) | % Inhibition |
| Vehicle | - | [Insert Vehicle Data] | - |
| This compound | 10 | [Insert Data] | [Calculate] |
| This compound | 30 | [Insert Data] | [Calculate] |
Table 4: Effect of this compound on Airway Hyperreactivity in Guinea Pigs
| Treatment | Dose (mg/kg, i.p.) | Bronchoconstrictor | PC₂₀₀ (µg/kg, i.v.) (mean ± SEM) | Fold Shift |
| Vehicle | - | Methacholine | [Insert Vehicle Data] | - |
| This compound | 30 | Methacholine | [Insert Data] | [Calculate] |
| (PC₂₀₀: Provocative concentration causing a 200% increase in baseline lung resistance) |
Table 5: Effect of this compound on Inflammatory Cell Infiltration in BALF
| Treatment | Dose (mg/kg, i.p.) | Total Cells (x10⁵/mL) | Eosinophils (x10⁴/mL) | Neutrophils (x10⁴/mL) |
| Vehicle | - | [Insert Vehicle Data] | [Insert Vehicle Data] | [Insert Vehicle Data] |
| This compound | 30 | [Insert Data] | [Insert Data] | [Insert Data] |
Conclusion
This compound is a valuable research tool for investigating the role of the NK-3 receptor in respiratory pathophysiology. The protocols outlined in these application notes provide a framework for utilizing this compound in robust and reproducible preclinical models of cough and airway hyperreactivity. The ability to quantify the effects of this compound on these key respiratory endpoints, as well as on underlying inflammatory processes, will aid in elucidating the therapeutic potential of targeting the NK-3 receptor in respiratory diseases such as asthma and chronic cough.
References
- 1. Airway hyperresponsiveness to bronchoconstrictor challenge after wood smoke exposure in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nonpeptide tachykinin receptor antagonists. III. This compound, a low central nervous system-penetrant, potent and selective neurokinin-3 receptor antagonist, inhibits citric acid-induced cough and airways hyper-reactivity in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. Association of cough hypersensitivity with tracheal TRPV1 activation and neurogenic inflammation in a novel guinea pig model of citric acid-induced chronic cough - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms involved in neurokinin-induced bronchoconstriction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Substance P and capsaicin-induced contraction of human bronchi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neurokinin3 receptor regulation of the airways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The triple neurokinin-receptor antagonist CS-003 inhibits neurokinin A-induced bronchoconstriction in patients with asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An advanced recording and analysis system for the differentiation of guinea pig cough responses to citric acid and prostaglandin E2 in real time - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | A Guinea Pig Model of Airway Smooth Muscle Hyperreactivity Induced by Chronic Allergic Lung Inflammation: Contribution of Epithelium and Oxidative Stress [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. An advanced recording and analysis system for the differentiation of guinea pig cough responses to citric acid and prostaglandin E2 in real time - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
SB 235375 solubility issues in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SB 235375. The information is designed to address common challenges, particularly those related to solubility in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist of the human neurokinin-3 (NK-3) receptor.[1][2] Its primary mechanism of action is to block the binding of the endogenous ligand, neurokinin B (NKB), to the NK-3 receptor, thereby inhibiting its downstream signaling cascade. The NK-3 receptor is a Gq/11-coupled receptor, and its activation typically leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium levels.[3]
Q2: What are the main research applications of this compound?
A2: Given its role as an NK-3 receptor antagonist, this compound is primarily used in research to investigate the physiological and pathological roles of the NK-3 receptor and its ligand, NKB. This includes studies related to the central nervous system, reproductive endocrinology, and respiratory conditions.[2]
Q3: Is this compound soluble in aqueous buffers like PBS or Tris?
A3: this compound, being a quinoline carboxamide derivative, is expected to have low solubility in neutral aqueous buffers like Phosphate-Buffered Saline (PBS) and Tris buffer.[4][5][6] Quinoline-based compounds are generally sparingly soluble in water but can exhibit increased solubility in acidic conditions.[6][7] For in vitro assays, it is recommended to first dissolve the compound in an organic solvent such as dimethyl sulfoxide (DMSO) before further dilution in the aqueous buffer of choice.
Q4: What is the recommended storage condition for this compound stock solutions?
Troubleshooting Guide: Solubility Issues with this compound
This guide provides a step-by-step approach to address common solubility challenges encountered when preparing this compound solutions for in vitro and in vivo experiments.
Problem: Precipitate forms when diluting a DMSO stock of this compound into an aqueous buffer (e.g., PBS, cell culture media).
Root Cause: this compound is a lipophilic compound with limited solubility in aqueous solutions. When a concentrated DMSO stock is diluted into an aqueous medium, the compound can crash out of solution.
Solutions:
-
Optimize the Final DMSO Concentration:
-
Most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5% without significant toxicity. Aim for the lowest effective concentration of DMSO in your final working solution.
-
Prepare a higher concentration stock solution in DMSO to minimize the volume added to the aqueous buffer.
-
-
Use a Surfactant or Co-solvent:
-
For challenging cases, the inclusion of a non-ionic surfactant like Tween-80 or a co-solvent like PEG300 can help to maintain the solubility of this compound in the final aqueous solution.[1]
-
Important: Always perform vehicle control experiments to ensure that the surfactant or co-solvent does not interfere with your experimental results.
-
-
Sonication and Gentle Warming:
-
After diluting the DMSO stock into the aqueous buffer, brief sonication or gentle warming (e.g., to 37°C) can help to redissolve any precipitate that may have formed.[1]
-
Visually inspect the solution to ensure it is clear before use.
-
-
pH Adjustment:
-
As quinoline derivatives can be more soluble in acidic conditions, a slight and careful reduction in the pH of the final aqueous buffer might improve solubility.[7]
-
Caution: Ensure that any pH adjustment is compatible with your experimental system (e.g., cell viability, enzyme activity).
-
Problem: Difficulty in dissolving the solid this compound powder.
Root Cause: The compound may have formed aggregates or may require initial disruption to facilitate dissolution.
Solution:
-
Initial Dissolution in 100% DMSO:
-
Start by dissolving the solid this compound in a small volume of 100% high-purity DMSO.
-
Vortex or sonicate the mixture to ensure complete dissolution before making further dilutions.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Solubility in DMSO | ≥ 2.5 mg/mL (5.68 mM) | [1] |
| Solubility in 10% DMSO / 90% Corn Oil | ≥ 2.5 mg/mL (5.68 mM) | [1] |
| Solubility in 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 2.5 mg/mL (5.68 mM) | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out the required amount of this compound powder. The molecular weight of this compound is approximately 440.5 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need 4.405 mg.
-
Add the appropriate volume of anhydrous DMSO to the solid powder.
-
Vortex the solution vigorously until the solid is completely dissolved. If necessary, briefly sonicate the tube in a water bath.
-
Store the 10 mM stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of a Working Solution for In Vitro Cellular Assays
-
Materials:
-
10 mM this compound in DMSO (from Protocol 1)
-
Aqueous buffer (e.g., PBS, cell culture medium)
-
-
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution.
-
Perform a serial dilution of the stock solution in your chosen aqueous buffer to achieve the desired final concentration.
-
Example for a 10 µM final concentration with 0.1% DMSO:
-
Add 1 µL of the 10 mM stock solution to 999 µL of the aqueous buffer.
-
Mix thoroughly by gentle pipetting or brief vortexing.
-
-
Visually inspect the solution for any signs of precipitation. If a precipitate is observed, refer to the Troubleshooting Guide.
-
Use the freshly prepared working solution for your experiment.
-
Visualizations
Caption: Neurokinin-3 Receptor Signaling Pathway and the inhibitory action of this compound.
Caption: Workflow for troubleshooting this compound solubility issues in aqueous buffers.
References
- 1. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ionic signaling mechanisms involved in neurokinin-3 receptor-mediated augmentation of fear-potentiated startle response in the basolateral amygdala - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quinoline - Wikipedia [en.wikipedia.org]
- 6. jetir.org [jetir.org]
- 7. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
How to improve SB 235375 stability in solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on the effective use of SB 235375, a potent and selective neurokinin-3 (NK-3) receptor antagonist. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist of the human neurokinin-3 (hNK-3) receptor.[1][2][3][4] It is a non-peptide small molecule with a 2-phenyl-4-quinolinecarboxylic acid amide core structure.[4] Its primary mechanism of action is to block the signaling pathway activated by the binding of the endogenous ligand, neurokinin B (NKB), to the NK-3 receptor. This receptor is a G protein-coupled receptor (GPCR) that, upon activation, initiates a signaling cascade through the Gq/11 protein, leading to the activation of phospholipase C (PLC).
Q2: What are the recommended solvents for preparing stock solutions of this compound?
This compound is sparingly soluble in aqueous solutions. For in vitro and in vivo studies, it is typically first dissolved in an organic solvent like dimethyl sulfoxide (DMSO) to create a concentrated stock solution. This stock solution can then be further diluted into aqueous buffers or cell culture media. For in vivo applications, specific formulations are recommended to enhance solubility and bioavailability.
Q3: What are the recommended storage conditions for this compound?
-
Solid Compound: Store in a dry, dark place at 0 - 4°C for short-term storage (days to weeks) or at -20°C for long-term storage (months to years).[3]
-
Stock Solutions: Once prepared, stock solutions should be stored in tightly sealed vials as aliquots. It is recommended to store them at -20°C for up to one month or at -80°C for up to six months.[2] Avoid repeated freeze-thaw cycles.
Q4: Can I expect this compound to be stable in my aqueous experimental buffer?
While specific data on the aqueous stability of this compound under various pH and temperature conditions is limited, the stability of small molecules in aqueous solutions can be influenced by these factors. It is generally recommended to prepare fresh dilutions from your stock solution for each experiment and to minimize the time the compound spends in aqueous buffer before use. If you suspect instability, it is advisable to conduct a pilot stability study under your specific experimental conditions.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock into aqueous buffer or media | Solvent Shock: Rapid change in solvent polarity can cause the hydrophobic compound to crash out of solution. | 1. Warm the aqueous buffer or media to 37°C before adding the stock solution. 2. Add the DMSO stock solution drop-wise while gently vortexing or swirling the aqueous solution to ensure rapid and even dispersion. 3. Consider a serial dilution approach, where the DMSO stock is first diluted in a smaller volume of the aqueous buffer before being added to the final volume. |
| Exceeding Solubility Limit: The final concentration of this compound in the aqueous solution is too high. | 1. Review the solubility data and consider reducing the final working concentration. 2. For in vivo studies, use a recommended formulation with co-solvents and surfactants to improve solubility. | |
| Low Temperature: Reduced temperature can decrease the solubility of the compound. | Ensure all solutions are at an appropriate temperature (e.g., room temperature or 37°C) during preparation and use. | |
| Inconsistent or lower-than-expected experimental results | Compound Degradation: this compound may not be stable under your specific experimental conditions (e.g., pH, temperature, light exposure). | 1. Prepare fresh working solutions from a frozen stock for each experiment. 2. Minimize the exposure of the compound to harsh conditions (e.g., extreme pH, high temperature, direct light). 3. If possible, conduct a pilot experiment to assess the stability of this compound in your experimental setup over the duration of the assay. |
| Inaccurate Stock Solution Concentration: Errors in weighing or dissolving the compound. | 1. Ensure your balance is properly calibrated. 2. Visually confirm that the compound is fully dissolved in the stock solution. Gentle warming or sonication may aid in dissolution. | |
| Cloudy or hazy appearance of the final solution | Microbial Contamination: Contamination of the stock solution or the diluent. | 1. Use sterile filtered buffers and media. 2. Practice aseptic techniques when preparing solutions. 3. Visually inspect stock solutions for any signs of contamination before use. |
| Precipitation: As described above. | Follow the recommendations for preventing and resolving precipitation. |
Data Presentation
Table 1: Solubility and Storage Recommendations for this compound
| Parameter | Recommendation | Source |
| In Vivo Solubility (Protocol 1) | ≥ 2.5 mg/mL (5.68 mM) in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | MedchemExpress[2] |
| In Vivo Solubility (Protocol 2) | ≥ 2.5 mg/mL (5.68 mM) in 10% DMSO, 90% Corn Oil | MedchemExpress[2] |
| Solid Storage (Short-term) | Dry, dark, 0 - 4°C (days to weeks) | MedKoo Biosciences[3] |
| Solid Storage (Long-term) | Dry, dark, -20°C (months to years) | MedKoo Biosciences[3] |
| Stock Solution Storage (-20°C) | Up to 1 month | MedchemExpress[2] |
| Stock Solution Storage (-80°C) | Up to 6 months | MedchemExpress[2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Allow the vial of this compound powder to equilibrate to room temperature before opening. b. Aseptically weigh the required amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight of this compound is 440.5 g/mol ), weigh 4.405 mg. c. Add the appropriate volume of anhydrous DMSO to the powder. d. Vortex the solution until the powder is completely dissolved. Gentle warming (to no more than 40°C) or brief sonication can be used to aid dissolution. e. Visually inspect the solution to ensure there are no visible particles. f. Aliquot the stock solution into single-use, tightly sealed vials to avoid repeated freeze-thaw cycles. g. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of a Working Solution for In Vitro Assays
-
Materials: 10 mM this compound stock solution in DMSO, pre-warmed (37°C) aqueous buffer or cell culture medium.
-
Procedure: a. Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature. b. To prepare a 10 µM working solution in 10 mL of medium, for example, you will need 10 µL of the 10 mM stock solution. c. While gently swirling the pre-warmed medium, slowly add the 10 µL of the DMSO stock solution drop-by-drop to the medium. This gradual addition helps to prevent precipitation. d. Cap the tube or flask and invert it several times to ensure the solution is homogeneous. e. Visually inspect the final working solution for any signs of precipitation before adding it to your cells or assay.
Mandatory Visualization
Caption: NK-3 Receptor Signaling Pathway and Inhibition by this compound.
Caption: Recommended Workflow for this compound Solution Preparation.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. Gq alpha subunit - Wikipedia [en.wikipedia.org]
- 3. Cell signalling diversity of the Gqalpha family of heterotrimeric G proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functions and regulatory mechanisms of Gq-signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting SB 235375 dose-response curve variability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using SB 235375. The information is tailored for scientists and drug development professionals encountering variability in their dose-response curve experiments.
Initial Clarification: Mechanism of Action
Question: Is this compound a p38 MAPK inhibitor?
Answer: No, this compound is not a p38 MAPK inhibitor. It is a potent and selective antagonist of the human neurokinin-3 (NK-3) receptor.[1][2][3] The NK-3 receptor is a G-protein coupled receptor (GPCR) primarily activated by the neuropeptide neurokinin B (NKB).[1][2] This guide will therefore focus on troubleshooting assays related to NK-3 receptor antagonism.
Frequently Asked Questions (FAQs) & Troubleshooting
Question: We are observing significant variability and a lack of reproducibility in our this compound dose-response curves. What are the potential causes?
Answer: Variability in dose-response curves for a GPCR antagonist like this compound can stem from multiple factors related to the compound itself, the assay conditions, the cells, and the reagents. Below is a breakdown of common issues and solutions.
Compound-Related Issues
| Potential Issue | Recommendation |
| Compound Precipitation | This compound is soluble in DMSO but may precipitate in aqueous assay buffers, especially at higher concentrations. Visually inspect your dilutions for any signs of precipitation. If observed, consider using a lower concentration of DMSO in the final assay volume or preparing fresh dilutions for each experiment.[4] |
| Compound Stability | Ensure the stock solution of this compound is stored correctly (e.g., at -20°C or -80°C) and has not undergone multiple freeze-thaw cycles.[2] Aliquoting the stock solution upon receipt is highly recommended. |
| Inaccurate Pipetting | Inaccurate pipetting, especially of small volumes for serial dilutions, can introduce significant error. Ensure pipettes are properly calibrated and use appropriate techniques. |
Cell-Based Issues
| Potential Issue | Recommendation |
| Cell Health and Viability | Use cells that are healthy and in the logarithmic growth phase. High passage numbers can lead to phenotypic drift and altered receptor expression. Ensure consistent cell seeding density across all wells. |
| Inconsistent Receptor Expression | The level of NK-3 receptor expression can impact the potency of the antagonist. Use a stable cell line with consistent receptor expression. If using transiently transfected cells, expect higher variability. |
| Cell Clumping | Uneven cell distribution due to clumping will result in variable cell numbers per well. Ensure a single-cell suspension before plating.[5] |
Assay & Reagent Issues
| Potential Issue | Recommendation |
| Agonist Concentration | The concentration of the agonist (e.g., NKB or senktide) used to stimulate the cells is critical. Use a concentration that is at or near the EC80 to ensure a robust signal window for antagonist inhibition. |
| Reagent Quality and Mixing | Ensure all reagents, including buffers, agonist, and calcium-sensitive dyes, are of high quality and are not expired. Inadequate mixing of reagents can lead to concentration gradients in the assay plate. |
| Incubation Times and Temperatures | Inconsistent incubation times or temperature fluctuations can affect receptor binding and signaling kinetics. Standardize all incubation steps. |
| Edge Effects | Evaporation from the outer wells of a microplate can concentrate reagents and lead to inconsistent results. To mitigate this, avoid using the outermost wells or fill them with buffer or water.[4] |
| Calcium-Sensitive Dye Issues | For calcium mobilization assays, the choice and concentration of the fluorescent dye are important. High dye concentrations can be toxic to cells, while dye saturation at high calcium levels can lead to an underestimation of the signal and affect the shape of the dose-response curve.[6] |
Quantitative Data for this compound
The following table summarizes key quantitative parameters for this compound based on published literature. These values can serve as a reference for expected potency.
| Parameter | Value | Cell Line/Assay Condition |
| Ki | 2.2 nM | CHO cells expressing hNK-3R (binding assay) |
| Kb | 12 nM | HEK293 cells expressing hNK-3R (Ca2+ mobilization) |
Data compiled from published research.[1]
Experimental Protocols
Key Experiment: In Vitro Calcium Mobilization Assay
This protocol provides a general framework for assessing the antagonist activity of this compound on the NK-3 receptor by measuring changes in intracellular calcium.
Materials:
-
HEK293 cells stably expressing the human NK-3 receptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Probenecid (if required, to prevent dye extrusion)
-
NK-3 receptor agonist (e.g., Neurokinin B)
-
This compound
-
96- or 384-well black, clear-bottom assay plates
Methodology:
-
Cell Plating: Seed the HEK293-hNK-3R cells into the assay plates at a predetermined optimal density and allow them to adhere overnight.
-
Dye Loading: Prepare the dye loading solution containing the calcium-sensitive dye and Pluronic F-127 in assay buffer. Remove the cell culture medium and add the dye loading solution to the cells. Incubate for 45-60 minutes at 37°C.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare the agonist solution at a concentration that will yield an EC80 response.
-
Antagonist Incubation: After dye loading, wash the cells with assay buffer. Add the different concentrations of this compound to the respective wells and incubate for 15-30 minutes at room temperature.
-
Signal Measurement: Place the assay plate into a fluorescence plate reader. Set the instrument to record fluorescence intensity over time.
-
Agonist Addition: After establishing a baseline fluorescence reading, add the NK-3 agonist to all wells (except for negative controls) and continue recording the fluorescence signal.
-
Data Analysis: Determine the peak fluorescence response for each well. Normalize the data to the positive (agonist only) and negative (buffer only) controls. Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
Signaling Pathway
Caption: NK-3 Receptor Signaling Pathway.
Experimental Workflow
References
- 1. Tachykinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. 5-Ht Receptors, Signaling Pathways and Effects, Mechanisms of Action of The Tachykinin System and Its | ClinicSearch [clinicsearchonline.org]
- 3. What are NK3 antagonists and how do they work? [synapse.patsnap.com]
- 4. Frontiers | Multiple tachykinins and their receptors characterized in the gastropod mollusk Pacific abalone: Expression, signaling cascades, and potential role in regulating lipid metabolism [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. Elusive equilibrium: the challenge of interpreting receptor pharmacology using calcium assays - PMC [pmc.ncbi.nlm.nih.gov]
Preventing SB 235375 precipitation in cell culture media
Welcome to the technical support center for SB 235375. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in cell culture experiments, with a primary focus on preventing precipitation and ensuring experimental accuracy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective antagonist of the neurokinin-3 receptor (NK3R).[1] It is a non-peptide small molecule belonging to the quinoline-carboxamide class of compounds. Its mechanism of action involves blocking the binding of the endogenous ligand, neurokinin B (NKB), to the NK3R, thereby inhibiting downstream signaling pathways.[1][2] The NK3R is a G-protein coupled receptor (GPCR) that, upon activation, typically couples to Gq/11 proteins to initiate the phospholipase C (PLC) signaling cascade.[3]
Q2: What is the reported solubility of this compound?
A2: While specific quantitative solubility values in cell culture media are not widely published, this compound has been described as "water soluble" in the scientific literature.[4] It has been successfully dissolved directly in physiological buffers such as artificial cerebrospinal fluid (aCSF) and PIPES buffer for experimental use.[4] However, its solubility in complex cell culture media containing salts, amino acids, vitamins, and serum proteins may differ and can be influenced by the specific media formulation.
Q3: Is a DMSO stock solution necessary for this compound?
A3: Not always. Given its water-soluble nature, it may be possible to prepare stock solutions of this compound directly in a buffered aqueous solution (e.g., sterile PBS or the base cell culture medium without serum). However, for achieving high concentration stock solutions (e.g., >1 mM), DMSO is a reliable solvent. For many quinoline-carboxamide derivatives, DMSO is the solvent of choice for initial stock preparation.
Q4: What are the common causes of this compound precipitation in cell culture media?
A4: Precipitation of this compound in cell culture media can occur for several reasons:
-
Exceeding Solubility Limit: The final concentration of this compound in the cell culture medium may exceed its solubility in that specific medium formulation.
-
"Salting Out" Effect: High concentrations of salts in the medium can decrease the solubility of the compound.
-
Interaction with Media Components: this compound may interact with proteins or other macromolecules in the serum or media supplements, leading to the formation of insoluble complexes.
-
pH and Temperature Effects: Changes in pH or temperature of the medium can affect the solubility of the compound.
-
Improper Dilution Technique: Rapidly adding a concentrated stock solution to the aqueous medium can cause localized high concentrations, leading to precipitation.
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides a systematic approach to troubleshoot and prevent the precipitation of this compound in your cell culture experiments.
| Observation | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding stock solution to media. | 1. Final concentration exceeds solubility limit. 2. Improper dilution technique. | 1. Determine the maximum soluble concentration of this compound in your specific cell culture medium using the protocol provided below. 2. Add the stock solution dropwise to the pre-warmed media while gently vortexing or swirling to ensure rapid and uniform dispersion. |
| Media becomes cloudy or precipitate forms over time in the incubator. | 1. Compound instability in the media. 2. Interaction with serum proteins. 3. pH shift in the media. | 1. Prepare fresh working solutions of this compound in media for each experiment. 2. If using serum, try reducing the serum concentration. Alternatively, prepare the final dilution in serum-free media first, then add it to the serum-containing media. 3. Ensure your media is properly buffered for the CO2 concentration in your incubator. |
| Inconsistent experimental results. | 1. Partial precipitation of the compound, leading to inaccurate effective concentrations. | 1. Visually inspect the media for any signs of precipitation before and during the experiment. 2. If precipitation is suspected, centrifuge a sample of the media and check for a pellet. 3. Always prepare fresh dilutions and handle them consistently. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solutions
Aqueous-Based Stock Solution (Recommended for lower concentrations):
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add a small volume of sterile, buffered solution (e.g., PBS, pH 7.4, or your basal cell culture medium without serum) to the powder.
-
Vortex thoroughly to dissolve the compound. If necessary, gentle warming (to 37°C) can be applied.
-
Once fully dissolved, add the buffered solution to reach the desired final stock concentration (e.g., 1 mM).
-
Sterile-filter the stock solution through a 0.22 µm syringe filter.
-
Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
DMSO-Based Stock Solution (for higher concentrations):
-
Weigh the desired amount of this compound powder in a sterile, chemical-resistant tube.
-
Add high-purity, anhydrous DMSO to the powder to achieve a high concentration stock (e.g., 10 mM or higher).
-
Vortex or sonicate until the compound is completely dissolved.
-
Aliquot into small volumes to minimize freeze-thaw cycles and moisture absorption.
-
Store at -20°C or -80°C.
Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Medium
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM in DMSO or 1 mM in PBS).
-
In a series of sterile microcentrifuge tubes, prepare serial dilutions of your stock solution in your complete cell culture medium (including serum and other supplements). Aim for a range of final concentrations that you plan to use in your experiments (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM).
-
To prepare the dilutions, add the stock solution to the pre-warmed (37°C) medium dropwise while gently vortexing.
-
Include a control tube with the highest volume of the solvent (DMSO or PBS) used in the dilutions to ensure the solvent itself does not cause any issues.
-
Incubate the tubes under your standard cell culture conditions (e.g., 37°C, 5% CO2) for a duration that reflects your planned experiment (e.g., 24, 48, or 72 hours).
-
Visually inspect the tubes for any signs of precipitation (cloudiness, crystals, or a visible pellet after a brief centrifugation). The highest concentration that remains clear is your maximum working soluble concentration for this compound in that specific medium.
Data Presentation
Table 1: General Solubility and Stock Solution Recommendations for this compound
| Solvent | Recommended Use | Typical Stock Concentration Range | Storage |
| Sterile PBS (pH 7.4) or Basal Media | Primary solvent for lower concentration stock solutions and working dilutions. | 100 µM - 1 mM | -20°C to -80°C |
| DMSO (anhydrous) | For high concentration stock solutions. | 10 mM - 50 mM | -20°C to -80°C |
Visualizations
Neurokinin-3 Receptor (NK3R) Signaling Pathway
Caption: this compound inhibits the NK3R signaling pathway.
Experimental Workflow for Preventing Precipitation
References
- 1. Nonpeptide tachykinin receptor antagonists. III. This compound, a low central nervous system-penetrant, potent and selective neurokinin-3 receptor antagonist, inhibits citric acid-induced cough and airways hyper-reactivity in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are NK3 antagonists and how do they work? [synapse.patsnap.com]
- 3. Ionic signaling mechanisms involved in neurokinin-3 receptor-mediated augmentation of fear-potentiated startle response in the basolateral amygdala - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Upregulation of tachykinin NK-1 and NK-3 receptor binding sites in the spinal cord of spontaneously hypertensive rat: impact on the autonomic control of blood pressure - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: SB 235375 & Immunoassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using SB 235375 in immunoassays. The following sections address potential issues of non-specific binding and offer solutions to ensure data accuracy and reliability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent and selective antagonist of the neurokinin-3 (NK-3) receptor.[1] It functions by competitively binding to the NK-3 receptor, thereby inhibiting the biological effects of its natural ligands.
Q2: Is this compound known to have significant off-target effects?
Preclinical studies have demonstrated that this compound is highly selective for the NK-3 receptor. In a screening panel of 68 other receptors, enzymes, and ion channels, this compound showed no significant activity at a concentration of 1 µM, indicating a low probability of off-target binding at typical experimental concentrations.[1]
Q3: What is non-specific binding in the context of an immunoassay?
Non-specific binding refers to the attachment of assay components, such as antibodies or small molecules like this compound, to unintended targets or surfaces within the assay system (e.g., the plastic of a microplate well or a blotting membrane). This can lead to erroneously high background signals, reduced assay sensitivity, and false-positive results.
Q4: Why might a small molecule like this compound contribute to non-specific binding?
While this compound is highly selective for its primary target, non-specific binding can still occur, particularly at high concentrations. Potential causes include:
-
Hydrophobic Interactions: Small molecules can non-specifically adhere to plastic surfaces or proteins due to hydrophobic interactions.
-
Ionic Interactions: Electrostatic forces can also contribute to the unintended binding of a compound to charged surfaces or molecules.
-
High Concentrations: Using this compound at concentrations significantly above its dissociation constant (Kd) for the NK-3 receptor can increase the likelihood of low-affinity, non-specific interactions.
-
Matrix Effects: Components in the sample matrix (e.g., cell lysates, serum) can interact with this compound and promote its non-specific binding.
Troubleshooting Guides
Issue 1: High Background Signal in a Competitive ELISA for NK-3 Receptor Binding
Scenario: You are running a competitive ELISA to measure the binding of an antibody to the NK-3 receptor. When you include this compound as a competitor, you observe a high background signal across the entire plate, even in wells with high concentrations of the competitor.
Caption: Troubleshooting workflow for high background in a competitive ELISA.
| Potential Cause | Recommended Solution |
| Inadequate Blocking | Increase the concentration of the blocking agent (e.g., from 1% to 3-5% BSA or non-fat dry milk). Alternatively, test a different blocking agent. Ensure the blocking step is performed for a sufficient duration (e.g., 1-2 hours at room temperature or overnight at 4°C). |
| Insufficient Washing | Increase the number of wash steps (e.g., from 3 to 5) and the duration of each wash. Ensure that the wells are completely aspirated between washes. Adding a non-ionic detergent like Tween-20 (0.05-0.1%) to the wash buffer can help reduce non-specific interactions. |
| High Concentration of this compound | Perform a dose-response curve with this compound to determine the optimal concentration range. Excessively high concentrations can lead to non-specific binding. |
| Suboptimal Assay Buffer | Modify the assay buffer by, for example, increasing the salt concentration (e.g., from 150 mM to 300-500 mM NaCl) to disrupt ionic interactions. The addition of a non-ionic detergent to the antibody dilution buffer can also be beneficial. |
| Plate Surface Properties | The surface of standard polystyrene plates can contribute to non-specific binding. Consider using plates with a low-binding surface. |
Issue 2: Non-Specific Bands in a Western Blot Experiment
Scenario: You are using this compound to treat cell lysates before running a Western blot to detect a downstream signaling protein. You observe multiple non-specific bands, making it difficult to interpret the results for your target protein.
Caption: Troubleshooting workflow for non-specific bands in Western blotting.
| Potential Cause | Recommended Solution |
| Inadequate Blocking | Ensure the blocking step is performed with an appropriate blocking agent (e.g., 5% non-fat dry milk or 5% BSA in TBST) for at least 1 hour at room temperature. For some antibodies, overnight blocking at 4°C may be more effective.[2] |
| Antibody Concentrations Too High | High concentrations of primary or secondary antibodies can lead to non-specific binding. Titrate both antibodies to determine the optimal dilution that provides a strong signal for the target protein with minimal background.[2] |
| Insufficient Washing | Increase the number and duration of wash steps after primary and secondary antibody incubations. Using a buffer containing a detergent like Tween-20 (TBST) is crucial for removing unbound antibodies.[3] |
| Cross-Reactivity of Secondary Antibody | Run a control lane that includes all steps except the primary antibody incubation. If bands appear in this lane, the secondary antibody is binding non-specifically. Consider using a pre-adsorbed secondary antibody to minimize cross-reactivity. |
| This compound Interference | While this compound itself is unlikely to be directly detected by the antibodies, high concentrations in the lysate could potentially alter protein conformations or interactions, leading to non-specific antibody binding. Ensure you are using the lowest effective concentration of this compound in your cell treatment. |
Experimental Protocols
Key Experiment: Optimizing Blocking Conditions in an ELISA
This protocol describes a method to determine the optimal blocking buffer to minimize non-specific binding of this compound or other assay components.
Objective: To identify the blocking buffer that yields the lowest background signal while maintaining a high specific signal.
Materials:
-
96-well ELISA plates
-
Coating antigen (e.g., purified NK-3 receptor)
-
Phosphate-Buffered Saline (PBS)
-
Various blocking agents: Bovine Serum Albumin (BSA), non-fat dry milk, casein, commercial blocking buffers.
-
Wash Buffer (e.g., PBST: PBS with 0.05% Tween-20)
-
Detection antibody conjugated to an enzyme (e.g., HRP)
-
Substrate for the enzyme (e.g., TMB)
-
Stop solution (e.g., 1 M H₂SO₄)
-
This compound stock solution
Procedure:
-
Coating: Coat the wells of a 96-well plate with the coating antigen at a predetermined optimal concentration in PBS. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with Wash Buffer.
-
Blocking:
-
Prepare different blocking buffers (e.g., 1%, 3%, and 5% BSA in PBST; 1%, 3%, and 5% non-fat dry milk in PBST).
-
Add 200 µL of each blocking buffer to different sets of wells.
-
Include a set of wells with no blocking buffer (PBS only) as a negative control.
-
Incubate for 2 hours at room temperature.
-
-
Washing: Wash the plate three times with Wash Buffer.
-
Incubation:
-
To one set of wells for each blocking condition, add only the assay buffer (background control).
-
To another set, add the detection antibody at its working concentration.
-
To a third set, add a high concentration of this compound along with the detection antibody.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing: Wash the plate five times with Wash Buffer.
-
Detection: Add the enzyme substrate and incubate until color develops.
-
Stop and Read: Add the stop solution and read the absorbance at the appropriate wavelength.
Data Analysis:
Compare the absorbance values for the different blocking conditions. The optimal blocking buffer will be the one that provides the lowest signal in the background control wells while allowing for a robust signal in the presence of the detection antibody.
Signaling Pathway Context: NK-3 Receptor
This compound acts on the NK-3 receptor, which is a G-protein coupled receptor (GPCR). Understanding this pathway is crucial for designing experiments and interpreting results.
Caption: Simplified signaling pathway of the Neurokinin-3 (NK-3) receptor.
References
- 1. Nonpeptide tachykinin receptor antagonists. III. This compound, a low central nervous system-penetrant, potent and selective neurokinin-3 receptor antagonist, inhibits citric acid-induced cough and airways hyper-reactivity in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biossusa.com [biossusa.com]
- 3. clyte.tech [clyte.tech]
Technical Support Center: Optimizing SB 235375 for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the use of SB 235375 in in vivo studies. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and a summary of key data to facilitate successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective antagonist of the human neurokinin-3 (NK-3) receptor.[1] It functions by competitively blocking the binding of the endogenous ligand, neurokinin B (NKB), to the NK-3 receptor. This inhibition modulates downstream signaling pathways involved in various physiological processes.
Q2: What is the primary signaling pathway affected by this compound?
A2: The NK-3 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 protein. Upon activation by NKB, it stimulates the phospholipase Cβ (PLCβ) pathway. This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, modulate intracellular calcium levels and the activity of protein kinase C (PKC), ultimately influencing neuronal excitability and neurotransmitter release. This compound blocks this entire cascade by preventing the initial binding of NKB.
Q3: What are the recommended starting concentrations for in vivo studies with this compound?
A3: The effective in vivo concentration of this compound can vary depending on the animal model, route of administration, and the specific research question. However, published studies provide the following starting dose ranges:
-
Intraperitoneal (i.p.) injection in guinea pigs: 10-30 mg/kg[1]
-
Oral (p.o.) administration in mice: 3-30 mg/kg[1]
-
Intravenous (i.v.) injection in rabbits: ED50 of 0.56 mg/kg[1]
It is always recommended to perform a pilot study to determine the optimal dose for your specific experimental conditions.
Q4: How should I prepare this compound for in vivo administration?
A4: this compound has low aqueous solubility, requiring a specific vehicle for in vivo use. Here are two established protocols for preparing a solution of this compound:
-
Protocol 1 (for i.p. or i.v. injection): Prepare a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Dissolve this compound in this vehicle to a desired concentration. A clear solution of at least 2.5 mg/mL can be achieved.[2]
-
Protocol 2 (for oral gavage): Prepare a vehicle of 10% DMSO and 90% corn oil. Dissolve this compound in this vehicle. A clear solution of at least 2.5 mg/mL can be achieved.[2]
For both protocols, it may be necessary to use gentle heating and/or sonication to aid dissolution.[2] Always prepare fresh solutions for each experiment and store stock solutions at -20°C or -80°C for long-term stability.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Lack of Efficacy | Poor Bioavailability/Solubility: The compound is not reaching the target tissue at a sufficient concentration. | - Verify Formulation: Ensure this compound is fully dissolved in the vehicle. Re-evaluate the formulation for any signs of precipitation. - Optimize Dose: Conduct a dose-response study to determine if a higher concentration is needed. - Check Administration Technique: Ensure accurate and consistent administration (e.g., correct i.p. injection location, successful oral gavage). |
| Compound Degradation: this compound may be unstable under certain conditions. | - Prepare Fresh Solutions: Always use freshly prepared solutions for each experiment. - Proper Storage: Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. | |
| High Variability Between Animals | Inconsistent Dosing: Inaccurate or inconsistent administration of the compound. | - Precise Dosing: Ensure accurate and consistent dosing techniques. Normalize the dose to the body weight of each animal. - Homogenous Solution: Ensure the dosing solution is well-mixed and free of precipitates before each administration. |
| Biological Variability: Inherent biological differences between individual animals. | - Increase Sample Size: Increase the number of animals per group to improve statistical power. - Animal Matching: Ensure animals are age- and sex-matched. | |
| Unexpected Toxicity or Adverse Events | Off-Target Effects: Although highly selective, off-target interactions at high concentrations cannot be entirely ruled out. | - Literature Review: Conduct a thorough literature search for any reported off-target effects of this compound or similar NK-3R antagonists. - Dose Reduction: Reduce the dose to determine if the toxicity is dose-dependent.[2] |
| Vehicle Toxicity: The vehicle itself may be causing adverse effects. | - Vehicle Control Group: Always include a vehicle-only control group in your experimental design. - Minimize DMSO Concentration: If using DMSO, ensure the final concentration is as low as possible and non-toxic. | |
| Injection Site Reactions: The formulation may be causing local irritation. | - pH of Formulation: Check and adjust the pH of the formulation to be as close to neutral as possible. - Rotate Injection Sites: If performing repeated injections, rotate the site of administration. |
Data Presentation
Table 1: In Vitro Potency of this compound
| Assay | Cell Line | Parameter | Value |
| Radioligand Binding | CHO cells expressing hNK-3R | Kᵢ | 2.2 nM |
| Calcium Mobilization | HEK 293 cells expressing hNK-3R | Kₑ | 12 nM |
| Senktide-induced Contraction | Rabbit isolated iris sphincter | pA₂ | 8.1 |
| Senktide-induced Contraction | Guinea pig ileal circular smooth muscle | pA₂ | 8.3 |
| Data sourced from Hay et al., 2002.[1] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Route of Administration | Dose Range | Observed Effect |
| Guinea Pig | Intraperitoneal (i.p.) | 10-30 mg/kg | Inhibition of citric acid-induced cough and airways hyper-reactivity |
| Mouse | Oral (p.o.) | 3-30 mg/kg | No significant effect on centrally-mediated behaviors induced by senktide |
| Rabbit | Intravenous (i.v.) | ED₅₀ = 0.56 mg/kg | Inhibition of senktide-induced miosis |
| Data sourced from Hay et al., 2002.[1] |
Experimental Protocols
Detailed Protocol for Intraperitoneal (i.p.) Administration of this compound in Mice
-
Animal Handling and Acclimation:
-
Acclimatize animals to the housing conditions for at least one week prior to the experiment.
-
Handle animals gently to minimize stress.
-
-
Preparation of this compound Formulation:
-
On the day of the experiment, prepare the vehicle: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Weigh the required amount of this compound based on the desired dose and the total volume needed for the animal cohort.
-
Add the this compound powder to the vehicle.
-
Vortex and/or sonicate the mixture until the compound is completely dissolved and the solution is clear. Gentle warming may be applied if necessary.
-
Visually inspect the solution for any precipitates before drawing it into the syringe.
-
-
Dosing:
-
Weigh each mouse immediately before dosing to calculate the precise volume to be administered.
-
The typical injection volume for a mouse is 5-10 mL/kg.
-
Use a 25-27 gauge needle for the i.p. injection.
-
Gently restrain the mouse and administer the injection into the lower right quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
-
Post-Administration Monitoring:
-
Monitor the animals for any signs of distress or adverse reactions following the injection.
-
Proceed with the planned behavioral or physiological assessments at the appropriate time points post-dosing.
-
-
Control Groups:
-
Always include a control group that receives an equivalent volume of the vehicle alone.
-
Mandatory Visualization
Caption: this compound blocks the NKB-induced NK-3R signaling pathway.
References
Addressing off-target effects of SB 235375 in experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs for using SB 235375 in experiments. The information is designed to help address potential issues related to its selectivity and off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent and selective antagonist of the human neurokinin-3 (hNK-3) receptor.[1] It is a non-peptide small molecule that competitively blocks the binding of the endogenous ligand, neurokinin B (NKB), to the NK-3 receptor.
Q2: What are the known off-target effects of this compound?
This compound is highly selective for the hNK-3 receptor. However, it does exhibit some measurable affinity for the neurokinin-2 (NK-2) receptor, albeit at a much lower potency.[2] Its affinity for the neurokinin-1 (NK-1) receptor is negligible.[2] At high concentrations, typically well above the Ki for the hNK-3 receptor, there is a potential for off-target effects mediated by the blockade of NK-2 receptors. A study showed that at a concentration of 1 microM, this compound had no effect on 68 other receptors, enzymes, and ion channels.[2]
Q3: My experimental results are not what I expected. Could off-target effects be the cause?
While this compound is highly selective, unexpected results could potentially stem from off-target effects, especially if high concentrations of the compound are used. Consider the following:
-
Concentration: Are you using the lowest effective concentration of this compound to achieve NK-3 receptor antagonism? High concentrations increase the likelihood of engaging the NK-2 receptor.
-
Cell/Tissue Type: Does your experimental system express NK-2 receptors? If so, antagonism of these receptors could contribute to the observed phenotype.
-
Downstream Signaling: Are the signaling pathways you are studying exclusively downstream of the NK-3 receptor, or could they be influenced by NK-2 receptor signaling?
Q4: How can I be sure that the observed effects in my experiment are due to NK-3 receptor antagonism?
To confirm that your results are due to the specific inhibition of the NK-3 receptor, consider the following control experiments:
-
Rescue Experiment: After treatment with this compound, try to rescue the phenotype by applying an NK-3 receptor agonist.
-
Genetic Knockdown/Knockout: If possible, use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the NK-3 receptor in your model system. The effect of this compound should be diminished or absent in these modified systems.
-
Control for NK-2 Receptor Effects: If your system expresses NK-2 receptors, consider using an NK-2 receptor-selective agonist to see if it can reverse or modulate the effects of high concentrations of this compound.
Quantitative Data: Selectivity Profile of this compound
The following table summarizes the binding affinities and functional antagonist potencies of this compound for human neurokinin receptors.
| Receptor | Ligand Binding Affinity (Ki) | Functional Antagonist Potency (Kb/pA2) |
| hNK-3 | 2.2 nM[2] | 12 nM (Kb)[2] |
| hNK-2 | 209 nM[2] | Not explicitly reported, but antagonism is expected at higher concentrations. |
| hNK-1 | > 100,000 nM[2] | Not applicable due to very low affinity. |
Experimental Protocols
Protocol 1: In Vitro Receptor Binding Assay
This protocol is to determine the binding affinity (Ki) of this compound for neurokinin receptors.
Materials:
-
Cell membranes prepared from cells expressing the human NK-1, NK-2, or NK-3 receptor.
-
Radiolabeled ligand (e.g., ¹²⁵I-[MePhe⁷]-NKB for hNK-3).
-
This compound.
-
Binding buffer.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of this compound in the binding buffer.
-
Allow the binding to reach equilibrium.
-
Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC₅₀ value to a Ki value using the Cheng-Prusoff equation.
Protocol 2: Calcium Mobilization Assay
This protocol assesses the functional antagonist activity of this compound by measuring its ability to block agonist-induced intracellular calcium mobilization.
Materials:
-
HEK293 cells (or other suitable cell line) expressing the human NK-3 receptor.
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).
-
NK-3 receptor agonist (e.g., Neurokinin B).
-
This compound.
-
Assay buffer.
-
Fluorometric imaging plate reader or microscope.
Procedure:
-
Plate the cells in a multi-well plate and allow them to adhere.
-
Load the cells with the fluorescent calcium indicator dye according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Pre-incubate the cells with varying concentrations of this compound or vehicle control for a defined period.
-
Stimulate the cells with a fixed concentration of the NK-3 receptor agonist.
-
Measure the change in intracellular calcium concentration by monitoring the fluorescence signal over time.
-
Determine the concentration-response curve for this compound's inhibition of the agonist-induced calcium response to calculate the IC₅₀ or Kb value.
Visualizations
Caption: On-target vs. potential off-target signaling pathways of this compound.
Caption: Recommended experimental workflow for using this compound with controls.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Nonpeptide tachykinin receptor antagonists. III. This compound, a low central nervous system-penetrant, potent and selective neurokinin-3 receptor antagonist, inhibits citric acid-induced cough and airways hyper-reactivity in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results with p38 MAPK Inhibitors
A Note on Compound Specificity: Initial searches for "SB 235375" identify it as a selective neurokinin-3 (NK-3) receptor antagonist. Given the context of interpreting unexpected results in signaling pathway research, it is highly probable that the intended compound of interest is SB 203580 , a widely used inhibitor of p38 MAP kinase. This guide will focus on troubleshooting experiments involving SB 203580 and other p38 MAPK inhibitors.
Frequently Asked Questions (FAQs)
Q1: My cells are showing unexpected levels of apoptosis/survival after treatment with SB 203580. What could be the cause?
A1: Unexpected effects on cell viability can arise from several factors:
-
Concentration-dependent off-target effects: At higher concentrations (>20 µM), SB 203580 can induce the activation of the serine/threonine kinase Raf-1, which could lead to downstream effects on cell survival or proliferation.[1] It has also been shown to inhibit other kinases such as GAK, CK1, and RIP2, which could contribute to off-target toxicity.[2]
-
Inhibition of Akt/PKB pathway: SB 203580 can inhibit the phosphorylation and activation of Akt (also known as Protein Kinase B), a key regulator of cell survival, independently of its effect on p38 MAPK.[1] This could lead to increased apoptosis.
-
Cell-type specific responses: The role of p38 MAPK in cell survival is context-dependent. In some cells, p38 signaling is pro-apoptotic, while in others, it promotes survival. Inhibition of p38 could therefore have opposing effects depending on the cell line.
Q2: I'm observing paradoxical activation of other MAPK pathways (ERK, JNK) after inhibiting p38 with SB 203580. Is this a known phenomenon?
A2: Yes, this is a documented off-target effect. At higher concentrations, SB 203580 has been shown to activate the ERK and JNK pathways in primary human hepatocytes and certain cancer cell lines.[3][4] This is thought to be a non-specific effect that can complicate the interpretation of results. One proposed mechanism is the activation of Raf-1, an upstream activator of the ERK pathway.[4]
Q3: My downstream target of p38 MAPK is still phosphorylated even after treatment with SB 203580. Does this mean the inhibitor is not working?
A3: Not necessarily. SB 203580 is an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of p38 MAPK and inhibits its catalytic activity.[1][5] However, it does not prevent the phosphorylation of p38 MAPK itself by upstream kinases like MKK3 and MKK6.[5] Therefore, you may still detect phosphorylated p38 (at Thr180/Tyr182) via Western blot, even though its kinase activity towards its substrates is blocked. To confirm target engagement, it is better to assess the phosphorylation status of a direct downstream substrate of p38, such as MAPKAPK-2 or ATF-2.
Q4: I am seeing inconsistent results between experiments using SB 203580.
A4: Inconsistent results can be due to several factors related to inhibitor handling and experimental setup:
-
Inhibitor stability: SB 203580, once dissolved in DMSO, should be aliquoted and stored at -20°C to avoid multiple freeze-thaw cycles, which can degrade the compound.[5] It is recommended to use solutions within 3 months of preparation.[5]
-
Solubility issues: Ensure that the final concentration of DMSO in your cell culture media is not causing toxicity. It is crucial to use a vehicle control (DMSO alone) in all experiments.
-
Experimental timing: For cellular assays, it is recommended to pre-treat cells with SB 203580 for one to two hours before applying a stimulus.[5] The optimal pre-incubation time may need to be determined empirically for your specific system.
Troubleshooting Guides
Issue 1: Lack of Expected Phenotype or Downstream Inhibition
| Possible Cause | Troubleshooting Step | Expected Outcome |
| p38 pathway not activated | Verify p38 phosphorylation (Thr180/Tyr182) in your stimulated control samples via Western blot. | Confirmation of pathway activation by your stimulus. |
| Insufficient inhibitor concentration | Perform a dose-response curve to determine the optimal concentration of SB 203580 for your cell type and stimulus. | Identification of the lowest effective concentration to minimize off-target effects. |
| Incorrect experimental timing | Vary the pre-incubation time with the inhibitor before stimulation. | Optimization of inhibitor pre-treatment for maximal effect. |
| Inhibitor degradation | Use a fresh aliquot of SB 203580. Prepare fresh stock solutions if necessary. | Restoration of the expected inhibitory effect. |
Issue 2: Unexpected or Off-Target Effects Observed
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-target kinase inhibition | 1. Use a lower concentration of SB 203580. 2. Compare results with a structurally different p38 inhibitor (e.g., SB 202190). 3. Use a genetic approach (siRNA/shRNA knockdown of p38) to confirm the phenotype. | 1. Reduction of off-target effects. 2. Confirmation that the observed phenotype is due to p38 inhibition and not a specific off-target effect of SB 203580. 3. Genetic validation of the p38-dependent phenotype. |
| Activation of compensatory pathways | Probe for the activation of other signaling pathways (e.g., ERK, JNK, Akt) via Western blot. | A clearer understanding of the cellular response to p38 inhibition. |
| Cell line-specific effects | Test the inhibitor in a different cell line to determine if the unexpected effects are consistent. | Distinguishing between general off-target effects and those specific to a particular cellular context. |
Data Presentation
Table 1: Inhibitory Concentrations (IC₅₀) of SB 203580
| Target | Cell Line/Assay Condition | IC₅₀ |
| p38α (SAPK2a) | Cell-free assay | 50 nM |
| p38β₂ (SAPK2b) | Cell-free assay | 500 nM |
| LPS-induced cytokine synthesis | THP-1 cells | 0.3-0.5 µM[6] |
| PKB/Akt phosphorylation | - | 3-5 µM[6] |
| IL-2-induced T cell proliferation | Primary human T cells | 3-5 µM[6] |
Table 2: Comparison of p38 MAPK Inhibitors
| Inhibitor | Primary Targets | IC₅₀ (p38α) | Known Off-Targets/Notes |
| SB 203580 | p38α, p38β[7] | 50 nM | Inhibits Akt/PKB, can activate Raf-1/ERK and JNK at higher concentrations.[1][3][4] |
| SB 202190 | p38α, p38β[8] | 50 nM[8] | Structurally related to SB 203580, often used as a control to confirm p38-specific effects.[8] |
Experimental Protocols
General Protocol for Assessing p38 MAPK Inhibition in Cultured Cells
-
Cell Culture: Plate cells at a desired density and allow them to adhere or reach the desired confluency.
-
Inhibitor Preparation: Prepare a stock solution of SB 203580 in DMSO (e.g., 10 mM).[5] Further dilute the stock solution in cell culture medium to the desired final concentrations.
-
Pre-treatment: Remove the culture medium from the cells and replace it with medium containing the desired concentration of SB 203580 or a vehicle control (DMSO). Incubate for 1-2 hours at 37°C.[5]
-
Stimulation: Add the stimulus of interest (e.g., LPS, cytokines, UV radiation) to the culture medium and incubate for the desired time period.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blot Analysis:
-
Determine the total protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with primary antibodies against phospho-p38 MAPK (Thr180/Tyr182), total p38 MAPK, phospho-MAPKAPK-2 (Thr334), and total MAPKAPK-2.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Visualizations
References
- 1. invivogen.com [invivogen.com]
- 2. benchchem.com [benchchem.com]
- 3. SB203580, a pharmacological inhibitor of p38 MAP kinase transduction pathway activates ERK and JNK MAP kinases in primary cultures of human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The p38 MAP kinase inhibitor SB203580 enhances nuclear factor-kappa B transcriptional activity by a non-specific effect upon the ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SB203580 | Cell Signaling Technology [cellsignal.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Differential effects of p38 MAP kinase inhibitors SB203580 and SB202190 on growth and migration of human MDA-MB-231 cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
SB 235375 lot-to-lot variability and experimental consistency
Technical Support Center: SB 235375
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the consistent and effective use of this compound in experimental settings. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to address common challenges and ensure the reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective non-peptide antagonist of the neurokinin-3 (NK-3) receptor.[1] It functions by competitively inhibiting the binding of the endogenous ligand, neurokinin B (NKB), to the NK-3 receptor.[1] This inhibition blocks downstream signaling pathways associated with NK-3 receptor activation.
Q2: What are the known selectivity and potency of this compound?
A2: this compound exhibits high selectivity for the human NK-3 receptor. In vitro studies have shown a high affinity for the hNK-3R with a Ki of 2.2 nM in binding assays and a Kb of 12 nM in functional assays.[1] It is significantly less active at NK-1 (Ki > 100,000 nM) and NK-2 (Ki = 209 nM) receptors.[1]
Q3: I am observing inconsistent results between experiments using different batches of this compound. What could be the cause?
A3: Lot-to-lot variability can be a concern with any chemical compound, potentially arising from differences in purity, isomeric composition, or the presence of trace impurities from the synthesis process. While specific data on this compound lot-to-lot variability is not extensively published, it is crucial to implement rigorous quality control measures to ensure experimental consistency. We recommend performing an internal quality control check on each new lot.
Q4: How can I minimize the impact of potential lot-to-lot variability of this compound in my experiments?
A4: To ensure consistency, it is advisable to purchase a larger quantity of a single lot of this compound for the entire duration of a study. If you must use different lots, it is essential to perform a bridging study to compare the potency and efficacy of the new lot against the old one. This can be done by running a dose-response curve for each lot in a validated functional assay.
Q5: What is the recommended solvent and storage condition for this compound?
A5: For in vitro experiments, this compound can typically be dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For long-term storage, it is recommended to store the solid compound and stock solutions at -20°C or -80°C, protected from light and moisture, to prevent degradation. Always refer to the manufacturer's specific recommendations on the product datasheet.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reduced or no inhibitory effect of this compound | Compound Degradation: Improper storage or repeated freeze-thaw cycles of the stock solution. | Prepare fresh stock solutions from the solid compound. Aliquot stock solutions to minimize freeze-thaw cycles. Store at the recommended temperature, protected from light. |
| Incorrect Concentration: Calculation error or inaccurate weighing of the compound. | Double-check all calculations and ensure the balance is properly calibrated. Prepare a fresh dilution series from the stock solution. | |
| Cell Culture Issues: Cells are not responsive to NK-3R stimulation, or the receptor is not expressed. | Confirm NK-3 receptor expression in your cell line using qPCR or Western blot. Ensure cells are healthy and within a low passage number. Use a positive control agonist (e.g., senktide) to confirm receptor functionality. | |
| High background or off-target effects | Compound Precipitation: The concentration of this compound in the final assay medium exceeds its solubility. | Check the solubility of this compound in your specific assay medium. The final DMSO concentration should typically be kept below 0.5%. If precipitation is observed, consider lowering the final concentration of this compound. |
| Non-specific Binding: At high concentrations, the compound may interact with other cellular components. | Perform a dose-response curve to determine the optimal concentration range for specific NK-3R inhibition. Include appropriate vehicle controls in all experiments. | |
| Inconsistent results between different lots | Variability in Potency: Differences in the purity or active isomeric content between lots. | Perform a qualification experiment for each new lot. Run a parallel dose-response experiment comparing the new lot to a previously validated lot. Adjust the working concentration of the new lot if a potency shift is observed. |
| Presence of Impurities: Contaminants from the synthesis process may have biological activity. | If possible, obtain a certificate of analysis (CoA) for each lot from the manufacturer to compare purity profiles. If significant discrepancies are suspected, consider analytical characterization (e.g., HPLC-MS). |
Experimental Protocols
In Vitro Functional Assay: Calcium Mobilization
This protocol describes a method to assess the inhibitory activity of this compound by measuring its effect on NK-3 receptor agonist-induced intracellular calcium mobilization.
Materials:
-
HEK293 cells stably expressing the human NK-3 receptor (HEK293-hNK-3R)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
This compound
-
NK-3 receptor agonist (e.g., senktide or neurokinin B)
-
96-well black, clear-bottom microplates
-
Fluorescent plate reader with calcium measurement capabilities
Procedure:
-
Cell Plating: Seed HEK293-hNK-3R cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Dye Loading: Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in assay buffer. Remove the culture medium from the cells and add the loading solution. Incubate for 1 hour at 37°C.
-
Compound Preparation: Prepare a dilution series of this compound in assay buffer. Also, prepare the agonist (e.g., senktide) at a concentration that elicits a submaximal response (e.g., EC80).
-
Compound Incubation: Wash the cells with assay buffer to remove excess dye. Add the different concentrations of this compound to the wells and incubate for 15-30 minutes at room temperature. Include vehicle control wells (e.g., DMSO).
-
Calcium Measurement: Place the plate in the fluorescent plate reader. Add the agonist to all wells (except for negative controls) and immediately begin measuring the fluorescence intensity over time.
-
Data Analysis: Determine the peak fluorescence response for each well. Plot the response as a function of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Lot Qualification Protocol
This protocol outlines a procedure to compare the potency of a new lot of this compound against a previously validated lot.
Procedure:
-
Prepare stock solutions of both the new and the reference lot of this compound in DMSO at the same concentration.
-
On the same day, using the same batch of cells and reagents, perform the in vitro functional assay described above.
-
Prepare parallel dilution series for both the new and reference lots of this compound.
-
Run the calcium mobilization assay and generate dose-response curves for both lots on the same plate.
-
Calculate the IC50 values for both lots. The IC50 of the new lot should be within an acceptable range of the reference lot (e.g., ± 2-fold).
Visualizations
Caption: NK-3 Receptor Signaling and Inhibition by this compound.
References
Minimizing vehicle effects in SB 235375 animal studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the selective neurokinin-3 (NK3) receptor antagonist, SB 235375, in animal studies. The focus of this guide is to minimize confounding effects that may arise from the vehicle used to deliver the compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective antagonist of the human neurokinin-3 (hNK-3) receptor.[1] It functions by blocking the binding of neurokinin B (NKB) to the NK3 receptor, thereby inhibiting downstream signaling pathways. This makes it a valuable tool for investigating the physiological roles of the NK3 receptor in various biological systems.
Q2: What are the common administration routes for this compound in animal studies?
Published studies have reported both oral and intraperitoneal (i.p.) administration of this compound in rodents.[2] The choice of administration route will depend on the specific experimental design, desired pharmacokinetic profile, and the target tissue or organ system.
Q3: Is this compound soluble in aqueous solutions?
This compound is a poorly water-soluble compound.[1][3] This presents a challenge for in vivo studies, as it requires a suitable vehicle for solubilization and administration to ensure consistent and reproducible dosing.
Q4: What are the recommended vehicles for administering this compound?
Due to its low aqueous solubility, specific vehicle formulations are required. Two commonly used and effective vehicle formulations for this compound are:
-
Aqueous-Based Formulation: A mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]
-
Oil-Based Formulation: A mixture of 10% DMSO and 90% Corn Oil.[1]
The selection of the vehicle should be carefully considered based on the administration route and the specific aims of the study.
Troubleshooting Guide
This guide addresses common issues that may arise when using vehicle formulations for this compound administration.
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation of this compound in the vehicle | - Incomplete dissolution.- Temperature fluctuations.- Incorrect solvent ratios. | - Use ultrasonic agitation and gentle warming (up to 60°C) to aid dissolution.[1]- Prepare fresh formulations for each experiment.- Ensure precise measurement of all vehicle components.- Store the formulation at a stable temperature and visually inspect for precipitation before each use. |
| Animal distress or adverse reactions post-injection (i.p.) | - Irritation from the vehicle components (e.g., DMSO).- High injection volume.- Incorrect injection technique. | - Use the lowest effective concentration of DMSO.- Consider the oil-based formulation, which may be less irritating for some animals.- Adhere to recommended injection volume limits for the specific species and weight.- Ensure proper intraperitoneal injection technique to avoid administration into organs or the gut. |
| High variability in experimental results | - Inconsistent dosing due to precipitation or phase separation.- Vehicle-induced physiological effects.- Improper randomization of animals. | - Always vortex the formulation immediately before each administration to ensure a homogenous suspension.- Include a vehicle-only control group in every experiment to account for any effects of the vehicle itself.- Randomize animals into treatment groups to minimize bias. |
| Low or inconsistent oral bioavailability | - Poor absorption from the gastrointestinal tract.- Degradation of the compound in the stomach. | - The aqueous-based formulation containing surfactants and co-solvents (Tween-80, PEG300) is designed to enhance solubility and absorption.[1]- The corn oil formulation can also improve absorption of lipophilic compounds.- Ensure consistent fasting or feeding schedules for all animals, as food can affect absorption. |
Experimental Protocols
Preparation of this compound Formulations
Aqueous-Based Formulation (10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline)
-
Weigh the required amount of this compound.
-
Add 10% of the final volume as DMSO and vortex until the compound is fully dissolved. Gentle warming and sonication can be used to facilitate dissolution.[1]
-
Add 40% of the final volume as PEG300 and vortex thoroughly.
-
Add 5% of the final volume as Tween-80 and vortex until the solution is homogenous.
-
Add 45% of the final volume as sterile saline and vortex thoroughly.
-
Visually inspect the final solution for clarity and any signs of precipitation.
Oil-Based Formulation (10% DMSO / 90% Corn Oil)
-
Weigh the required amount of this compound.
-
Add 10% of the final volume as DMSO and vortex until the compound is fully dissolved. Gentle warming and sonication can be used to facilitate dissolution.[1]
-
Add 90% of the final volume as corn oil and vortex thoroughly until a clear solution is obtained.[1]
-
Visually inspect the final solution for clarity.
Administration Protocols
Oral Administration (Gavage)
-
Select the appropriate formulation (aqueous-based is often preferred for oral gavage).
-
Ensure the animal is properly restrained.
-
Use a gavage needle of the appropriate size for the animal.
-
Administer the formulation slowly to prevent regurgitation and aspiration.
-
Monitor the animal for any signs of distress after administration.
Intraperitoneal (i.p.) Injection
-
Select the appropriate formulation.
-
Properly restrain the animal, exposing the lower abdominal quadrants.
-
Use a sterile needle of an appropriate gauge (e.g., 25-27g for mice).
-
Insert the needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate to ensure the needle has not entered a blood vessel or organ before injecting the formulation.
-
Inject the solution slowly and withdraw the needle.
-
Monitor the animal for any signs of pain or distress at the injection site.
Visualizations
Caption: Experimental workflow for this compound animal studies.
Caption: Troubleshooting logic for common experimental issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Nonpeptide tachykinin receptor antagonists. III. This compound, a low central nervous system-penetrant, potent and selective neurokinin-3 receptor antagonist, inhibits citric acid-induced cough and airways hyper-reactivity in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to SB 235375 and Other Neurokinin-3 (NK-3) Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
The neurokinin-3 (NK-3) receptor, a member of the tachykinin receptor family, has emerged as a significant therapeutic target for a range of clinical applications, including the treatment of menopausal vasomotor symptoms, schizophrenia, and other central nervous system disorders. The endogenous ligand for the NK-3 receptor is neurokinin B (NKB). Antagonism of the NK-3 receptor has been a focal point of drug discovery efforts, leading to the development of several small molecule antagonists. This guide provides a detailed comparison of SB 235375, an early preclinical tool compound, with other notable NK-3 receptor antagonists: fezolinetant, osanetant, pavinetant, and elinzanetant. The comparison covers pharmacological performance based on experimental data, detailed experimental methodologies, and relevant signaling pathways.
Comparative Pharmacological Data
The following tables summarize the in vitro binding affinity, functional activity, and preclinical pharmacokinetic parameters of this compound and other selected NK-3 receptor antagonists.
Table 1: In Vitro Binding Affinity and Functional Activity
| Compound | Target Receptor(s) | Binding Affinity (Ki, nM) | Functional Activity |
| This compound | hNK-3 | 2.2[1] | Kb = 12 nM (Ca2+ mobilization)[1]; pA2 = 8.1-8.3 (Contraction assays)[1] |
| hNK-1 | >100,000[1] | - | |
| hNK-2 | 209[1] | - | |
| Fezolinetant | hNK-3 | 19.9 - 22.1[2] | - |
| Osanetant | hNK-3 | 0.8[1] | Kb = 12 nM (Ca2+ mobilization)[1] |
| Pavinetant | hNK-3 | - | IC50 = 7.1 µM (CYP3A4/5 inhibition)[3] |
| Elinzanetant | hNK-1 | Ki = 0.24 nM | IC50 = 1.1 nM |
| hNK-3 | Ki = 13 nM[4] | IC50 = 26 nM[4] |
Table 2: Preclinical Pharmacokinetic Parameters
| Compound | Species | Administration Route | Key Findings |
| This compound | Rat, Mouse | Oral | Well absorbed systemically, but low CNS penetration.[1] |
| Fezolinetant | Rat | Oral | Rapidly absorbed (Tmax = 1.5-1.75 h), dose-proportional Cmax and AUC, half-life of 6.12-7.69 h.[4] Bioavailability of 91.9 to 115%.[5] |
| Osanetant | - | - | Reported to have a poor pharmacokinetic profile, leading to discontinuation of clinical trials.[6] |
| Pavinetant | - | - | Clinical trials were suspended, with some reports suggesting a poor pharmacokinetic profile.[6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for a comprehensive understanding and potential replication of the findings.
Radioligand Binding Assay for NK-3 Receptor Affinity (Ki)
Objective: To determine the binding affinity of a test compound for the human NK-3 receptor.
General Protocol:
-
Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human NK-3 receptor (hNK-3R).[1]
-
Radioligand: [125I]-[MePhe7]-neurokinin B ([125I]-[MePhe7]-NKB) is typically used as the radioligand.[1]
-
Assay Buffer: A typical buffer consists of 50 mM Tris-HCl, 5 mM MgCl2, and 0.1% bovine serum albumin (BSA), pH 7.4.
-
Incubation: Membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound. The incubation is carried out at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding. The filters are then washed with ice-cold assay buffer to remove unbound radioligand.
-
Detection: The radioactivity retained on the filters, representing the bound radioligand, is quantified using a gamma counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Functional Assay (Kb or IC50)
Objective: To assess the functional antagonist activity of a test compound at the NK-3 receptor by measuring its ability to inhibit agonist-induced intracellular calcium mobilization.
General Protocol:
-
Cell Culture: Human Embryonic Kidney (HEK) 293 cells or other suitable cell lines stably expressing the hNK-3R are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96-well or 384-well black-walled, clear-bottom microplates and allowed to adhere overnight.
-
Dye Loading: The cell culture medium is removed, and the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES) for a specific duration (e.g., 60 minutes) at 37°C.
-
Compound Incubation: After dye loading, the cells are washed and then incubated with varying concentrations of the antagonist (test compound) or vehicle for a predetermined period.
-
Agonist Stimulation and Signal Detection: The microplate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation). A baseline fluorescence reading is taken before the addition of a fixed concentration of an NK-3 receptor agonist (e.g., Neurokinin B or senktide). The change in fluorescence, indicative of intracellular calcium mobilization, is monitored in real-time.
-
Data Analysis: The antagonist's effect is quantified by its ability to reduce the agonist-induced fluorescence signal. The IC50 value (the concentration of antagonist that produces 50% inhibition of the agonist response) is determined by non-linear regression. For competitive antagonists, the Schild equation can be used to determine the Kb value.
Preclinical Pharmacokinetic Studies
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of a test compound in animal models.
General Protocol:
-
Animal Models: Common species used include rats and mice.
-
Dosing: The test compound is administered via the intended clinical route (e.g., oral gavage) and intravenously to determine bioavailability.
-
Sample Collection: Blood samples are collected at various time points after dosing. Brain tissue may also be collected to assess central nervous system penetration.
-
Bioanalysis: The concentration of the test compound in plasma and brain homogenates is quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to calculate key pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the concentration-time curve (AUC), half-life (t1/2), and oral bioavailability (F%).
Signaling Pathways and Experimental Workflows
NK-3 Receptor Signaling Pathway
The NK-3 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11. Upon binding of its endogenous ligand, Neurokinin B (NKB), the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores. DAG, along with the increased intracellular calcium, activates protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to diverse cellular responses.
Comparative Experimental Workflow for NK-3 Receptor Antagonist Evaluation
The following diagram illustrates a typical workflow for the preclinical evaluation and comparison of novel NK-3 receptor antagonists.
Discussion and Conclusion
This guide provides a comparative overview of this compound and other key NK-3 receptor antagonists. This compound, as one of the earlier developed antagonists, demonstrates high affinity and selectivity for the hNK-3 receptor and has been a valuable tool for preclinical research, particularly for investigating peripheral NK-3 receptor functions due to its low CNS penetration.[1]
In contrast, newer compounds like fezolinetant and elinzanetant have progressed to clinical development, with fezolinetant recently gaining regulatory approval for the treatment of vasomotor symptoms associated with menopause. These later-generation antagonists have been optimized for oral bioavailability and, in some cases, CNS penetration, depending on the therapeutic indication.
The data presented highlights the evolution of NK-3 receptor antagonists from preclinical tool compounds to clinically effective drugs. The choice of antagonist for research or development purposes will depend on the specific application, with factors such as desired CNS penetration, selectivity profile, and pharmacokinetic properties being critical considerations. The provided experimental protocols and pathway diagrams offer a foundational resource for researchers in this field.
References
- 1. Nonpeptide tachykinin receptor antagonists. III. This compound, a low central nervous system-penetrant, potent and selective neurokinin-3 receptor antagonist, inhibits citric acid-induced cough and airways hyper-reactivity in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and Safety of Fezolinetant in Women with Hepatic or Renal Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. An Open-Label, Single and Multiple Dose Study to Evaluate the Pharmacokinetics and Safety of Fezolinetant in Healthy Chinese Female Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. scielo.org.co [scielo.org.co]
A Comparative Guide to SB 235375 and Osanetant in Functional Assays
For researchers and professionals in drug development, understanding the nuanced differences between investigational compounds is paramount. This guide provides a detailed comparison of two prominent neurokinin-3 (NK3) receptor antagonists, SB 235375 and osanetant, with a focus on their performance in key functional assays.
Mechanism of Action and Signaling Pathway
Both this compound and osanetant are potent and selective antagonists of the neurokinin-3 (NK3) receptor, a G-protein coupled receptor (GPCR) that plays a crucial role in various physiological processes.[1][2][3][4] The endogenous ligand for the NK3 receptor is neurokinin B (NKB).[5]
Upon activation by NKB, the NK3 receptor couples to Gq/11 proteins, initiating a signaling cascade that involves the activation of phospholipase C (PLC).[6] PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[6] This pathway is implicated in the modulation of neurotransmitter release, including dopamine and serotonin, and the secretion of hormones like luteinizing hormone (LH).[2][7][8][9] this compound and osanetant exert their effects by competitively blocking the binding of NKB to the NK3 receptor, thereby inhibiting this downstream signaling.[1][8]
However, studies have revealed a distinction in their mode of action in certain functional assays. While both are competitive antagonists in binding assays, osanetant has displayed an aberrant Schild plot with a steep slope in calcium mobilization assays, suggesting a more complex, potentially non-competitive interaction in this functional context.[10] In contrast, another NK3 antagonist, talnetant, exhibited a normal Schild plot indicative of simple competitive antagonism in the same assay.[10]
Below is a diagram illustrating the NK3 receptor signaling pathway and the point of intervention for these antagonists.
Caption: NK3 Receptor Signaling Pathway and points of antagonism.
Quantitative Comparison in Functional Assays
The following tables summarize the available quantitative data for this compound and osanetant from key in vitro functional assays.
Table 1: Radioligand Binding Assays
This assay measures the affinity of the compounds for the NK3 receptor by assessing their ability to displace a radiolabeled ligand.
| Compound | Cell Line | Radioligand | Ki (nM) | Reference |
| This compound | CHO cells expressing hNK3R | ¹²⁵I-[MePhe⁷]-NKB | 2.2 | [1] |
| Osanetant (SR 142801) | CHO cells expressing hNK3R | ¹²⁵I-iodohistidyl-[MePhe⁷]-NKB | 0.21 | [11] |
| Osanetant (SR 142801) | CHO cells expressing hNK3R | ¹²⁵I-[MePhe⁷]-NKB | 0.8 | [10] |
Table 2: Calcium Mobilization Assays
This functional assay measures the antagonist's ability to inhibit the increase in intracellular calcium concentration induced by an NK3 receptor agonist.
| Compound | Cell Line | Agonist | Potency Metric | Value (nM) | Reference |
| This compound | HEK 293 cells expressing hNK3R | NKB | Kb | 12 | [1] |
| Osanetant (SR 142801) | CHO cells expressing hNK3R | [MePhe⁷]-NKB (10 nM) | IC50 | 14.3 | [11] |
| Osanetant (SR 142801) | CHO cells expressing hNK3R | Senktide (10 nM) | IC50 | 4.8 | [11] |
| Osanetant (SR 142801) | Not specified | Not specified | Kb | 12 | [10] |
Table 3: Inositol Monophosphate (IP) Accumulation Assays
This assay quantifies the accumulation of inositol monophosphate, a downstream product of PLC activation, to assess receptor antagonism.
| Compound | Cell Line | Agonist | Potency Metric | Value (nM) | Reference |
| Osanetant (SR 142801) | CHO cells expressing hNK3R | [MePhe⁷]-NKB (10 nM) | IC50 | 14.3 | [11] |
| Osanetant (SR 142801) | CHO cells expressing hNK3R | Senktide (10 nM) | IC50 | 4.8 | [11] |
Detailed Experimental Protocols
Below are generalized methodologies for the key experiments cited. Specific parameters may vary between studies.
Radioligand Binding Assay
A typical workflow for a competitive radioligand binding assay is depicted below.
Caption: Workflow for Radioligand Binding Assay.
Protocol Details:
-
Membrane Preparation: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human NK3 receptor (hNK3R) are prepared.
-
Incubation: The cell membranes are incubated with a constant concentration of a radiolabeled NK3 receptor agonist, such as ¹²⁵I-[MePhe⁷]-NKB, and a range of concentrations of the unlabeled antagonist (this compound or osanetant).
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50). The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
Calcium Mobilization Assay
The following diagram outlines the steps in a typical calcium mobilization assay.
Caption: Workflow for Calcium Mobilization Assay.
Protocol Details:
-
Cell Culture: Human Embryonic Kidney (HEK) 293 cells stably expressing the hNK3R are cultured in appropriate media.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Antagonist Incubation: The cells are pre-incubated with various concentrations of this compound or osanetant for a defined period.
-
Agonist Stimulation: An NK3 receptor agonist, such as NKB or senktide, is added to the cells to stimulate a calcium response.
-
Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured using a fluorometric imaging plate reader or a similar instrument.
-
Data Analysis: The data are used to construct dose-response curves, from which the concentration of the antagonist that causes a 50% inhibition of the agonist response (IC50) can be determined. The equilibrium dissociation constant (Kb) can be calculated from the rightward shift of the agonist dose-response curve in the presence of the antagonist (Schild analysis).
Inositol Monophosphate (IP) Accumulation Assay
Protocol Details:
-
Cell Culture and Labeling: CHO cells expressing the hNK3R are cultured and labeled with [³H]-myo-inositol.
-
Antagonist and Agonist Treatment: The cells are pre-incubated with varying concentrations of the antagonist (e.g., osanetant) in the presence of lithium chloride (LiCl), which inhibits inositol monophosphatase. Subsequently, an NK3 receptor agonist (e.g., [MePhe⁷]-NKB or senktide) is added to stimulate IP production.
-
IP Isolation: The reaction is stopped, and the total inositol phosphates are separated from free inositol using anion-exchange chromatography.
-
Quantification: The amount of [³H]-inositol phosphates is quantified by liquid scintillation counting.
-
Data Analysis: Dose-response curves are generated to determine the IC50 value of the antagonist.
References
- 1. Nonpeptide tachykinin receptor antagonists. III. This compound, a low central nervous system-penetrant, potent and selective neurokinin-3 receptor antagonist, inhibits citric acid-induced cough and airways hyper-reactivity in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Osanetant - Wikipedia [en.wikipedia.org]
- 5. What are NK3 antagonists and how do they work? [synapse.patsnap.com]
- 6. 5-Ht Receptors, Signaling Pathways and Effects, Mechanisms of Action of The Tachykinin System and Its | ClinicSearch [clinicsearchonline.org]
- 7. Osanetant | C35H41Cl2N3O2 | CID 219077 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Facebook [cancer.gov]
- 9. Pharmacodynamic Activity of the Novel Neurokinin-3 Receptor Antagonist SJX-653 in Healthy Men - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neurokinin-3 receptor-specific antagonists talnetant and osanetant show distinct mode of action in cellular Ca2+ mobilization but display similar binding kinetics and identical mechanism of binding in ligand cross-competition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Functional characterization of the nonpeptide neurokinin3 (NK3) receptor antagonist, SR142801 on the human NK3 receptor expressed in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Neurokinin-3 Receptor Antagonists: A Comparative Analysis of SB 235375 and Talnetant In Vivo Efficacy
In the landscape of neurokinin-3 (NK-3) receptor antagonists, both SB 235375 and talnetant (also known as SB-223412) have emerged as significant research compounds. While both molecules are potent and selective antagonists of the NK-3 receptor, their in vivo efficacy and pharmacokinetic profiles exhibit key differences that are critical for researchers and drug development professionals to consider. This guide provides a detailed comparison of their performance, supported by available experimental data.
Quantitative Comparison of In Vivo Efficacy and Pharmacokinetics
The following table summarizes the key quantitative data for this compound and talnetant based on preclinical in vivo studies. It is important to note that no direct head-to-head in vivo studies comparing the two compounds have been identified in the public domain. The data presented here is compiled from separate studies.
| Parameter | This compound | Talnetant (SB-223412) |
| Receptor Binding Affinity (Ki) | 2.2 nM (for human NK-3R)[1] | 1.4 nM (for human NK-3R)[2] |
| In Vivo Efficacy (Functional Antagonism) | ED50 of 0.56 mg/kg (i.v.) for inhibition of senktide-induced miosis in rabbits[1] | ED50 of 0.44 mg/kg (i.v.) for inhibition of senktide-induced miosis in conscious rabbits[2] |
| Inhibited citric acid-induced cough and airways hyper-reactivity in guinea pigs (10-30 mg/kg, i.p.)[1] | Dose-dependently attenuated senktide-induced "wet dog wagging" behavior in guinea pigs (i.p.)[2] | |
| Central Nervous System (CNS) Penetration | Low CNS penetration; did not effectively cross the blood-brain barrier in mice and rats[1] | Brain-permeable[2]. However, other reports suggest low penetration was a reason for discontinuing its development[3]. |
| Oral Bioavailability | Orally active[1] | Orally active[4] |
| Clinical Development Status | Preclinical tool compound[1] | Clinical trials discontinued due to poor pharmacokinetic profile[3][5] |
Experimental Methodologies
In Vivo Inhibition of Senktide-Induced Miosis in Rabbits (for both compounds)
This assay evaluates the functional antagonism of NK-3 receptors in a physiological response.
-
Animal Model: Conscious rabbits.
-
Procedure:
-
The NK-3 receptor agonist, senktide, is administered intravenously (i.v.) to induce miosis (constriction of the pupil).
-
The test compound (this compound or talnetant) is administered intravenously at various doses prior to the senktide challenge.
-
Pupil diameter is measured to determine the inhibition of the miotic response.
-
The dose of the antagonist that produces a 50% inhibition of the maximum senktide-induced response is calculated as the ED50.
-
Citric Acid-Induced Cough and Airways Hyper-reactivity in Guinea Pigs (for this compound)
This model assesses the potential of the compound to treat respiratory conditions.
-
Animal Model: Guinea pigs.
-
Procedure:
-
Animals are exposed to an aerosol of citric acid to induce coughing and airways hyper-reactivity.
-
This compound is administered intraperitoneally (i.p.) at different doses before the citric acid challenge.
-
The number of coughs is counted, and airway resistance is measured to assess the degree of hyper-reactivity.
-
The inhibitory effect of this compound on these parameters is then quantified.[1]
-
Senktide-Induced "Wet Dog Wagging" Behavior in Guinea Pigs (for Talnetant)
This behavioral model is used to assess the central activity of NK-3 receptor antagonists.
-
Animal Model: Freely moving guinea pigs.
-
Procedure:
-
The NK-3 receptor agonist, senktide, is administered to induce a characteristic "wet dog wagging" behavior.
-
Talnetant is administered intraperitoneally (i.p.) at various doses one hour prior to the senktide injection.
-
The frequency and duration of the "wet dog wagging" behavior are observed and recorded to determine the antagonistic effect of talnetant.[2]
-
Signaling Pathway and Experimental Workflow
Neurokinin-3 Receptor Signaling Pathway
Both this compound and talnetant are antagonists of the neurokinin-3 receptor (NK-3R), a G-protein coupled receptor (GPCR). The binding of the endogenous ligand, Neurokinin B (NKB), to NK-3R typically initiates a signaling cascade that leads to various physiological responses. The antagonists competitively block this binding.
Caption: NK-3 receptor signaling pathway and antagonist action.
In Vivo Experimental Workflow: Antagonist Efficacy
The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of an NK-3 receptor antagonist in an animal model.
Caption: General workflow for in vivo antagonist efficacy testing.
References
- 1. Nonpeptide tachykinin receptor antagonists. III. This compound, a low central nervous system-penetrant, potent and selective neurokinin-3 receptor antagonist, inhibits citric acid-induced cough and airways hyper-reactivity in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacokinetics and central nervous system effects of the novel dual NK1/NK3 receptor antagonist GSK1144814 in alcohol-intoxicated volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nonpeptide tachykinin receptor antagonists: I. Pharmacological and pharmacokinetic characterization of SB 223412, a novel, potent and selective neurokinin-3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.org.co [scielo.org.co]
Validating the Selectivity of SB 235375 for the NK-3 Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of SB 235375 with other neurokinin-3 (NK-3) receptor antagonists, focusing on its selectivity profile. The information presented herein is supported by experimental data from publicly available literature to assist researchers in evaluating this compound for their studies.
Introduction to NK-3 Receptor Antagonists
The neurokinin-3 receptor (NK-3R) is a G-protein coupled receptor (GPCR) that is predominantly activated by its endogenous ligand, neurokinin B (NKB). The NK-3R signaling pathway is implicated in a variety of physiological processes, making it a target for therapeutic intervention in several disorders. This compound is a non-peptide antagonist of the NK-3 receptor. Validating its selectivity is crucial for interpreting experimental results and predicting its pharmacological effects. This guide compares this compound with other well-characterized NK-3 receptor antagonists: Osanetant, Talnetant, and Fezolinetant.
Comparative Selectivity Profile
The selectivity of a receptor antagonist is a critical determinant of its utility as a research tool and its potential as a therapeutic agent. The following tables summarize the binding affinities and functional potencies of this compound and its comparators at the human neurokinin receptors (NK-1, NK-2, and NK-3).
Table 1: Binding Affinity (Ki, nM) of NK-3 Receptor Antagonists at Human Neurokinin Receptors
| Compound | NK-3 Ki (nM) | NK-2 Ki (nM) | NK-1 Ki (nM) | Reference |
| This compound | 2.2 | 209 | >100,000 | [1] |
| Talnetant (SB 223412) | 1.4 | >140 | >10,000 | [2] |
| Osanetant (SR 142801) | 1.2 | - | - | |
| Fezolinetant | Selective for NK-3 | - | - | [3][4] |
Note: A lower Ki value indicates a higher binding affinity. Data for Osanetant and Fezolinetant selectivity against NK-1 and NK-2 receptors from a single comparative source is limited.
Table 2: Functional Antagonist Potency of NK-3 Receptor Antagonists
| Compound | Assay | Potency (Kb, pA2, or IC50 in nM) | Reference |
| This compound | Ca2+ mobilization (hNK-3R in HEK293 cells) | Kb = 12 | [1] |
| Senktide-induced contractions (rabbit iris sphincter) | pA2 = 8.1 | [1] | |
| Senktide-induced contractions (guinea pig ileum) | pA2 = 8.3 | [1] | |
| Talnetant (SB 223412) | NKB-induced IP accumulation (hNK-3R in U-2OS cells) | IC50 = 0.1-1 µM | [2] |
| Osanetant (SR 142801) | [MePhe7]-NKB-induced inositol monophosphate formation | IC50 = 14.3 | [5] |
Experimental Methodologies
Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are generalized, yet detailed, methodologies for the key assays used to characterize NK-3 receptor antagonists.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To measure the displacement of a radiolabeled ligand from the NK-3 receptor by the test compound (e.g., this compound).
Materials:
-
Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human NK-3 receptor (CHO-hNK-3R).
-
Radioligand: Typically 125I-[MePhe7]-neurokinin B.
-
Test compounds: this compound and other antagonists at various concentrations.
-
Assay buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 0.1% BSA, and protease inhibitors.
-
Wash buffer: Cold assay buffer.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the CHO-hNK-3R cell membranes, the radioligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of the test compound.
-
Equilibration: Incubate the mixture at room temperature for a sufficient period (e.g., 60-90 minutes) to reach binding equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block the increase in intracellular calcium concentration induced by an agonist.
Objective: To determine the functional potency (Kb or IC50) of an antagonist in blocking agonist-induced calcium signaling through the NK-3 receptor.
Materials:
-
Human Embryonic Kidney 293 (HEK293) cells stably expressing the human NK-3 receptor (HEK293-hNK-3R).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
NK-3 receptor agonist (e.g., Neurokinin B or Senktide).
-
Test compounds: this compound and other antagonists at various concentrations.
-
Fluorescence plate reader with automated liquid handling (e.g., FLIPR).
Procedure:
-
Cell Plating: Seed the HEK293-hNK-3R cells into a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye in assay buffer. Incubate for approximately 1 hour at 37°C.
-
Compound Pre-incubation: Add varying concentrations of the antagonist (test compound) to the wells and incubate for a defined period (e.g., 15-30 minutes).
-
Agonist Stimulation and Measurement: Place the plate in the fluorescence plate reader. Add a fixed concentration of the NK-3 receptor agonist to all wells simultaneously.
-
Data Acquisition: Measure the fluorescence intensity over time to monitor the change in intracellular calcium concentration. The initial peak in fluorescence corresponds to the agonist-induced calcium release.
-
Data Analysis: Determine the concentration of the antagonist that causes a 50% reduction in the agonist-induced calcium response (IC50). For competitive antagonists, the equilibrium dissociation constant (Kb) can be calculated using the Schild equation.
Visualizing Key Pathways and Workflows
To further aid in the understanding of the experimental validation of this compound's selectivity, the following diagrams illustrate the NK-3 receptor signaling pathway and a typical experimental workflow.
Caption: NK-3 Receptor Signaling Pathway.
Caption: Experimental Workflow for Selectivity Profiling.
Conclusion
The available data robustly supports the high selectivity of this compound for the human NK-3 receptor over the NK-1 and NK-2 receptors. Its potent antagonist activity, demonstrated in both binding and functional assays, makes it a valuable tool for investigating the physiological and pathophysiological roles of the NK-3 receptor. This guide provides the necessary comparative data and methodological framework to assist researchers in their experimental design and interpretation when utilizing this compound.
References
- 1. A Kinetic Fluorescence-based Ca2+ Mobilization Assay to Identify G Protein-coupled Receptor Agonists, Antagonists, and Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. droracle.ai [droracle.ai]
- 4. womensmentalhealth.org [womensmentalhealth.org]
- 5. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative Analysis of SB 235375 Cross-reactivity with Tachykinin Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the tachykinin receptor antagonist SB 235375, focusing on its cross-reactivity with the tachykinin receptor family (NK1, NK2, and NK3). The information presented is supported by experimental data to aid in the evaluation of its selectivity and potential applications in research and drug development.
Introduction to Tachykinin Receptors and this compound
Tachykinins are a family of neuropeptides that includes Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB).[1][2] These peptides exert their physiological effects by binding to three distinct G-protein coupled receptors: the NK1, NK2, and NK3 receptors.[1] Each receptor subtype exhibits a preferential affinity for a specific tachykinin: SP for NK1, NKA for NK2, and NKB for NK3.[1] Tachykinin signaling is implicated in a wide range of biological processes, including pain transmission, inflammation, and smooth muscle contraction.[2]
This compound, chemically known as (-)-(S)-N-(alpha-ethylbenzyl)-3-(carboxymethoxy)-2-phenylquinoline-4-carboxamide, is a non-peptide antagonist that has been developed to probe the physiological roles of tachykinin receptors.[3] Understanding the selectivity profile of such antagonists is crucial for interpreting experimental results and for the development of therapeutic agents with minimal off-target effects.
Comparative Binding Affinity and Functional Antagonism
Experimental data demonstrates that this compound is a potent and highly selective antagonist for the human NK3 receptor (hNK-3R).[3] Its affinity for the hNK-3R is significantly higher than for the hNK-1R and hNK-2R, indicating a remarkable degree of selectivity.
The table below summarizes the quantitative data on the binding affinity (Ki) and functional antagonist potency (Kb and pA2) of this compound at the three human tachykinin receptors.
| Receptor Subtype | Ligand/Antagonist | Parameter | Value (nM) | Fold Selectivity (vs. hNK-3R) |
| hNK-3R | This compound | Ki | 2.2 | - |
| Kb | 12 | - | ||
| pA2 | 8.1 - 8.3 | - | ||
| hNK-1R | This compound | Ki | >100,000 | >45,455-fold |
| hNK-2R | This compound | Ki | 209 | 95-fold |
Data sourced from Hay et al., 2002.[3]
Signaling Pathway and Experimental Workflow
To provide a comprehensive understanding, the following diagrams illustrate the generalized tachykinin receptor signaling pathway and the experimental workflow for a radioligand binding assay, a common method for determining binding affinity.
Figure 1: Generalized Tachykinin Receptor Signaling Pathway.
Figure 2: Experimental Workflow for a Radioligand Binding Assay.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of this compound's cross-reactivity.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for human tachykinin receptors (NK1, NK2, and NK3).
Materials:
-
Membranes from Chinese Hamster Ovary (CHO) cells stably expressing either the human NK1, NK2, or NK3 receptor.
-
Radioligand: For hNK-3R, 125I-[MePhe7]-neurokinin B (NKB) is used. For hNK-1R and hNK-2R, appropriate radiolabeled ligands such as [3H]Substance P and [125I]-NKA would be utilized, respectively.
-
This compound (unlabeled competitor).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 150 mM NaCl, and protease inhibitors).
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Cell membranes expressing the target receptor are incubated in the assay buffer.
-
A fixed concentration of the radioligand is added to the wells.
-
Increasing concentrations of this compound are added to compete with the radioligand for binding to the receptor.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.
-
The mixture is incubated to allow binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through the filter plates, separating the membrane-bound radioligand from the unbound radioligand.
-
The filters are washed with ice-cold assay buffer to remove any remaining unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Assays (Calcium Mobilization)
Objective: To determine the functional antagonist potency (Kb) of this compound at the human NK3 receptor.
Materials:
-
Human Embryonic Kidney (HEK) 293 cells stably expressing the human NK3 receptor.
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).
-
NK3 receptor agonist (e.g., Neurokinin B or senktide).
-
This compound.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fluorometric imaging plate reader.
Procedure:
-
HEK 293-hNK-3R cells are seeded in 96-well plates and grown to confluence.
-
The cells are loaded with a calcium-sensitive fluorescent dye.
-
The cells are then washed to remove excess dye.
-
The cells are pre-incubated with varying concentrations of this compound or vehicle.
-
The baseline fluorescence is measured.
-
An NK3 receptor agonist is added to the wells to stimulate an increase in intracellular calcium, and the change in fluorescence is monitored over time.
-
The concentration-response curve for the agonist is generated in the absence and presence of different concentrations of this compound.
-
The antagonist potency (Kb) is calculated using the Schild equation, which relates the shift in the agonist concentration-response curve to the concentration of the antagonist. A competitive antagonist will cause a parallel rightward shift of the agonist dose-response curve.[3]
Conclusion
The available experimental data unequivocally demonstrates that this compound is a highly potent and selective antagonist of the human NK3 receptor.[3] Its affinity for the NK3 receptor is in the low nanomolar range, while its affinity for the NK1 and NK2 receptors is significantly lower, with selectivity ratios of over 45,000-fold and 95-fold, respectively.[3] This high degree of selectivity makes this compound an invaluable pharmacological tool for investigating the specific roles of the NK3 receptor in physiological and pathophysiological processes, with minimal confounding effects from the blockade of NK1 and NK2 receptors. For drug development professionals, the selectivity profile of this compound serves as a benchmark for the design of novel NK3 receptor antagonists with improved therapeutic potential.
References
- 1. Characterization of Antisera Specific to NK1, NK2, and NK3 Neurokinin Receptors and their Utilization to Localize Receptors in the Rat Gastrointestinal Tract - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tachykinins and Their Receptors: Contributions to Physiological Control and the Mechanisms of Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nonpeptide tachykinin receptor antagonists. III. This compound, a low central nervous system-penetrant, potent and selective neurokinin-3 receptor antagonist, inhibits citric acid-induced cough and airways hyper-reactivity in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of SB 235375 Effects: A Comparative Guide for Researchers
An in-depth analysis of the experimental evidence for the neurokinin-3 receptor antagonist SB 235375 reveals a consistent pharmacological profile, particularly in preclinical models of cough and airway hyperreactivity. While direct replication studies are limited, the congruent findings with other selective NK-3 receptor antagonists in similar experimental settings provide strong support for the reproducibility of its mechanism of action.
This guide provides a comprehensive comparison of the published data on this compound, including its in vitro and in vivo effects, alongside alternative compounds targeting the neurokinin-3 (NK-3) receptor. Detailed experimental protocols and quantitative data are presented to aid researchers in evaluating and potentially replicating these findings.
In Vitro Profile of this compound
This compound is a potent and selective antagonist of the human neurokinin-3 (NK-3) receptor. The initial characterization by Hay et al. (2002) established its high affinity for the hNK-3R and selectivity over other neurokinin receptors.[1]
| Parameter | Value | Cell Line | Assay Type | Reference |
| Ki (hNK-3R) | 2.2 nM | CHO cells expressing hNK-3R | [125I][MePhe7]NKB binding | Hay et al., 2002[1] |
| Kb (hNK-3R) | 12 nM | HEK 293 cells expressing hNK-3R | NKB-induced Ca2+ mobilization | Hay et al., 2002[1] |
| Selectivity | >45,000-fold vs. hNK-1R (Ki > 100,000 nM) | - | Binding assays | Hay et al., 2002[1] |
| ~95-fold vs. hNK-2R (Ki = 209 nM) |
In Vivo Effects of this compound: Inhibition of Cough and Airway Hyperreactivity
The primary in vivo effects of this compound reported in the literature are the inhibition of citric acid-induced cough and airway hyperreactivity in guinea pigs. These findings suggest a role for peripheral NK-3 receptors in mediating these reflexes.
Citric Acid-Induced Cough in Guinea Pigs
Intraperitoneal administration of this compound produced a dose-dependent inhibition of the number of coughs induced by citric acid aerosol in conscious guinea pigs.[1]
| Dose (i.p.) | % Inhibition of Cough | Animal Model | Tussive Agent | Reference |
| 10 mg/kg | 45% | Guinea Pig | 0.3 M Citric Acid | Hay et al., 2002[1] |
| 30 mg/kg | 60% | Guinea Pig | 0.3 M Citric Acid | Hay et al., 2002[1] |
Airway Hyperreactivity in Guinea Pigs
This compound also attenuated the airway hyperreactivity induced by citric acid in anesthetized guinea pigs, as measured by a reduction in the enhanced bronchoconstrictor response to intravenous histamine.[1]
| Treatment | Fold-Shift in Histamine Dose-Response | Animal Model | Inducing Agent | Reference |
| This compound (30 mg/kg i.p.) | 2.9 | Guinea Pig | 0.4 M Citric Acid | Hay et al., 2002[1] |
Reproducibility and Comparative Efficacy of NK-3 Receptor Antagonists
While direct replications of the above studies with this compound are not readily found in the published literature, the principle of NK-3 receptor antagonism in modulating cough and airway responses is supported by studies using other selective antagonists. This consistency across different compounds targeting the same receptor strengthens the confidence in the original findings.
For instance, a study by Fioramonti et al. (2003) demonstrated the in vivo efficacy of this compound in a different model, inhibiting visceral hypersensitivity in rats, and found its potency to be comparable to another NK-3 antagonist, talnetant.[2] This provides evidence for the reproducible peripheral activity of this compound.
Furthermore, reviews on the role of tachykinin receptors in respiratory diseases consistently highlight the involvement of NK-3 receptors in cough and bronchoconstriction, citing evidence from various preclinical studies with different antagonists.[3][4]
Table of Alternative NK-3 Receptor Antagonists and their Reported Effects:
| Compound | Reported In Vivo Effect | Animal Model | Reference |
| SR 142801 (Osanetant) | Inhibition of citric acid-induced cough | Guinea Pig | Giardina et al., 2000[4] |
| Talnetant | Inhibition of visceral hypersensitivity | Rat | Fioramonti et al., 2003[2] |
| GSK172981 & GSK256471 | Attenuation of agonist-induced "wet dog shakes" | Guinea Pig | Dawson et al., 2010[5] |
| Fezolinetant | Reduction of menopausal hot flushes | Human | Lederman et al., 2023 |
| Elinzanetant | Reduction of menopausal hot flushes | Human | Simon et al., 2023 |
Experimental Protocols
Citric Acid-Induced Cough in Conscious Guinea Pigs (adapted from Hay et al., 2002)
-
Animals: Male Hartley guinea pigs (350-400 g).
-
Housing: Housed individually in cages with free access to food and water.
-
Drug Administration: this compound or vehicle administered intraperitoneally (i.p.) 1 hour before citric acid challenge.
-
Cough Induction: Animals are placed in a whole-body plethysmograph and exposed to an aerosol of 0.3 M citric acid in saline for 10 minutes, generated by an ultrasonic nebulizer.
-
Data Acquisition: Coughs are detected by a pressure transducer connected to the plethysmograph and confirmed by a trained observer. The total number of coughs during the 10-minute exposure is recorded.
Citric Acid-Induced Airway Hyperreactivity in Anesthetized Guinea Pigs (adapted from Hay et al., 2002)
-
Animals: Male Hartley guinea pigs (400-500 g).
-
Anesthesia: Anesthetized with an appropriate agent (e.g., pentobarbital).
-
Surgical Preparation: Tracheostomized and mechanically ventilated. Jugular vein and carotid artery are cannulated for drug administration and blood pressure monitoring, respectively.
-
Measurement of Bronchoconstriction: Changes in pulmonary inflation pressure are measured as an index of bronchoconstriction.
-
Protocol:
-
A baseline dose-response curve to intravenous histamine is established.
-
Animals are exposed to an aerosol of 0.4 M citric acid for 5 minutes.
-
A second histamine dose-response curve is generated 30-60 minutes after citric acid exposure to assess hyperreactivity.
-
This compound or vehicle is administered i.p. 1 hour before citric acid exposure.
-
Signaling Pathways and Experimental Workflows
References
- 1. Nonpeptide tachykinin receptor antagonists. III. This compound, a low central nervous system-penetrant, potent and selective neurokinin-3 receptor antagonist, inhibits citric acid-induced cough and airways hyper-reactivity in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neurokinin NK1 and NK3 receptors as targets for drugs to treat gastrointestinal motility disorders and pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tachykinin receptors antagonism for asthma: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vitro and in vivo comparison of two non-peptide tachykinin NK3 receptor antagonists: Improvements in efficacy achieved through enhanced brain penetration or altered pharmacological characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
SB 235375: A Reference Compound for the Development of Novel Neurokinin-3 (NK-3) Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of SB 235375 with other notable neurokinin-3 (NK-3) receptor antagonists. The NK-3 receptor, a G-protein coupled receptor (GPCR), plays a significant role in various physiological processes, making it a compelling target for therapeutic intervention in conditions such as schizophrenia, menopausal vasomotor symptoms, and polycystic ovary syndrome. This compound serves as a valuable reference compound for the discovery and development of new chemical entities targeting the NK-3 receptor due to its well-characterized potency and selectivity.
Comparative Analysis of NK-3 Receptor Antagonists
The following table summarizes the binding affinities of this compound and other key NK-3 receptor antagonists for the human NK-1, NK-2, and NK-3 receptors. The data is presented as the inhibitor constant (Ki), a measure of the concentration of a ligand that will bind to half of the receptor sites at equilibrium. A lower Ki value indicates a higher binding affinity.
| Compound | NK-3 Ki (nM) | NK-1 Ki (nM) | NK-2 Ki (nM) | Selectivity Profile |
| This compound | 2.2[1] | >100,000[1] | 209[1] | Highly selective for NK-3 over NK-1 and moderately selective over NK-2. |
| Talnetant (SB 223412) | 1.0 - 1.4[2][3] | >10,000[3] | >140[3] | Highly selective for NK-3 over NK-1 and NK-2. |
| Osanetant (SR 142801) | 0.11 - 1.2[3][4] | Lower affinity | Lower affinity | Selective for NK-3, with higher affinity for human and guinea pig receptors than for rat receptors.[1] |
| Fezolinetant | High affinity | >450-fold lower affinity than for NK-3[4] | >450-fold lower affinity than for NK-3[4] | Highly selective for the NK-3 receptor.[4] |
| Elinzanetant (NT-814) | Potent antagonist | Potent antagonist | Lower affinity | Dual antagonist of NK-1 and NK-3 receptors.[2][5] |
Key Experimental Protocols
The characterization of novel NK-3 receptor antagonists typically involves a series of in vitro and in vivo assays to determine their potency, selectivity, and functional activity. Below are detailed methodologies for two fundamental in vitro assays.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a test compound for the NK-3 receptor.
Objective: To measure the ability of a test compound to displace a radiolabeled ligand from the NK-3 receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human NK-3 receptor (e.g., CHO-hNK-3).
-
Radioligand: Typically [¹²⁵I][MePhe⁷]neurokinin B ([¹²⁵I]NKB).
-
Test compounds (e.g., this compound and novel antagonists).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1% BSA, and protease inhibitors).
-
96-well filter plates.
-
Scintillation fluid.
-
Microplate scintillation counter.
Procedure:
-
In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand ([¹²⁵I]NKB), and varying concentrations of the unlabeled test compound.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plates, which traps the cell membranes with the bound radioligand.
-
Wash the filters with ice-cold binding buffer to remove any unbound radioligand.
-
Allow the filters to dry, and then add scintillation fluid to each well.
-
Quantify the amount of radioactivity on the filters using a microplate scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block the increase in intracellular calcium concentration induced by an NK-3 receptor agonist.
Objective: To assess the functional antagonist activity of a test compound at the NK-3 receptor.
Materials:
-
A cell line stably expressing the human NK-3 receptor (e.g., HEK293-hNK-3).
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
NK-3 receptor agonist (e.g., neurokinin B or senktide).
-
Test compounds (e.g., this compound and novel antagonists).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
A fluorescence plate reader with automated liquid handling capabilities.
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive fluorescent dye for a specified period (e.g., 60 minutes) at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Add varying concentrations of the test compound to the wells and incubate for a short period.
-
Measure the baseline fluorescence.
-
Add a fixed concentration of the NK-3 receptor agonist to stimulate the cells.
-
Immediately measure the change in fluorescence over time.
-
The ability of the test compound to inhibit the agonist-induced calcium mobilization is quantified, and the concentration that produces 50% inhibition (IC₅₀) is determined.
Visualizing Key Pathways and Workflows
NK-3 Receptor Signaling Pathway
The NK-3 receptor is a Gq/11-coupled receptor. Upon binding of its endogenous ligand, neurokinin B (NKB), the receptor activates phospholipase C (PLC), which in turn leads to the production of inositol triphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to various downstream cellular responses.
Caption: NK-3 Receptor Signaling Pathway.
Experimental Workflow for Novel NK-3 Antagonist Characterization
The preclinical development of a novel NK-3 receptor antagonist follows a structured workflow, starting from initial screening to in vivo proof-of-concept studies.
Caption: Preclinical workflow for NK-3 antagonist development.
References
Head-to-Head Comparison: SB 235375 vs. SR142801 - A Guide for Researchers
In the landscape of neurokinin-3 (NK3) receptor antagonists, SB 235375 and SR142801 (also known as osanetant) have emerged as critical tools for investigating the physiological and pathological roles of the NK3 receptor. This guide provides a detailed, data-driven comparison of these two compounds, tailored for researchers, scientists, and drug development professionals. We present a synthesis of their pharmacological properties, supported by experimental data and detailed methodologies, to facilitate informed decisions in experimental design.
Overview and Mechanism of Action
Both this compound and SR142801 are potent and selective non-peptide antagonists of the tachykinin NK3 receptor.[1][2] The NK3 receptor, a G-protein coupled receptor (GPCR), is preferentially activated by its endogenous ligand, neurokinin B (NKB). Upon activation, the receptor couples to Gq/11 proteins, initiating a signaling cascade that involves the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC), leading to a variety of cellular responses.[3][4] this compound and SR142801 exert their effects by competitively binding to the NK3 receptor, thereby blocking the binding of NKB and inhibiting this downstream signaling pathway.[5]
Quantitative Comparison of Pharmacological Parameters
The following tables summarize the key in vitro and in vivo pharmacological parameters for this compound and SR142801, compiled from various studies. It is important to note that direct head-to-head comparisons in the same study are limited, and thus, variations in experimental conditions may exist between the cited data points.
Table 1: In Vitro Binding Affinity and Functional Antagonism
| Parameter | This compound / Analogs | SR142801 (Osanetant) | Species | Assay System | Reference(s) |
| Ki (nM) | 2.2 | 1.2 | Human | [¹²⁵I][MePhe⁷]NKB binding to CHO cells expressing hNK3R | [2][6] |
| - | 0.40 ± 0.05 | Human | [¹²⁵I-MePhe⁷]NKB competition binding | [7] | |
| - | 11.0 ± 0.5 | Rat | [¹²⁵I-MePhe⁷]NKB competition binding | [7] | |
| Kb (nM) | 12 | - | Human | NKB-induced Ca²⁺ mobilization in HEK 293 cells expressing hNK3R | [2] |
| pA₂ | 8.3 | - | Guinea Pig | Senktide-induced contractions in ileal circular smooth muscle | [2] |
Table 2: In Vivo Efficacy
| Parameter | This compound / Analogs | SR142801 (Osanetant) | Species | In Vivo Model | Reference(s) |
| ED₅₀ (mg/kg) | 12.2 (p.o.) for SB 223412 | - | Mouse | Inhibition of senktide-induced behavioral responses | [6] |
| 0.56 (i.v.) | - | Rabbit | Inhibition of senktide-induced miosis | [2] |
Key Differentiating Properties
While both compounds are potent NK3 receptor antagonists, they exhibit some key differences in their pharmacological profiles:
-
Central Nervous System (CNS) Penetration: this compound is characterized by low CNS penetration.[2] Pharmacokinetic studies in mice and rats have shown that while it is well-absorbed systemically after oral administration, it does not effectively cross the blood-brain barrier.[2] This makes it a valuable tool for studying the peripheral roles of NK3 receptors. In contrast, SR142801 has been investigated for its effects on the CNS, including its potential as a treatment for schizophrenia, suggesting better brain penetration.[5]
-
Species Selectivity: SR142801 exhibits significant species selectivity, with a higher affinity for the human and guinea pig NK3 receptors compared to the rat NK3 receptor.[7][8] This is an important consideration when designing preclinical studies and translating findings from animal models to humans. The species selectivity of this compound is less explicitly detailed in the available literature but is a critical factor to consider in experimental design.
Experimental Protocols
To support the reproducibility and further investigation of these compounds, detailed methodologies for key experiments are provided below.
Radioligand Binding Assay ([¹²⁵I][MePhe⁷]NKB Competition Binding)
This protocol is a composite based on methodologies described for NK3 receptor binding assays.
Objective: To determine the binding affinity (Ki) of test compounds for the human NK3 receptor (hNK3R).
Materials:
-
Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the hNK3R.
-
Radioligand: [¹²⁵I][MePhe⁷]neurokinin B ([¹²⁵I]NKB).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MnCl₂, 150 mM NaCl, 0.1% BSA, pH 7.4.
-
Non-specific binding control: 1 µM Neurokinin B (NKB).
-
Test compounds: this compound and SR142801.
-
GF/B glass fiber filters, pre-soaked in 0.5% polyethyleneimine.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well plate, combine 50 µL of radioligand ([¹²⁵I]NKB at a final concentration of ~0.2 nM), 50 µL of test compound or vehicle (for total binding) or 1 µM NKB (for non-specific binding), and 150 µL of hNK3R-expressing cell membranes (5-10 µg protein/well).
-
Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through the pre-soaked GF/B filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ values (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki values using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Assay
This protocol is a generalized procedure based on common practices for measuring GPCR-mediated calcium flux.
Objective: To measure the functional antagonist activity (Kb) of the compounds by assessing their ability to inhibit agonist-induced intracellular calcium mobilization.
Materials:
-
Human Embryonic Kidney (HEK) 293 cells stably expressing the hNK3R.
-
Cell culture medium: DMEM supplemented with 10% FBS, penicillin/streptomycin.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Agonist: Neurokinin B (NKB).
-
Test compounds: this compound and SR142801.
-
A fluorescence imaging plate reader (FLIPR) or equivalent instrument.
Procedure:
-
Seed HEK 293-hNK3R cells into 96-well black-walled, clear-bottom plates and culture overnight.
-
On the day of the assay, remove the culture medium and load the cells with the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM in assay buffer) for 60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Add various concentrations of the antagonist (this compound or SR142801) or vehicle to the wells and incubate for 15-30 minutes at room temperature.
-
Measure the baseline fluorescence using the FLIPR instrument.
-
Add a fixed concentration of the agonist (NKB, typically at its EC₈₀ concentration) to all wells and immediately measure the change in fluorescence over time.
-
The antagonist's potency is determined by its ability to inhibit the NKB-induced calcium signal.
-
Construct concentration-response curves for the antagonist and calculate the IC₅₀.
-
The functional antagonist dissociation constant (Kb) can be calculated using the Schild equation.
In Vivo Senktide-Induced Behavioral Response Assay
This protocol is based on descriptions of in vivo models for assessing NK3 receptor antagonism.
Objective: To evaluate the in vivo efficacy of the antagonists by measuring their ability to block the behavioral effects induced by the selective NK3 receptor agonist, senktide.
Materials:
-
Male Swiss Webster mice (20-25 g).
-
Senktide (NK3 receptor agonist).
-
Test compounds: this compound and SR142801.
-
Vehicle for drug administration (e.g., 0.5% methylcellulose in water).
-
Observation chambers.
Procedure:
-
Administer the test compound (this compound or SR142801) or vehicle to the mice via the desired route (e.g., oral gavage, intraperitoneal injection) at various doses.
-
After a predetermined pretreatment time (e.g., 60 minutes), administer senktide (e.g., 3 mg/kg, s.c. or i.c.v.).
-
Immediately place the mice in individual observation chambers.
-
Observe and score specific behaviors induced by senktide, such as tail-flicking, scratching, and grooming, for a defined period (e.g., 30 minutes).
-
The efficacy of the antagonist is determined by its ability to reduce the frequency or duration of the senktide-induced behaviors.
-
Calculate the dose at which the antagonist produces a 50% inhibition of the behavioral response (ED₅₀).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the NK3 receptor signaling pathway and a typical experimental workflow for antagonist characterization.
Conclusion
Both this compound and SR142801 are invaluable pharmacological tools for the study of the NK3 receptor. The choice between these two antagonists will largely depend on the specific research question. This compound, with its limited CNS penetration, is an excellent choice for dissecting the peripheral functions of the NK3 receptor. Conversely, SR142801 is more suited for investigating the central roles of this receptor. Researchers should carefully consider the species being studied due to the known species selectivity of SR142801. The data and protocols provided in this guide aim to equip researchers with the necessary information to effectively utilize these compounds in their experimental endeavors.
References
- 1. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. moleculardevices.com [moleculardevices.com]
- 3. openaccesspub.org [openaccesspub.org]
- 4. Neurokinin 3 receptor antagonism rapidly improves vasomotor symptoms with sustained duration of action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SR 142801, the first potent non-peptide antagonist of the tachykinin NK3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nonpeptide tachykinin receptor antagonists: I. Pharmacological and pharmacokinetic characterization of SB 223412, a novel, potent and selective neurokinin-3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. devtoolsdaily.com [devtoolsdaily.com]
- 8. Protein kinase C in the immune system: from signalling to chromatin regulation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of CNS Penetration: SB 235375 Versus Other Neurokinin-3 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the central nervous system (CNS) penetration of the selective neurokinin-3 (NK-3) receptor antagonist SB 235375, with a comparative assessment against other relevant antagonists, supported by experimental data.
This guide provides a comprehensive comparison of the CNS penetration capabilities of this compound, a potent and selective neurokinin-3 (NK-3) receptor antagonist, with other compounds in its class, particularly the known CNS-penetrant antagonist SB 222200. The ability of a drug to cross the blood-brain barrier (BBB) is a critical determinant of its therapeutic potential for neurological and psychiatric disorders. Understanding the differential CNS penetration of these antagonists is crucial for selecting appropriate tool compounds for preclinical research and for guiding the development of novel therapeutics targeting the NK-3 receptor.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo pharmacological and pharmacokinetic parameters of this compound and the CNS-penetrant NK-3 receptor antagonist SB 222200.
Table 1: In Vitro Receptor Binding Affinity and Potency
| Compound | Target | Assay | Species | Ki (nM) | Kb (nM) | IC50 (nM) |
| This compound | hNK-3R | [125I][MePhe7]NKB Binding | Human | 2.2[1] | - | - |
| hNK-3R | NKB-induced Ca2+ mobilization | Human | - | 12[1] | - | |
| SB 222200 | hNK-3R | [125I][MePhe7]NKB Binding | Human | 4.4 | - | - |
| hNK-3R | NKB-induced Ca2+ mobilization | Human | - | - | 18.4 |
Ki: Inhibitory constant; Kb: Antagonist dissociation constant; IC50: Half-maximal inhibitory concentration; hNK-3R: human Neurokinin-3 Receptor; NKB: Neurokinin B.
Table 2: In Vivo Pharmacokinetics and CNS Penetration
| Compound | Species | Route of Administration | Oral Bioavailability (%) | Brain-to-Plasma Ratio | CNS Penetration Profile |
| This compound | Mouse, Rat | Oral | Well-absorbed systemically[1] | Not explicitly quantified, but did not effectively cross the blood-brain barrier[1] | Low |
| SB 222200 | Rat | Oral | 46 | ~1.3 (in mouse) | High |
Experimental Protocols
The data presented in this guide are derived from standard preclinical experimental protocols designed to assess the pharmacological and pharmacokinetic properties of drug candidates.
In Vitro Receptor Binding and Functional Assays
Objective: To determine the affinity and potency of the antagonist for the NK-3 receptor.
Protocol:
-
Membrane Preparation: Membranes are prepared from Chinese hamster ovary (CHO) or human embryonic kidney (HEK) 293 cells stably expressing the human NK-3 receptor (hNK-3R)[1].
-
Radioligand Binding Assay:
-
Cell membranes are incubated with a radiolabeled NK-3 receptor agonist, such as 125I-[MePhe7]neurokinin B (NKB)[1].
-
Increasing concentrations of the unlabeled antagonist (e.g., this compound or SB 222200) are added to compete with the radioligand for binding to the receptor.
-
The amount of bound radioactivity is measured, and the inhibitory constant (Ki) is calculated, which represents the concentration of the antagonist required to occupy 50% of the receptors.
-
-
Calcium Mobilization Assay:
-
HEK 293 cells expressing the hNK-3R are loaded with a calcium-sensitive fluorescent dye.
-
The cells are stimulated with the NK-3 receptor agonist NKB in the presence of varying concentrations of the antagonist.
-
The resulting changes in intracellular calcium concentration are measured using a fluorometer.
-
The antagonist dissociation constant (Kb) or the half-maximal inhibitory concentration (IC50) is determined to quantify the functional antagonist potency[1].
-
In Vivo Assessment of CNS Penetration in Rodents
Objective: To determine the extent to which the antagonist crosses the blood-brain barrier and enters the central nervous system.
Protocol:
-
Animal Model: Male BALB/c mice or Sprague-Dawley rats are used for these studies.
-
Drug Administration: The antagonist is administered orally (by gavage) or intravenously.
-
Sample Collection: At various time points after administration, blood and brain tissue samples are collected from the animals.
-
Sample Processing:
-
Blood samples are centrifuged to obtain plasma.
-
Brain tissue is homogenized.
-
-
Concentration Analysis: The concentrations of the antagonist in plasma and brain homogenates are determined using a sensitive analytical method, typically high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).
-
Calculation of Brain-to-Plasma Ratio: The brain-to-plasma concentration ratio is calculated by dividing the concentration of the drug in the brain tissue by its concentration in the plasma at a specific time point or by using the area under the concentration-time curve (AUC). A higher ratio indicates greater CNS penetration.
Visualizations
Neurokinin-3 Receptor Signaling Pathway
The neurokinin-3 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit. Upon activation by its endogenous ligand, neurokinin B (NKB), the receptor initiates a downstream signaling cascade that leads to an increase in intracellular calcium levels. Antagonists like this compound and SB 222200 block this activation.
References
Safety Operating Guide
Proper Disposal of SB 235375: A Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for SB 235375 could not be located. The following procedures are based on general best practices for the disposal of research-grade chemicals and hazardous waste in a laboratory setting. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to obtain the SDS for this compound from the manufacturer.
The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers and drug development professionals handling compounds like this compound, a potent and selective neurokinin-3 (NK-3) receptor antagonist, adherence to established disposal protocols is paramount. This guide provides essential, step-by-step information to ensure the safe and compliant disposal of this compound and similar research chemicals.
Core Principles of Chemical Waste Management
All chemical waste must be managed in accordance with local, state, and federal regulations, primarily governed by the Resource Conservation and Recovery Act (RCRA) in the United States.[1] The fundamental principle is to treat all chemical waste as hazardous unless it is definitively known to be non-hazardous.
Step-by-Step Disposal Procedures for this compound
Waste Identification and Characterization
-
Assume Hazardous Nature: In the absence of a specific SDS, this compound should be treated as a hazardous chemical waste.
-
Do Not Mix: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. Incompatible chemicals can react violently, producing heat, toxic gases, or explosions.
Personal Protective Equipment (PPE)
Before handling this compound waste, ensure you are wearing appropriate PPE:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat to protect from splashes.
Container Selection and Labeling
-
Container Compatibility: Use a container that is chemically compatible with this compound. For solid waste, a securely sealed plastic or glass container is appropriate. For liquid waste (e.g., solutions in DMSO or other solvents), use a leak-proof container with a screw-top cap.[2]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate quantity. The date of waste accumulation should also be clearly marked.
Waste Accumulation and Storage
-
Satellite Accumulation Areas (SAAs): Hazardous waste must be stored in a designated SAA, which should be at or near the point of generation and under the control of the laboratory personnel.
-
Segregation: Store this compound waste separately from incompatible materials.
-
Secondary Containment: Place the waste container in a secondary container, such as a plastic tub, to contain any potential leaks or spills.
-
Closed Containers: Keep waste containers securely closed at all times, except when adding waste.
Requesting Waste Pickup
-
Follow Institutional Procedures: Each research institution has a specific procedure for requesting the pickup of hazardous waste. This is typically managed by the EHS department.
-
Do Not Dispose in Regular Trash or Drains: Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the drain.
Quantitative Data for Hazardous Waste Management
The following table summarizes key quantitative limits for hazardous waste accumulation in laboratories, based on federal guidelines. Local regulations may be more stringent.
| Parameter | Federal Guideline (RCRA/EPA) | Notes |
| Maximum Volume in SAA | 55 gallons of hazardous waste | For acutely toxic wastes (P-listed), the limit is 1 quart of liquid or 1 kg of solid. |
| Maximum Storage Time in SAA | No federal time limit as long as the volume is not exceeded, but containers must be moved to a central accumulation area within 3 days of being full. | |
| EPA Subpart K (Academic Labs) | Removal of hazardous waste from the laboratory is required every 12 months.[1][3] | This is an alternative set of regulations that may be adopted by academic institutions.[1][3] |
Experimental Protocols
As this document pertains to disposal, detailed experimental protocols for the use of this compound are not applicable. However, any experimental protocol generating waste containing this compound should conclude with the proper segregation and containment of that waste as described above.
Visualizing the Disposal Workflow
The following diagram illustrates the general workflow for the proper disposal of laboratory chemical waste.
References
Essential Safety and Disposal Guidance for Handling SB 235375
Disclaimer: A specific Safety Data Sheet (SDS) for SB 235375, a selective neurokinin-3 (NK-3) receptor antagonist, is not publicly available. The following guidance is based on general best practices for handling potent, novel research compounds and should be supplemented by a thorough risk assessment conducted by qualified personnel within your institution. Always consult with your institution's Environmental Health and Safety (EHS) department for specific protocols.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural steps outlined below are designed to minimize exposure risk and ensure proper disposal, fostering a culture of safety in the laboratory.
Personal Protective Equipment (PPE)
The primary line of defense when handling any potent chemical compound is the correct and consistent use of Personal Protective Equipment.[1][2] All personnel must be trained on the proper donning, doffing, and disposal of PPE.[1]
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. | Provides an extra layer of protection against potential tears or permeation. Always inspect gloves for integrity before use. |
| Body Protection | A disposable, back-closing, solid-front gown with tight-fitting cuffs. | Prevents contamination of personal clothing and skin. |
| Eye Protection | Chemical splash goggles or safety glasses with side shields. | Protects eyes from accidental splashes of the compound in solution. |
| Face Protection | A face shield worn over safety goggles. | Recommended when there is a significant risk of splashes or aerosol generation. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) may be required based on a risk assessment, especially when handling the powder form or creating solutions. | Minimizes the risk of inhaling fine particles of the compound. |
| Foot Protection | Closed-toe shoes. | Protects feet from spills and falling objects. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial to minimize the risk of exposure.
1. Preparation and Engineering Controls:
-
Designated Area: All work with this compound, especially handling of the solid compound, should be conducted in a designated area within a certified chemical fume hood to control airborne particles.[1][3]
-
Pre-use Inspection: Before starting any work, ensure the fume hood is functioning correctly.[2]
-
Gather Materials: Have all necessary equipment, including a chemical spill kit, readily accessible within the designated area.
2. Weighing and Reconstitution:
-
Weighing: When weighing the solid form of this compound, do so within the fume hood on a disposable weigh paper or in a tared container.
-
Reconstitution: Add the solvent to the solid compound slowly and carefully to avoid splashing.
3. Experimental Use:
-
Labeling: All containers holding this compound, including stock solutions and dilutions, must be clearly labeled with the compound name, concentration, date, and hazard information.[4][5]
-
Transport: When moving solutions of this compound, use a secondary container to prevent spills.[1]
4. Post-Experiment Decontamination:
-
Surface Cleaning: Decontaminate all surfaces and equipment that may have come into contact with this compound using an appropriate cleaning agent (e.g., 70% ethanol), as determined by your institution's EHS guidelines.
-
PPE Removal: Doff PPE in the correct order to avoid self-contamination and dispose of it as hazardous waste.
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.[3][6]
1. Waste Segregation:
-
Solid Waste: All solid waste contaminated with this compound, including gloves, gowns, weigh papers, and pipette tips, must be collected in a designated hazardous waste container lined with a heavy-duty plastic bag.[5]
-
Liquid Waste: Unused solutions of this compound and the first rinse of any contaminated glassware should be collected in a clearly labeled, sealed hazardous waste container.[5] Do not dispose of this waste down the drain.[3][7]
2. Waste Container Management:
-
Labeling: All hazardous waste containers must be clearly labeled with "Hazardous Waste," the full chemical name (this compound), and the accumulation start date.[3][5]
-
Storage: Store hazardous waste containers in a designated, secure area away from general laboratory traffic and incompatible materials.[5][6]
3. Final Disposal:
-
EHS Pickup: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[3] Provide them with all necessary documentation.
Experimental Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 2. artsci.usu.edu [artsci.usu.edu]
- 3. benchchem.com [benchchem.com]
- 4. quora.com [quora.com]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. benchchem.com [benchchem.com]
- 7. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
